molecular formula C7H7BrN2O2 B1358163 Methyl 5-(bromomethyl)pyrazine-2-carboxylate CAS No. 193966-70-0

Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Cat. No.: B1358163
CAS No.: 193966-70-0
M. Wt: 231.05 g/mol
InChI Key: OIGRHUBIDWZLHR-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRHUBIDWZLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620989
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
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Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193966-70-0
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source EPA DSSTox
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Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. This guide provides an in-depth examination of its synthesis, focusing on the most prevalent and efficient pathway: the free-radical bromination of Methyl 5-methylpyrazine-2-carboxylate. We will explore the underlying chemical principles, provide a detailed experimental protocol, discuss critical process parameters, and address common challenges. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important synthetic transformation.

Introduction: Significance of the Target Molecule

Pyrazine derivatives are a class of heterocyclic compounds that feature prominently in the architecture of many pharmaceutical agents. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. This compound (CAS 160537-53-3) is particularly noteworthy due to the reactive bromomethyl group, which serves as a chemical handle for introducing the pyrazine moiety into larger, more complex molecules through nucleophilic substitution reactions. This intermediate is crucial in the synthesis of various therapeutic agents, including those targeting diabetes and infectious diseases.[1]

The synthesis of this molecule is, therefore, a critical step in the drug discovery and development pipeline. The most direct and widely adopted approach involves the selective bromination of the methyl group on the pyrazine ring, a transformation that requires careful control of reaction conditions to achieve high yield and purity.

Retrosynthetic Analysis & Pathway Selection

A logical retrosynthetic disconnection of the target molecule points to Methyl 5-methylpyrazine-2-carboxylate as the immediate precursor. This simplifies the synthesis to a single, crucial transformation: the selective bromination of a benzylic-like methyl group.

G Target This compound Precursor Methyl 5-methylpyrazine-2-carboxylate Target->Precursor C-Br Disconnection Reagent Brominating Agent Precursor->Reagent Benzylic Bromination

Caption: Retrosynthetic analysis of the target molecule.

The method of choice for this transformation is the Wohl-Ziegler reaction .[2][3] This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This pathway is favored for several key reasons:

  • Selectivity: NBS is renowned for its ability to selectively brominate allylic and benzylic positions over other potentially reactive sites, such as the aromatic ring itself or addition across double bonds.[4][5]

  • Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine (Br₂).[5]

  • Controlled Reaction: The reaction mechanism relies on a low, steady-state concentration of molecular bromine, which is generated in situ. This minimizes side reactions that can occur with high concentrations of Br₂.[2][6]

Core Synthesis Pathway: Wohl-Ziegler Bromination

The conversion of Methyl 5-methylpyrazine-2-carboxylate to this compound is achieved through a free-radical chain reaction.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds through a classic radical chain mechanism consisting of three phases: initiation, propagation, and termination.[4][7]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals abstract a hydrogen atom from trace amounts of HBr present, or react with NBS to generate a bromine radical (Br•).[7]

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazine substrate. This is the rate-determining step and is favored at this position due to the resonance stabilization of the resulting pyrazinylmethyl radical.

    • The pyrazinylmethyl radical then reacts with a molecule of NBS (or Br₂) to form the desired product, this compound, and generates a new bromine radical, which continues the chain reaction.[4]

  • Termination: The reaction ceases when radicals combine with each other to form non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Radical_I 2 R• + N₂ AIBN->Radical_I Δ or hν Br_Radical Br• Radical_I->Br_Radical + NBS NBS NBS Substrate Pyrazine-CH₃ Br_Radical->Substrate Br_Radical->Substrate Substrate_Radical Pyrazine-CH₂• Substrate->Substrate_Radical + Br• - HBr Product Pyrazine-CH₂Br Substrate_Radical->Product + NBS Product->Br_Radical regenerates Br•

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures for Wohl-Ziegler brominations.[3][8]

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Role
Methyl 5-methylpyrazine-2-carboxylate41110-33-2152.15Starting Material
N-Bromosuccinimide (NBS)128-08-5177.98Brominating Agent
Azobisisobutyronitrile (AIBN)78-67-1164.21Radical Initiator
Carbon Tetrachloride (CCl₄)56-23-5153.82Solvent
Saturated Sodium Bicarbonate (aq.)144-55-884.01Quenching/Neutralizing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄). Note: Due to its toxicity, CCl₄ should be handled in a well-ventilated fume hood. Acetonitrile can be a suitable alternative solvent.[6]

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02-0.05 eq.) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by observing the progress of the reaction; NBS, which is denser than CCl₄, will be consumed and replaced by succinimide, which is less dense and will float.[3] The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide by-product.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any residual HBr.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • The resulting crude product is typically purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid or oil.[9]

Causality Behind Experimental Choices
  • Solvent: Anhydrous, non-polar solvents like CCl₄ are ideal because they do not react with the radical intermediates and NBS has low solubility, which helps maintain a low concentration of bromine.[2][6] The anhydrous condition is critical to prevent hydrolysis of NBS and the product.[10]

  • Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material. Using a large excess can lead to di-bromination or other side reactions.

  • Initiator: AIBN is a preferred initiator because it decomposes at a convenient rate at the reflux temperature of CCl₄, providing a steady stream of radicals without requiring a separate UV light source.

  • Work-up: The aqueous bicarbonate wash is essential to quench the reaction and remove acidic by-products like HBr, which can catalyze side reactions or degrade the product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. The disappearance of the singlet corresponding to the pyrazine-CH₃ protons (typically ~2.5 ppm) and the appearance of a new singlet for the pyrazine-CH₂Br protons (~4.5-5.0 ppm) is a clear indicator of a successful reaction.

  • Mass Spectrometry (MS): ESI-MS will show the characteristic molecular ion peak [M+H]⁺, which will exhibit the isotopic pattern typical for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[9]

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care, avoiding inhalation of dust. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[10]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, ozone-depleting substance and a suspected carcinogen. All operations should be performed in a certified chemical fume hood.[3]

  • AIBN: AIBN is thermally unstable and can decompose vigorously if heated improperly. It should be stored in a cool place.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The Wohl-Ziegler bromination of Methyl 5-methylpyrazine-2-carboxylate is a reliable and efficient method for the synthesis of this compound. By understanding the underlying radical mechanism and carefully controlling the reaction parameters—particularly the choice of an anhydrous solvent and the stoichiometry of NBS—researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful execution of this important synthetic transformation in a research and development setting.

References

  • Iovel, I., Goldberg, Y., & Shymanska, M. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Organic Preparations and Procedures International, 23(2), 188-190.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination.
  • Specialty Chemicals. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination.
  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination.
  • Wikipedia. (n.d.). Wohl–Ziegler bromination.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube.
  • Thermo Fisher Scientific. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry [Video]. YouTube.

Sources

"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring, a structure of significant interest in medicinal chemistry.[1] The pyrazine nucleus is a key pharmacophore found in numerous clinically approved drugs, highlighting its importance in drug design and development.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, reactivity, and applications. Its value stems from the reactive bromomethyl group, which makes it a versatile intermediate for creating more complex molecules, particularly in the synthesis of kinase inhibitors and other bioactive compounds targeting a range of diseases.[3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical identifiers. These properties are critical for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 193966-70-0[4][5]
Molecular Formula C₇H₇BrN₂O₂[3][4]
Molecular Weight 231.05 g/mol [3][6]
Appearance White to off-white solid[4][5]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4][5]
SMILES COC(=O)C1=NC=C(N=C1)CBr[7]
InChI InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3[4][5]
InChIKey OIGRHUBIDWZLHR-UHFFFAOYSA-N[5][7]

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate. This reaction specifically targets the benzylic-like methyl group, which is activated by the adjacent pyrazine ring, making it susceptible to radical bromination.

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl 5-methylpyrazine-2-carboxylate Reagents Bromine (Br₂) Acetic Acid (Solvent) Start->Reagents Dissolve in Reaction Reaction at 80°C (45 min) Reagents->Reaction Heat Workup 1. Concentrate under reduced pressure 2. Neutralize with NaHCO₃ 3. Extract with Ethyl Acetate Reaction->Workup Process Purification Silica Gel Column Chromatography Workup->Purification Purify Product This compound Purification->Product Isolate

Caption: Synthetic route from the methyl precursor to the final bromomethyl product.

Detailed Experimental Protocol

This protocol is a self-validating system where successful isolation of the product with the expected analytical data confirms the efficacy of the steps.

  • Dissolution: Dissolve Methyl 5-methylpyrazine-2-carboxylate (e.g., 0.5 g, 3.28 mmol) in acetic acid (5 mL) at room temperature in a suitable reaction flask.[4]

    • Causality: Acetic acid serves as a polar protic solvent that can facilitate the bromination reaction.

  • Reagent Addition: Slowly add bromine (e.g., 0.9 mL, 3.6 mmol) to the reaction mixture.[4]

    • Causality: Bromine is the brominating agent. Slow addition is crucial to control the reaction rate and temperature.

  • Reaction: Heat the mixture to 80°C and maintain this temperature for 45 minutes.[4]

    • Causality: Thermal energy is required to initiate the radical chain reaction for the bromination of the methyl group.

  • Solvent Removal: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.[4]

  • Work-up:

    • Adjust the pH of the residue to basic using a saturated sodium bicarbonate solution.[4] This step neutralizes any remaining acid.

    • Extract the product into an organic solvent, such as ethyl acetate.[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a solvent system like 20% ethyl acetate in hexane, to yield the final product.[4]

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Analysis: The product can be confirmed by mass spectrometry. For instance, an Electrospray Ionization (ESI) analysis should show a measured [M+H]⁺ value of approximately 231.0, consistent with the calculated value of 230.97.[4]

Reactivity and Key Applications

The synthetic utility of this compound lies in the high reactivity of its bromomethyl group. This group acts as an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of the pyrazine moiety into larger, more complex molecular scaffolds.

Role as a Versatile Intermediate

Applications cluster_applications Key Application Areas Intermediate This compound Kinase_Inhibitors Kinase Inhibitors (e.g., for Cancer) Intermediate->Kinase_Inhibitors Alkylation/ Coupling CNS_Disorders CNS Disorder Therapeutics Intermediate->CNS_Disorders Alkylation/ Coupling Inflammation Anti-inflammatory Agents Intermediate->Inflammation Alkylation/ Coupling Agrochemicals Agrochemicals (Pesticides, Herbicides) Intermediate->Agrochemicals Alkylation/ Coupling

Caption: Applications of the title compound as a key building block in research.

This compound serves as a crucial intermediate for synthesizing a variety of pharmaceutical compounds.[3] Its reactive nature is particularly valuable in:

  • Medicinal Chemistry: It is frequently used to build complex heterocyclic systems for drug candidates targeting cancer, inflammation, and central nervous system (CNS) disorders.[3] The pyrazine core is a known component in many biologically active molecules, including some FDA-approved antibacterial agents.[1][2]

  • Kinase Inhibitor Development: The ability to easily perform alkylation or coupling reactions makes it a valuable tool in the development of kinase inhibitors, a major class of cancer therapeutics.[3]

  • Agrochemical Research: The structural properties and reactivity profile are also exploited in the design of novel pesticides and herbicides.[3]

Spectroscopic Characteristics

While specific spectra for this compound require experimental acquisition, its structure allows for the prediction of key spectroscopic features based on analyses of similar pyrazine derivatives.[8][9]

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the 3.9-4.1 ppm range. The bromomethyl protons (-CH₂Br) would also be a singlet, shifted further downfield (around 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom and pyrazine ring. The two aromatic protons on the pyrazine ring would appear as distinct signals in the 8.5-9.5 ppm region.[2][10]

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 160-170 ppm), the carbons of the pyrazine ring (in the 140-155 ppm range), the methyl ester carbon (around 53 ppm), and the bromomethyl carbon (around 30-40 ppm).

  • FT-IR Spectroscopy: Infrared spectroscopy would reveal key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the ester. C-H stretching vibrations from the aromatic ring would be observed above 3000 cm⁻¹.[9][11]

  • Mass Spectrometry: As confirmed during its synthesis, ESI-MS would show a prominent [M+H]⁺ peak at m/z 231.0, corresponding to the protonated molecule.[4]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation.

Safe Handling and Storage Workflow

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_storage Storage & Disposal PPE Wear PPE: - Protective Gloves - Safety Goggles - Lab Coat Handling Avoid breathing dust/fumes. Avoid contact with skin and eyes. PPE->Handling Ventilation Work in a well-ventilated area or chemical fume hood Ventilation->Handling Skin_Contact Skin Contact: Wash with plenty of soap and water. Handling->Skin_Contact If exposure occurs Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Handling->Eye_Contact If exposure occurs Inhalation Inhalation: Move to fresh air. Handling->Inhalation If exposure occurs Storage Store at 2-8°C under inert gas. Keep container tightly closed. Handling->Storage After use Disposal Dispose of contents/container to an approved waste disposal plant. Storage->Disposal

Caption: Recommended workflow for safely handling and storing the compound.

Personal Protective Equipment (PPE):

  • Wear protective gloves, such as those compliant with EN 374 standards.[13][14]

  • Use safety glasses with side-shields or goggles.[12]

  • Wear a lab coat or other impervious clothing.[13]

Handling and Engineering Controls:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Avoid generating dust.[12]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

Storage:

  • Store in a cool, dry, and well-ventilated place.[15]

  • Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[4][5]

Conclusion

This compound is a highly valuable building block in modern organic synthesis and medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and, most importantly, the reactivity of its bromomethyl group make it an indispensable tool for researchers. The ability to readily incorporate the pyrazine scaffold into novel molecular architectures solidifies its role as a key intermediate in the ongoing development of new therapeutics and agrochemicals. Adherence to strict safety and handling protocols is essential when working with this reactive compound to ensure both experimental success and personal safety.

References

  • Methyl-5-(bromomethyl)
  • Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem
  • Methyl-5-(bromomethyl)
  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Deriv
  • 2 - SAFETY D
  • Chemical Transformation of Pyrazine Derivatives | Ihsanaw
  • Methyl 5-(bromomethyl)
  • SAFETY D
  • 5-BroMo-pyrazine-2-carboxylic acid Methyl ester - ChemBK
  • 1 - SAFETY D
  • Methyl 5-(bromomethyl)
  • 866327-72-2|Methyl 5-(dibromomethyl)
  • pyrazine derivatives evalu
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery
  • SAFETY D
  • Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics1 | Journal of the American Chemical Society
  • Chemical Safety Data Sheet MSDS / SDS - METHYL PYRAZINE-2-CARBOXYL
  • Safety D
  • Safety D
  • 5-(溴甲基)吡嗪-2-甲酸甲酯 - BIOFOUNT
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI
  • Methyl-5-(bromomethyl)
  • Methyl 5-(bromomethyl)
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • 3-(Bromomethyl)-5-methylpyrazine-2-carboxylic acid | C7H7BrN2O2 | CID 177733038
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
  • The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxyl
  • 5-Methyl-2-pyrazinecarboxylic acid synthesis - ChemicalBook
  • The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology
  • METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum - ChemicalBook
  • methyl 5-bromo-2-oxo-1H-pyrazine-3-carboxyl
  • Methyl-5-(bromomethyl)
  • Methyl 5-(Bromomethyl)
  • Methyl pyrazine-2-carboxyl
  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI

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An In-Depth Technical Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of facts, this document elucidates the chemical logic, practical applications, and critical handling procedures necessary for the effective and safe utilization of this versatile reagent.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional pyrazine derivative featuring a reactive bromomethyl group and a methyl ester. This specific arrangement of functional groups makes it an exceptionally useful electrophilic intermediate for introducing the pyrazine-2-carboxylate moiety into larger, more complex molecules. Its identity and key properties are summarized below.

PropertyValueSource(s)
CAS Number 193966-70-0
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to off-white solid
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C
Solubility Soluble in organic solvents such as ethanol and chloroform; insoluble in water.
Melting Point Not definitively reported in surveyed literature.
Mass Spectrometry ESI-MS [M+H]⁺: Calculated: 230.97, Measured: 231.0

Synthesis and Mechanistic Rationale

The primary synthesis of this compound involves the selective bromination of the methyl group of its precursor, Methyl 5-methylpyrazine-2-carboxylate. Understanding the nuances of this transformation is key to achieving high yields and purity.

Primary Synthesis Route: Direct Radical Bromination

The most commonly cited method is the direct bromination using elemental bromine in an acidic medium. This approach leverages the principles of free-radical halogenation at a benzylic-like position.

Protocol: Direct Bromination

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: At room temperature, slowly add elemental bromine (Br₂, ~1.1 eq) to the solution. Causality Note: Acetic acid serves as a polar solvent that can stabilize radical intermediates and is relatively inert to bromine under these conditions. The slight excess of bromine ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to 80°C for approximately 45-60 minutes. The progress of the reaction should be monitored by TLC or LC-MS. Causality Note: The elevated temperature provides the necessary activation energy for the initiation of the free-radical chain reaction.

  • Workup (Quench & Extract): After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 20% ethyl acetate in hexane) to afford the pure product.

Reaction Mechanism: Free-Radical Halogenation

The bromination of the methyl group proceeds via a classic free-radical chain mechanism, analogous to the bromination of toluene. The pyrazine ring, being electron-withdrawing, slightly deactivates the methyl group compared to toluene, but the benzylic-like position remains the most susceptible site for radical formation.

G Free-Radical Bromination Mechanism i1 Br-Br i2 2 Br• i1->i2 p1 Py-CH₃ + Br• p2 Py-CH₂• + HBr p1->p2 p3 Py-CH₂• + Br-Br p4 Py-CH₂Br + Br• p3->p4 t1 2 Br• → Br₂ t2 Py-CH₂• + Br• → Py-CH₂Br t3 2 Py-CH₂• → Py-CH₂-CH₂-Py caption Py = Methyl 5-carboxylate-pyrazine moiety

Free-radical chain mechanism for benzylic-like bromination.
Alternative Synthesis: Wohl-Ziegler Bromination

For substrates sensitive to acidic conditions or elemental bromine, the Wohl-Ziegler reaction offers a milder and often more selective alternative. This method uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Conceptual Protocol: Wohl-Ziegler Bromination

  • Setup: To a solution of Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, ~1.05 eq). Causality Note: CCl₄ is the traditional solvent as it is inert and the byproduct, succinimide, is insoluble and floats, providing a visual cue for reaction completion. However, due to its toxicity, acetonitrile is a common modern substitute.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and/or irradiate with a UV lamp to initiate the reaction. The reaction is complete when the denser NBS has been consumed and the lighter succinimide is observed floating on the surface.

  • Workup: Cool the reaction mixture and filter to remove the succinimide. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography as described previously.

The key advantage of the Wohl-Ziegler reaction is that it maintains a very low concentration of elemental bromine in the reaction mixture, which suppresses potential side reactions, such as electrophilic addition to aromatic systems (though less of a concern with the electron-deficient pyrazine ring).

G Wohl-Ziegler Bromination Workflow Start Methyl 5-methylpyrazine-2-carboxylate + NBS + AIBN (cat.) in CCl₄ or CH₃CN Reflux Heat to Reflux / Irradiate (UV) Start->Reflux Filter Cool and Filter (Remove Succinimide) Reflux->Filter Wash Aqueous Workup (Wash, Dry) Filter->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Pure this compound Purify->Product

General workflow for Wohl-Ziegler bromination.

Reactivity, Applications, and Synthetic Utility

The utility of this compound stems directly from its 'benzylic-like' bromide. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions (typically Sₙ2) while the ester provides a handle for further modification (e.g., hydrolysis or amidation).

Core Reactivity: The Sₙ2 Manifold

The primary carbon bearing the bromine atom is sterically unhindered and adjacent to the pyrazine ring, which can stabilize the transition state of an Sₙ2 reaction. This makes the compound an ideal substrate for reaction with a wide range of nucleophiles.

SN2_Reactivity General Sₙ2 Reactivity cluster_nucleophiles Common Nucleophiles (Nu:⁻) Reagent Py-CH₂Br (Electrophile) Product Py-CH₂-Nu Reagent->Product Sₙ2 Reaction Nucleophile Nu:⁻ (Nucleophile) Nucleophile->Reagent LeavingGroup Br⁻ n1 R-NH₂ (Amines) n2 R-OH / R-O⁻ (Alcohols/Alkoxides) n3 R-SH / R-S⁻ (Thiols/Thiolates) n4 N₃⁻ (Azide) n5 CN⁻ (Cyanide)

Sₙ2 reaction manifold with common nucleophiles.
Key Application: Synthesis of Kinase Inhibitors

Pyrazine derivatives are prevalent scaffolds in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. This compound serves as a critical intermediate for introducing the pyrazine core, which often acts as a "hinge-binding" motif in the ATP-binding pocket of kinases. While specific, published examples starting directly from this compound are often embedded within patent literature, its use in synthesizing inhibitors for targets like Tropomyosin receptor kinase A (TrkA) and Glycogen synthase kinase 3 (GSK-3) is well-established for the pyrazine class.

Representative Protocol: Synthesis of a Pyrazine-based Kinase Inhibitor Scaffold

The following is a representative, field-proven protocol illustrating the coupling of the title compound with a heterocyclic amine, a common step in the synthesis of kinase inhibitors. This protocol is illustrative of the compound's reactivity and is based on standard synthetic procedures.

  • Reagent Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., a substituted aminopyrazole, 1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), ~1.5-2.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Substrate Addition: To this stirring solution, add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise at room temperature. Causality Note: A slight excess of the electrophile can ensure full consumption of a more valuable nucleophile. The base is critical to neutralize the HBr generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until completion, as monitored by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Workup: Dilute the reaction mixture with water to precipitate the product or to prepare for extraction. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization to yield the final coupled product, which can be advanced in subsequent synthetic steps.

Analytical Characterization: Predicted Spectral Data

Authenticating the structure and purity of this compound is essential. While a publicly available, experimentally verified full dataset is elusive, a robust prediction of its spectral properties can be made based on its structure and data from analogous compounds.

¹H NMR (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity Assignment
~9.1Singlet (s)Pyrazine H (at C-3)
~8.8Singlet (s)Pyrazine H (at C-6)
~4.7Singlet (s)-CH₂ Br
~4.0Singlet (s)-OCH₃
  • Rationale: The pyrazine protons are in a highly deshielded environment due to the two electronegative nitrogen atoms. The bromomethyl protons (-CH₂Br) are shifted downfield by the adjacent bromine and the aromatic ring. The methyl ester protons (-OCH₃) appear in their typical region.

¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~164Ester Carbonyl (C =O)
~152Pyrazine C -Br (at C-5)
~148Pyrazine C -H (at C-6)
~145Pyrazine C -H (at C-3)
~143Pyrazine C -Ester (at C-2)
~53Ester Methyl (-OC H₃)
~30Bromomethyl (-C H₂Br)
  • Rationale: The ester carbonyl carbon is the most downfield. The pyrazine ring carbons appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The aliphatic carbons of the methyl ester and bromomethyl groups appear upfield, with the carbon attached to bromine being significantly deshielded compared to a standard methyl group.

FT-IR (Predicted, KBr Pellet)
Wavenumber (cm⁻¹) Assignment
~3050-3100C-H Stretch (Aromatic)
~2950C-H Stretch (Aliphatic, -OCH₃)
~1720-1740C=O Stretch (Ester)
~1550-1600C=N / C=C Stretch (Pyrazine ring)
~1200-1300C-O Stretch (Ester)
~600-700C-Br Stretch

Safety, Handling, and Disposal

This compound is an alkylating agent and should be handled with appropriate caution. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

Self-Validating Safety Protocol

  • Engineering Controls:

    • Justification: To minimize inhalation exposure to the powdered solid or potential vapors.

    • Action: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Justification: To prevent skin and eye contact. As an alkylating agent, it can react with biological macromolecules.

    • Action: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles or a face shield.

  • Handling Procedures:

    • Justification: To prevent accidental ingestion, inhalation, and contamination.

    • Action: Avoid creating dust. Use a spatula for transfers. Ensure all containers are clearly labeled. Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Response:

    • Justification: To safely contain and neutralize the hazardous material.

    • Action: For small spills, cover with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the neat compound. Clean the area with a suitable solvent and then soap and water.

  • Storage:

    • Justification: To maintain compound stability and prevent accidental exposure.

    • Action: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal:

    • Justification: To comply with environmental regulations and prevent contamination.

    • Action: Dispose of all waste (unreacted material, contaminated absorbents, empty containers) as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its reactive bromomethyl group. A thorough understanding of its synthesis via radical bromination, its predictable reactivity in Sₙ2 displacements, and its critical role in constructing complex heterocyclic systems like kinase inhibitors allows researchers to leverage its full potential. Adherence to rigorous safety protocols is non-negotiable due to its nature as an alkylating agent. This guide provides the foundational knowledge and practical insights necessary for the successful and safe application of this important chemical tool in the pursuit of novel drug discovery.

References

  • ChemBK. 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. (2024-04-09).
  • Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514.
  • Aditya, A., & Kodadek, T. (2012). Incorporation of heterocycles into the backbone of peptoids to generate diverse peptoid-inspired one bead one compound libraries. ACS combinatorial science, 14(3), 164-169.
  • BIOFOUNT. 5-(溴甲基)吡嗪-2-甲酸甲酯.
  • LabSolutions. This compound.
  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). figshare. Dataset.
  • Google Patents. Pyrazine kinase inhibitors. (US9359308B2).
  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. University of Arizona Research Portal.
  • Chem-Station International. Wohl-Ziegler Bromination. (2014-04-19).
  • Wikipedia. Wohl–Ziegler bromination.
  • Organic Chemistry Portal. Wohl-Ziegler Reaction.
  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Petrova, M. V., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin, 73(8), 2270-2273.
  • PubChem. This compound.
  • Alsfouk, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-22.

"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in drug discovery, medicinal chemistry, and agrochemical research. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and the critical protocols for its safe and effective use.

Introduction: The Strategic Value of a Pyrazine Building Block

This compound is a bifunctional pyrazine derivative that has garnered significant interest as a versatile intermediate. The pyrazine ring system is a well-established pharmacophore, forming the core of numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][2] The strategic importance of this specific molecule lies in the orthogonal reactivity of its two functional groups: an ester, which can be hydrolyzed or aminated, and a highly reactive bromomethyl group, which is an excellent electrophile for introducing the pyrazine scaffold into larger, more complex molecules.[3]

This guide will provide researchers with the foundational knowledge and practical protocols necessary to leverage the unique chemical attributes of this compound in their synthetic campaigns.

Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O₂[4][5][6]
Molecular Weight 231.05 g/mol [3][5][6]
CAS Number 193966-70-0[4][7]
Appearance White to off-white solid or brown liquid[4][7][8]
Canonical SMILES COC(=O)C1=NC=C(N=C1)CBr[4]
InChIKey OIGRHUBIDWZLHR-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

The reliable synthesis of this compound is critical for its application. The most common laboratory-scale preparation involves the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Two-Step Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination A 5-Methylpyrazine-2-carboxylic Acid B Methyl 5-methylpyrazine-2-carboxylate A->B  Methanol (MeOH)  Acid Catalyst (e.g., Amberlyst 15)  Reflux C Methyl 5-methylpyrazine-2-carboxylate D This compound C->D  Bromine (Br₂)  Acetic Acid (AcOH)  80°C

Caption: Figure 1: Two-Step Synthesis Workflow

Experimental Protocol: Synthesis of this compound[7]

This protocol details the bromination of the methyl-substituted precursor.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq, e.g., 3.28 mmol, 0.5 g) in glacial acetic acid (5 mL).

    • Causality: Acetic acid serves as a polar protic solvent that can solubilize the starting material and is relatively stable to the oxidative conditions of bromine.

Step 2: Bromination 2. At room temperature, slowly add liquid bromine (1.1 eq, e.g., 3.6 mmol, 0.9 mL) to the solution.

  • Causality: The reaction is a free-radical bromination at the benzylic-like methyl group, which is activated by the adjacent pyrazine ring. Slow addition is crucial to control the exothermic reaction and prevent side reactions.
  • Heat the reaction mixture to 80°C and maintain for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation 4. Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure using a rotary evaporator. 5. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Trustworthiness: This step is critical to quench any remaining bromine and neutralize the acidic solvent. The product is more stable and extracts more efficiently from a neutral aqueous layer.
  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).
  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification 9. Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 20% ethyl acetate in hexane).

  • Causality: This step separates the desired product from unreacted starting material and any potential di-brominated or ring-brominated side products.
  • Combine the product-containing fractions and remove the solvent to yield pure this compound.

Analytical Characterization for Quality Assurance

Verifying the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

Analytical MethodExpected ResultPurpose
Mass Spectrometry (ESI-MS) [M+H]⁺ peak at m/z ≈ 231.0, showing the characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br ≈ 1:1 ratio).[7]Confirms molecular weight and elemental composition (presence of Br).
¹H NMR (CDCl₃, 400 MHz) δ ~4.0 (s, 3H, -OCH₃), ~4.8 (s, 2H, -CH₂Br), ~8.8 (s, 1H, Ar-H), ~9.2 (s, 1H, Ar-H). Note: Predicted values.Confirms the structure and the presence of all proton environments.
HPLC A single major peak with purity >95%.Quantifies the purity of the final compound.

Core Applications in Synthetic Chemistry

The primary utility of this reagent stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile conjugation of the pyrazine-2-carboxylate moiety to a wide range of molecular scaffolds.

General Reaction Scheme: Nucleophilic Substitution

Caption: Figure 2: General Nucleophilic Substitution Pathway

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol provides a template for coupling the pyrazine intermediate with an amine, a common step in the synthesis of bioactive molecules.

  • To a solution of a primary amine (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in ACN dropwise.

  • Heat the reaction to 50-60°C and monitor by TLC or LC-MS until the starting amine is consumed.

  • Cool the reaction, filter off the inorganic base, and concentrate the filtrate.

  • Purify the residue using standard techniques (e.g., column chromatography or recrystallization) to obtain the desired N-alkylated product.

This versatile reactivity makes it an invaluable tool for constructing libraries of compounds for screening in drug discovery programs targeting kinases, inflammation, and central nervous system disorders.[3]

Safety, Handling, and Storage

Due to its reactivity, this compound requires careful handling. It is classified as a hazardous substance.

GHS Hazard Information
Hazard ClassCodeStatementSource(s)
Acute toxicity, oralH302Harmful if swallowed[4]
Skin corrosion/irritationH315Causes skin irritation[4][9]
Serious eye damage/irritationH319Causes serious eye irritation[4][9]
Specific target organ toxicityH335May cause respiratory irritation[4][9]
Mandatory Handling and Storage Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[10][11]

  • Handling: Avoid direct contact with skin and eyes.[12] Prevent dust formation and inhalation.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water.[11]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4][7] Keep in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[3][4][7]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, grounded in the principles of physical organic chemistry, provides a reliable entry point into the synthesis of novel pyrazine-containing compounds. By understanding its synthesis, characterization, reactivity, and handling requirements, researchers can confidently and safely integrate this potent building block into their programs, accelerating the discovery of new therapeutics and functional materials.

References

  • Methyl 5-(bromomethyl)
  • Methyl 5-(bromomethyl)
  • Methyl 5-bromopyrazine-2-carboxyl
  • 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. ChemBK. [Link]
  • 3-(Bromomethyl)-5-methylpyrazine-2-carboxylic acid. PubChem. [Link]
  • Methyl 5-(bromomethyl)
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

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"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No: 193966-70-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the rationale behind spectroscopic analysis for structural elucidation and purity confirmation. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, grounding our interpretations in fundamental principles and data from related pyrazine derivatives.

Introduction: The Significance of a Versatile Intermediate

This compound is a key heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its structure, featuring a pyrazine core, a methyl ester, and a reactive bromomethyl group, makes it a valuable intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other bioactive compounds.[1][2][3] The pyrazine ring itself is a common motif in many FDA-approved drugs.[2]

Accurate structural confirmation and purity assessment are paramount before its use in multi-step syntheses. Spectroscopic techniques are the cornerstone of this validation process. This guide provides a detailed examination of the expected data from the three primary methods of structural analysis: NMR, MS, and IR.

Chemical Properties and Structure

A summary of the key chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 193966-70-0[4]
Molecular Formula C₇H₇BrN₂O₂[1][4]
Molecular Weight 231.05 g/mol [1][4]
Appearance White to off-white solid / Brown liquid[4][5]
Storage Store at 2-8°C under inert gas[4]

The molecular structure is visualized below, with numbering conventions used for spectral assignment in the subsequent sections.

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion, [M+H]⁺.

Expected Mass Spectrum

The molecular formula C₇H₇BrN₂O₂ gives a monoisotopic mass of approximately 229.969 Da. A key feature to anticipate in the mass spectrum is the isotopic signature of bromine. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion region will exhibit two peaks of almost equal intensity, separated by 2 mass units (e.g., [M+H]⁺ and [M+2+H]⁺). This is a definitive diagnostic marker for the presence of a single bromine atom.

Observed Data: Published ESI-MS data confirms the expected protonated molecular ion.[4]

IonCalculated m/zObserved m/z
[M(⁷⁹Br)+H]⁺230.976231.0
[M(⁸¹Br)+H]⁺232.974233.0 (Expected)

Note: While only the 231.0 peak was explicitly mentioned in the reference, the presence of the 233.0 peak is a fundamental consequence of bromine's natural isotopic abundance.

Fragmentation Pathway

Under higher energy conditions (e.g., tandem MS/MS), fragmentation can occur. The most probable fragmentation pathway involves the loss of the labile bromomethyl group or components of the ester.

fragmentation parent [M+H]⁺ m/z ≈ 231/233 frag1 Loss of Br• [M-Br]⁺ m/z ≈ 151 parent->frag1 - Br• frag2 Loss of •CH₂Br [M-CH₂Br]⁺ m/z ≈ 137 parent->frag2 - •CH₂Br frag3 Loss of •OCH₃ [M-OCH₃]⁺ m/z ≈ 200/202 parent->frag3 - •OCH₃

Caption: Plausible ESI-MS fragmentation pathways.

Experimental Protocol: ESI-MS

This protocol outlines a self-validating system for acquiring reliable mass spectrometry data.

  • Instrument Setup: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an ESI source.[6]

  • Calibration: Calibrate the instrument using a known standard solution across the desired mass range (e.g., m/z 100-500) immediately prior to analysis to ensure mass accuracy.

  • Sample Preparation:

    • Accurately prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

    • Include a known internal standard if quantitative analysis is required.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. Scan for the characteristic isotopic pattern of the [M+H]⁺ ion (m/z 231 and 233).

    • Perform a tandem MS (MS/MS) experiment by isolating the m/z 231 peak and fragmenting it to confirm the proposed fragmentation patterns.

  • Data Processing: Analyze the spectrum to confirm the mass of the molecular ion to within 5 ppm of the calculated exact mass and verify the ~1:1 isotopic ratio for the M and M+2 peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While experimental spectra for this specific compound are not widely published, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established chemical shift principles and data from analogous pyrazine structures.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will slightly influence the chemical shifts.

Protons (See Structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H3 9.0 - 9.2Singlet (s)1HAromatic proton on the pyrazine ring, deshielded by the adjacent ester and ring nitrogen.
H6 8.7 - 8.9Singlet (s)1HAromatic proton on the pyrazine ring, deshielded by the adjacent nitrogen atoms.
-CH₂Br 4.8 - 5.0Singlet (s)2HMethylene protons adjacent to the highly electronegative bromine atom and the aromatic ring.
-OCH₃ 4.0 - 4.2Singlet (s)3HMethyl protons of the ester group, adjacent to an electronegative oxygen atom.

Justification: The aromatic protons (H3, H6) are expected to appear far downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two nitrogen atoms.[8] The bromomethyl (-CH₂Br) and methyl ester (-OCH₃) protons will appear as sharp singlets, with the -CH₂Br signal being further downfield due to the strong deshielding effect of the adjacent bromine atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.

Carbon (See Structure)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Ester) 163 - 166Carbonyl carbon, highly deshielded.
C2 145 - 148Aromatic carbon bonded to the ester group and between two nitrogens.
C5 150 - 154Aromatic carbon bonded to the bromomethyl group. Its position is influenced by both N4 and the substituent.
C3 146 - 149Aromatic carbon adjacent to two nitrogen atoms.
C6 143 - 146Aromatic carbon adjacent to two nitrogen atoms.
-OCH₃ 53 - 55Methyl carbon of the ester group.
-CH₂Br 30 - 35Methylene carbon attached to bromine, shifted downfield by the halogen's electronegativity.

Justification: The chemical shifts are predicted based on standard values for pyrazine and substituted aromatic systems.[9] The carbonyl carbon will be the most downfield signal. The four sp² carbons of the pyrazine ring will appear in the aromatic region (typically 140-155 ppm), with their exact positions determined by the electronic effects of the substituents and adjacent nitrogen atoms. The aliphatic carbons of the methyl ester and bromomethyl groups will appear significantly upfield.

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Instrument Setup (Lock, Tune, Shim) transfer->setup H1 5. Acquire ¹H Spectrum setup->H1 C13 6. Acquire ¹³C Spectrum H1->C13 process 7. Fourier Transform, Phase & Baseline Correction C13->process integrate 8. Integrate ¹H Signals process->integrate assign 9. Assign Peaks integrate->assign

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry vial.[7] Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.[7]

  • Instrument Setup: Use a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[7]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required.[7]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum to confirm the proton ratios.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000Medium-WeakC-H StretchAromatic (Pyrazine Ring)
3000 - 2850Medium-WeakC-H StretchAliphatic (-CH₃, -CH₂)
~1730StrongC=O StretchEster Carbonyl
~1600, ~1470Medium-WeakC=C, C=N StretchAromatic Ring
1300 - 1100StrongC-O StretchEster
700 - 600MediumC-Br StretchAlkyl Halide

Justification: The most prominent peak will be the strong C=O stretch of the ester group, typically found around 1730 cm⁻¹.[10][11] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.[11] The C-O single bond stretch of the ester will result in a strong band in the fingerprint region. The C-Br stretch is expected at a low wavenumber, in the lower part of the fingerprint region.[12]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

  • Sample Scan: Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the analysis.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. MS analysis validates the molecular weight and elemental composition, with the bromine isotope pattern serving as a key confirmation point. NMR provides the definitive atomic connectivity, distinguishing between the aromatic, methylene, and methyl protons and carbons. Finally, IR spectroscopy confirms the presence of the essential ester and bromomethyl functional groups. Together, these techniques provide a self-validating system of analysis, ensuring the material's identity and purity for its application in scientific research and development.

References

  • BenchChem. (2025).
  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.
  • Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • ChemBK. (2024). 5-BroMo-pyrazine-2-carboxylic acid Methyl ester.
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(15), 4477. [Link]
  • Airgas. (2025). Safety Data Sheet - Methyl Bromide.
  • PubChemLite. (n.d.). This compound (C7H7BrN2O2).
  • Science.gov. (n.d.). Pyrazine derivatives evaluated: Topics.
  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(1), 233. [Link]
  • Advanced Biotech. (2025). Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
  • BIOFOUNT. (n.d.). 5-(溴甲基)吡嗪-2-甲酸甲酯.
  • ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Tradeindia. (n.d.). This compound.
  • NIST. (n.d.). Methylpyrazine-2-carboxylate. In NIST Chemistry WebBook.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4293. [Link]
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). Pyrazine, methyl-. In NIST Chemistry WebBook.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

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A Technical Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a critical heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key technical data, safety protocols, and synthetic methodologies to facilitate its effective and safe utilization in the laboratory. We will explore its physicochemical characteristics, reactivity, and established applications, offering field-proven insights into its handling and strategic deployment in complex synthetic campaigns.

Core Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a methyl ester on a pyrazine core. This architecture makes it a valuable electrophile for introducing the pyrazine-2-carboxylate moiety into larger, more complex structures. Its physical state is typically a solid, though its appearance can be an indicator of purity.

The primary properties of this reagent are summarized below. It is crucial to note that while the compound is generally described as a white to off-white solid, purification via column chromatography has also yielded it as a brown liquid, which may suggest potential impurities or degradation.[1][2] Researchers should correlate the physical appearance with analytical data to ascertain purity before use.

PropertyValueSource(s)
CAS Number 193966-70-0[1][2][3]
Molecular Formula C₇H₇BrN₂O₂[1][2][4]
Molecular Weight 231.05 g/mol [1][2][5][6]
Appearance White to off-white solid; can appear as a brown liquid post-purification[1][2]
Purity Commercially available at ≥95% or ≥98%[3]
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1][2][5]
Solubility No definitive data available; synthesis protocols show it is extractable with ethyl acetate, suggesting good solubility in this solvent.[2]
Melting Point Not consistently reported in public literature.
Boiling Point Not consistently reported in public literature.
InChIKey OIGRHUBIDWZLHR-UHFFFAOYSA-N[1][4]
SMILES COC(=O)C1=NC=C(N=C1)CBr[4]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount before its use in any synthetic procedure. Standard analytical techniques should be employed. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from chemical suppliers and databases.[7]

  • ¹H NMR: Will confirm the presence of the methyl ester singlet, the methylene singlet of the bromomethyl group, and the two distinct aromatic protons on the pyrazine ring.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show a characteristic isotopic pattern for the [M+H]⁺ ion (m/z ≈ 231.0 and 233.0) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[2][4]

Safety, Handling, and Storage

The reactivity of the bromomethyl group necessitates careful handling to prevent unintentional reactions and ensure laboratory safety. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

3.1. Hazard Identification & Precautionary Measures

While a complete, universally adopted GHS classification is not available, data from suppliers and related compounds indicate significant hazards. One source indicates it causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302).[8] General safety protocols for alkylating agents should be strictly followed.

  • Eye/Skin Contact: Causes irritation and potentially severe burns.[8] Wear safety goggles, a face shield, and chemical-resistant gloves.[9]

  • Inhalation: May cause respiratory irritation.[10] Avoid breathing dust or fumes.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention if symptoms are severe or persist.[9]

3.2. Storage and Stability

This compound's stability is critical for its successful application.

  • Storage Protocol: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated at 2-8°C.[1][2][5] This mitigates hydrolysis of the ester and decomposition of the reactive benzylic bromide moiety.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

Synthesis and Reactivity

This compound is typically synthesized via the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate. This reaction selectively targets the activated methyl group attached to the pyrazine ring.

The choice of reagents is causal:

  • Bromine (Br₂): Serves as the bromine source for the halogenation.

  • Acetic Acid: Acts as a solvent that can tolerate the reaction conditions.

  • Elevated Temperature (80°C): Provides the necessary activation energy to initiate the radical chain reaction for bromination at the benzylic-like position.

SynthesisWorkflow Reactant Methyl 5-methyl- pyrazine-2-carboxylate Reagents 1. Br₂, Acetic Acid 2. NaHCO₃ (aq) workup 3. EtOAc extraction Reactant->Reagents Product Methyl 5-(bromomethyl)- pyrazine-2-carboxylate Reagents->Product Bromination Conditions 80 °C, 45 min Conditions->Reagents Reaction Conditions

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The utility of this reagent stems from the electrophilic nature of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the pyrazine scaffold to a wide array of molecules.

  • Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceutical compounds.[5] Its structure is particularly valuable for developing kinase inhibitors, where the pyrazine ring can serve as a hinge-binding motif, and the rest of the molecule can be elaborated to target specific pockets within the enzyme's active site.[5]

  • Agrochemicals: The pyrazine core is a common feature in bioactive molecules. This reagent is employed in the design of novel pesticides and herbicides.[5]

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[2]

Objective: To synthesize this compound from Methyl 5-methylpyrazine-2-carboxylate.

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate (1.0 eq)

  • Acetic Acid

  • Bromine (1.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate mixture (e.g., 4:1 v/v)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (e.g., 0.5 g, 3.28 mmol) in acetic acid (5 mL) at room temperature.[2]

  • Slowly add bromine (e.g., 0.9 mL, 3.6 mmol) to the solution. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

  • Heat the reaction mixture to 80°C and maintain for 45 minutes.[2] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the acetic acid.[2]

  • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x volumes).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture to afford the final product.[2]

References

  • Methyl 5-bromopyrazine-2-carboxylate.
  • 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. ChemBK. [Link]
  • Methyl 5-(bromomethyl)
  • Methyl 5-(bromomethyl)
  • SAFETY D
  • Methyl 5-(bromomethyl)
  • Safety D
  • 3-(Bromomethyl)-5-methylpyrazine-2-carboxylic acid.

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"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" starting materials for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized for its reactive bromomethyl group that allows for facile introduction of the pyrazine moiety into larger, more complex molecules. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a core focus on the selection and preparation of the necessary starting materials. We will delve into the strategic considerations behind the synthesis of its key precursor, Methyl 5-methylpyrazine-2-carboxylate, and detail the subsequent benzylic bromination step. This document furnishes detailed, field-proven experimental protocols, mechanistic insights, and data presentation to equip researchers with the knowledge to confidently and efficiently synthesize this valuable intermediate.

Strategic Overview of the Synthesis

The synthesis of this compound is most reliably achieved through a two-step sequence. The logic is straightforward: first, establish the stable methyl- and ester-substituted pyrazine core; second, selectively activate the methyl group via bromination. This approach prevents undesirable side reactions that could occur if the highly reactive bromomethyl group were present during the formation or esterification of the pyrazine ring.

The central precursor for this synthesis is Methyl 5-methylpyrazine-2-carboxylate . The overall synthetic strategy is therefore dictated by the availability and preparation of this key intermediate.

G cluster_0 Precursor Synthesis cluster_1 Final Functionalization A 5-Methylpyrazine-2-carboxylic Acid B Methyl 5-methylpyrazine-2-carboxylate A->B Esterification (e.g., MeOH, Acid Catalyst) C This compound B->C Benzylic Bromination (e.g., Br2, Acetic Acid)

Caption: Overall synthetic pathway to the target compound.

The Core Precursor: Methyl 5-methylpyrazine-2-carboxylate (CAS 41110-33-2)

The entire synthesis hinges on obtaining this precursor. There are two primary options: direct purchase or de novo synthesis.

Commercial Sourcing

For many applications, particularly in a time-sensitive drug discovery environment, direct purchase is the most efficient route. Methyl 5-methylpyrazine-2-carboxylate is commercially available from various chemical suppliers.[1]

PropertyValue
CAS Number 41110-33-2[2]
Molecular Formula C₇H₈N₂O₂[3][2]
Molecular Weight 152.15 g/mol [2]
Typical Purity 97-99%
Common Suppliers Otto Chemie Pvt. Ltd., Conier Chem&Pharma, Career Henan Chemical Co.[1]
De Novo Synthesis of the Precursor

When large quantities are required or commercial sources are unavailable, synthesis is necessary. The most direct method is the esterification of 5-Methylpyrazine-2-carboxylic acid.

This carboxylic acid is the foundational starting material. It is also commercially available but is often synthesized from simpler precursors for cost-effectiveness in large-scale campaigns.[4]

Synthesis of 5-Methylpyrazine-2-carboxylic Acid:

A prevalent industrial method involves the selective oxidation of the more accessible and inexpensive 2,5-dimethylpyrazine . The challenge lies in preventing the over-oxidation of both methyl groups, which would yield pyrazine-2,5-dicarboxylic acid.[5] Controlling the stoichiometry of the oxidizing agent, such as potassium permanganate (KMnO₄), is critical.[5] By using a carefully controlled amount of KMnO₄, one methyl group can be preferentially oxidized to a carboxylic acid.[5]

Other documented routes include synthesis from pyruvic aldehyde and o-phenylenediamine, followed by oxidation and decarboxylation steps.[6][7]

G A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carboxylic Acid A->B Controlled Oxidation (e.g., KMnO4) C Pyrazine-2,5-dicarboxylic Acid (Byproduct) A->C Over-oxidation

Caption: Selective oxidation of 2,5-dimethylpyrazine.

The conversion of the carboxylic acid to the methyl ester is a standard Fischer esterification. Using a solid acid catalyst like Amberlyst 15 is advantageous as it simplifies purification; the catalyst can be removed by simple filtration.

Detailed Protocol:

  • Apparatus: A 1 L, 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a thermocouple.

  • Reagents:

    • 5-Methylpyrazine-2-carboxylic acid (100 g)

    • Methanol (300 g)

    • AMBERLYST 15 ion exchange resin (20 g)

  • Procedure:

    • Charge the reactor with 5-methylpyrazine-2-carboxylic acid, Amberlyst 15 resin, and methanol under a nitrogen atmosphere.[2]

    • Heat the mixture to reflux and maintain stirring for approximately 20 hours.[2] The reaction progress should be monitored by a suitable analytical method (e.g., GC, LC/MS, or TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the Amberlyst resin via pressure filtration, rinsing the resin with additional methanol.[2]

    • Concentrate the filtrate under reduced pressure to remove about 75% of the solvent. This should result in the precipitation of the product.[2]

    • Allow the resulting suspension to stand at room temperature overnight, then cool in an ice bath for 3 hours to maximize crystallization.[2]

    • Collect the solid product by filtration, wash the filter cake with ice-cold methanol (2 x 80 g portions), and dry under vacuum.[2]

  • Expected Outcome: This procedure can yield the desired Methyl 5-methylpyrazine-2-carboxylate in high purity (>97%) and excellent yield (typically >90%).[2]

Final Transformation: Bromination of the Methyl Group

With the core precursor in hand, the final step is the selective bromination of the 5-methyl group. This position is analogous to a benzylic position, making it susceptible to free-radical bromination. However, direct bromination with elemental bromine in an acidic medium has also been proven effective.

Mechanistic Considerations

The reaction proceeds by activating the methyl group for substitution. While N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) is a classic choice for benzylic bromination, a direct approach using elemental bromine in acetic acid provides a straightforward and effective alternative.[8] The acidic medium likely facilitates the reaction, and the elevated temperature helps initiate the bromination process.

Protocol: Synthesis of this compound

This protocol describes the direct bromination using liquid bromine.

CAUTION: Elemental bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Detailed Protocol:

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Reagents:

    • Methyl 5-methylpyrazine-2-carboxylate (0.5 g, 3.28 mmol)

    • Glacial Acetic Acid (5 mL)

    • Bromine (0.9 mL, 3.6 mmol)

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve Methyl 5-methylpyrazine-2-carboxylate in acetic acid at room temperature in the flask.[8]

    • Slowly add the bromine via the addition funnel.

    • Heat the reaction mixture to 80 °C and maintain this temperature for 45 minutes.[8] Monitor the reaction to completion (e.g., by TLC or LC/MS).

    • Upon completion, cool the mixture and concentrate it under reduced pressure to remove the acetic acid.[8]

    • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is basic.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers.[8]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification:

    • The crude product, typically a brown liquid, should be purified by silica gel column chromatography.[8]

    • A common eluent system is 20% ethyl acetate in hexane.[8]

  • Characterization:

    • The final product can be characterized by mass spectrometry. The expected [M+H]⁺ ion is m/z 231.0.[8]

Summary and Conclusion

The synthesis of this compound is a well-established process that relies on the robust preparation of its key precursor, Methyl 5-methylpyrazine-2-carboxylate. Researchers have the option of purchasing this precursor directly or synthesizing it via a high-yield esterification of 5-Methylpyrazine-2-carboxylic acid. The subsequent bromination step is an efficient transformation that activates the molecule for further synthetic elaboration. By understanding the causality behind the choice of reagents and reaction conditions—from the controlled oxidation to form the carboxylic acid to the selective bromination of the methyl group—scientists can reliably produce this important building block for applications in drug discovery and materials science.

References

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  • CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents.
  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents.
  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • 5-Methylpyrazine-2-carboxylic acid price & availability - MOLBASE.
  • CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents.
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A Guide to the Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: Mechanism and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its utility stems from the reactive bromomethyl group, which allows for facile derivatization. The synthesis of this compound, primarily from methyl 5-methylpyrazine-2-carboxylate, hinges on a selective benzylic bromination. This guide provides an in-depth exploration of the predominant free-radical mechanism governing this transformation, outlines a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding reaction.

Introduction: The Strategic Importance of Pyrazines

The pyrazine moiety is a common scaffold in a multitude of biologically active compounds, including approved pharmaceuticals and natural products.[2][3] Its presence in molecules like the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib underscores the significance of this heterocycle in drug discovery.[2][3] The targeted synthesis of functionalized pyrazine derivatives is therefore a critical endeavor for medicinal chemists.

The primary challenge in converting methyl 5-methylpyrazine-2-carboxylate to its bromomethyl counterpart lies in achieving high regioselectivity. The reaction must selectively functionalize the methyl group's C-H bonds—which are analogous to benzylic C-H bonds—without promoting unwanted electrophilic substitution on the electron-rich pyrazine ring.[5][6] This selectivity is masterfully achieved through a free-radical pathway, typically employing N-Bromosuccinimide (NBS) as the bromine source.[7][8][9]

The Core Mechanism: Wohl-Ziegler Free-Radical Bromination

The selective bromination of the methyl group on the pyrazine ring is a classic example of a Wohl-Ziegler reaction.[9][10] This reaction proceeds via a free-radical chain mechanism, which is favored due to the resonance stabilization of the intermediate radical.[5][6][11] The key components of this reaction are the substrate, a radical-specific bromine source (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or UV light.[7][10]

Step 1: Initiation - The Generation of the First Radical

The reaction is not spontaneous and requires an initial input of energy to create the first radical species. This is typically achieved in one of two ways:

  • Thermal Initiation: Using a radical initiator like AIBN. When heated, AIBN decomposes, releasing a stable nitrogen gas molecule and two 2-isobutyronitrile radicals.[12][13][14][15][16] This decomposition is entropically and enthalpically favorable.

  • Photochemical Initiation: Using UV light. The energy from the light can cause the homolytic cleavage of the relatively weak N-Br bond in NBS, directly generating a bromine radical.[6][17][18]

These initial radicals are highly reactive and begin the chain reaction.

Step 2: Propagation - The Self-Sustaining Chain Reaction

The propagation phase consists of two key steps that repeat in a cycle until the reagents are consumed:

  • Hydrogen Abstraction: A bromine radical (Br•), generated either directly from initiation or in a subsequent step, abstracts a hydrogen atom from the methyl group of methyl 5-methylpyrazine-2-carboxylate. This step is highly selective for the "benzylic" hydrogens because the resulting pyrazinylmethyl radical is stabilized by resonance with the aromatic pyrazine ring.[5][11][19] This is the rate-determining step and explains the reaction's regioselectivity. This step produces hydrogen bromide (HBr) and the key radical intermediate.

  • Bromine Transfer: The resonance-stabilized pyrazinylmethyl radical then reacts with a molecule of elemental bromine (Br₂). It abstracts a bromine atom to form the desired product, this compound, and in the process, generates a new bromine radical (Br•).[20][21][22] This new bromine radical can then cycle back to Propagation Step 1, continuing the chain.

The Crucial Role of N-Bromosuccinimide (NBS)

A common point of confusion is the source of the Br₂ molecule in the second propagation step, given that only NBS is added. This is the genius of the Wohl-Ziegler reaction. The purpose of NBS is to maintain a very low, but constant, concentration of Br₂ in the reaction mixture.[5][7][20] This is achieved when the HBr generated during the first propagation step reacts with an NBS molecule to produce succinimide and a fresh molecule of Br₂.[17][18]

This low concentration of Br₂ is critical for the reaction's success. It ensures that the free-radical substitution pathway is kinetically favored, while suppressing the competing electrophilic addition of bromine across the pyrazine ring, which would require a much higher concentration of Br₂.[17][20]

Step 3: Termination - End of the Chain

The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can happen in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a pyrazinylmethyl radical. As this consumes the radicals that propagate the chain, it requires a high concentration of radicals and typically occurs as the starting materials are depleted.

Visualizing the Free-Radical Mechanism

The following diagram illustrates the complete free-radical chain reaction for the bromination of methyl 5-methylpyrazine-2-carboxylate.

G Free Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Two_Rad 2 R• + N₂ AIBN->Two_Rad Heat (Δ) Br_Rad_init Br• Two_Rad->Br_Rad_init Reacts with trace Br₂ or HBr source NBS_init NBS NBS_init->Br_Rad_init UV Light (hν) Br_Rad Bromine Radical (Br•) Br_Rad_init->Br_Rad Radical_Intermediate Pyrazinylmethyl Radical (Resonance Stabilized) Br_Rad->Radical_Intermediate Step 1: H Abstraction Substrate Methyl 5-methyl- pyrazine-2-carboxylate Substrate->Radical_Intermediate HBr HBr Product Methyl 5-(bromomethyl)- pyrazine-2-carboxylate Radical_Intermediate->Product Step 2: Br Transfer Br2 Br₂ HBr->Br2 Reaction with NBS Br2->Product Succinimide Succinimide Product->Br_Rad New Br• continues cycle NBS NBS NBS->Br2 T1 Br• + Br• → Br₂ T2 R• + Br• → R-Br T3 R• + R• → R-R

Sources

A Technical Guide to the Stability, Storage, and Handling of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS No. 193966-70-0) is a pivotal intermediate in medicinal chemistry and drug development, valued for its reactive bromomethyl group which allows for the facile introduction of the pyrazine-2-carboxylate moiety into target molecules. However, the very feature that makes it a valuable synthetic building block—its reactivity—also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive overview of the compound's intrinsic chemical stability, outlines its primary degradation pathways, and establishes field-proven protocols for its long-term storage and safe handling to ensure its integrity and performance in sensitive synthetic applications.

Chemical Profile and Intrinsic Reactivity

Molecular Structure Analysis

The structure of this compound features a pyrazine ring substituted with a methyl carboxylate group and a bromomethyl group. The key to its reactivity lies in the bromomethyl group (-CH₂Br) attached to the electron-deficient pyrazine ring.

Caption: Key identifiers for this compound.

The Benzylic Bromide Analogue: The Source of High Reactivity

The bromomethyl group on the pyrazine ring behaves as a benzylic bromide analogue. Benzylic halides are well-documented to be highly reactive towards nucleophilic substitution. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition state and any potential carbocation intermediate via resonance.[1]

The compound can readily undergo both Sₙ1 and Sₙ2 reactions.

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles, where the nucleophile directly attacks the electrophilic carbon, displacing the bromide ion.

  • Sₙ1 Pathway: In the presence of polar, non-nucleophilic solvents or weaker nucleophiles, the bromide can depart, forming a primary benzylic-like carbocation. This carbocation is resonance-stabilized by the pyrazine ring, making its formation more favorable than that of a simple primary carbocation.[1][2]

This intrinsic reactivity is the principal driver of the compound's instability and dictates the stringent storage conditions required to maintain its chemical purity.

Primary Degradation Pathways

Understanding the potential degradation pathways is critical for developing effective storage strategies. The high reactivity of the bromomethyl group makes it susceptible to attack by common laboratory nucleophiles, particularly water.

Hydrolysis: The Predominant Degradation Route

The most common degradation pathway for this compound is hydrolysis, which occurs upon exposure to moisture from the atmosphere or solvents. Water, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group, leading to the substitution of the bromide with a hydroxyl group. This reaction forms Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate and hydrobromic acid. The presence of the resulting acid can potentially catalyze further degradation. This reaction underscores the critical need for a dry storage environment.[3][4]

start This compound (Active Reagent) product Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (Degradation Product) start->product  Nucleophilic Attack by H₂O (Moisture)   byproduct Hydrobromic Acid (HBr)

Caption: The primary degradation pathway via hydrolysis.

Reaction with Other Nucleophiles

Beyond water, other nucleophiles commonly found in a laboratory setting can degrade the compound. These include alcohols (leading to ethers), amines (leading to substituted amines), and thiols. Cross-reactivity during a synthetic procedure is intended, but unintended exposure during storage or handling will compromise the reagent's integrity.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is mandatory. The following protocols are designed to preserve the compound's purity and reactivity for long-term use.

Core Storage Conditions

All quantitative storage data is summarized in the table below. Adherence to these conditions is paramount for maximizing the shelf-life of the reagent.

ParameterRecommendationRationale
Temperature 2°C to 8°C[5][6][7][8]Reduces the rate of chemical degradation reactions.
Atmosphere Under inert gas (Argon or Nitrogen)[5][6][8]Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidation.
Light Store in a dark place (amber vial)[8]Protects against potential photolytic degradation pathways.
Container Tightly sealed, appropriate for low temp.Prevents ingress of air and moisture.
Step-by-Step Handling Protocol

Due to its sensitivity to air and moisture, coupled with its hazardous properties, a stringent handling workflow must be followed.

A 1. Remove from 2-8°C Storage B 2. Equilibrate to Room Temp (in desiccator, ~20-30 min) A->B Prevents condensation C 3. Move to Inert Atmosphere (Glovebox or N₂/Ar stream) B->C Minimizes exposure D 4. Quickly Weigh Required Amount into a tared, dry vial C->D E 5. Tightly Seal Both Vials (Original and Aliquot) D->E F 6. Purge Headspace of Original Vial with Inert Gas E->F Displaces air/moisture G 7. Return Original Vial to 2-8°C Storage F->G

Caption: Recommended workflow for handling the air- and moisture-sensitive reagent.

Experimental Protocol:

  • Preparation: Before retrieving the reagent, ensure all necessary equipment (spatulas, weigh boats, vials) are clean and thoroughly dried in an oven. Prepare a desiccator for temperature equilibration.

  • Equilibration: Remove the sealed container of this compound from the 2-8°C storage. Place it immediately into a desiccator and allow it to warm to ambient temperature for at least 20-30 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold surfaces of the container and compound upon opening.

  • Inert Environment Dispensing: If available, perform all subsequent steps inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is not available, work quickly under a positive stream of inert gas directed into the container opening.

  • Aliquotting: Briefly open the main container. Using a clean, dry spatula, quickly transfer the desired amount of the solid to a pre-tared, dry receiving vial.

  • Sealing: Immediately and tightly seal both the main container and the new aliquot vial. Use high-quality caps with chemically resistant liners. Parafilm can be used as a secondary seal for long-term storage.

  • Inert Gas Purge: Before returning the main container to storage, gently purge the headspace with dry nitrogen or argon for a few seconds to displace any air that may have entered.

  • Return to Storage: Promptly return the main container to the recommended 2-8°C storage conditions.

Safety and Hazard Management

This compound is a hazardous substance and must be handled with appropriate safety precautions.[5]

GHS Hazard Summary
Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin Corrosion/IrritationH315Causes skin irritation[5][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5][9]
STOT, Single ExposureH335May cause respiratory irritation[5][9]
Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10]

Spill and Disposal Procedures
  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable, sealed container for disposal. Clean the affected area thoroughly.[10]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its utility is directly linked to the electrophilic nature of its bromomethyl group, which is also the source of its instability. By understanding its primary degradation pathway—hydrolysis—and implementing a strict protocol of refrigerated, dark, and inert storage, its chemical integrity can be preserved. Safe and effective use in the laboratory is contingent upon following a careful handling workflow that minimizes exposure to atmospheric moisture and adheres to established safety guidelines.

References

  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
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  • RSC Publishing. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. [Link]
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An In-depth Technical Guide to the Safe Handling and Management of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Utility and Hazard of a Key Synthetic Intermediate

Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS No. 193966-70-0) is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors.[1][2] Its utility lies in its structure: a pyrazine core functionalized with both an ester and a reactive bromomethyl group. This combination makes it a valuable building block, particularly as a key intermediate in the synthesis of kinase inhibitors and other complex bioactive molecules for drug discovery.[1]

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and informed approach to its handling. The presence of the bromomethyl group, a potential alkylating moiety, introduces specific hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for managing this reagent safely. It moves beyond a simple recitation of rules to explain the causality behind each precaution, fostering a proactive safety culture grounded in scientific understanding.

Hazard Identification and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.

The primary hazards are associated with its irritant properties, which can affect the skin, eyes, and respiratory system upon exposure.[3]

Hazard Class Category GHS Code Hazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[3]

The causality for these irritant effects stems from the compound's chemical nature. As a halogenated organic compound, it can react with biological macromolecules, leading to localized inflammation and irritation at the points of contact.

Proactive Risk Mitigation: Engineering Controls and Personal Protection

A multi-layered approach is essential for mitigating the risks associated with this compound. The hierarchy of controls prioritizes eliminating the hazard where possible, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can reach the user.

  • Chemical Fume Hood: All handling of solid or dissolved this compound must be conducted within a properly functioning and certified chemical fume hood.[4][5][6] This is non-negotiable. The hood's exhaust ventilation captures and removes dust, aerosols, and vapors, preventing inhalation—the primary route of exposure for respiratory irritation.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[3]

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Restricted Access: Designate specific areas within the lab for working with this compound. Access should be limited to trained and authorized personnel.[7]

  • Safe Work Practices: Never work alone when handling hazardous materials. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Prohibit eating, drinking, and applying cosmetics in the laboratory.[6]

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, and the location and use of emergency equipment like safety showers and eyewash stations.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9] The selection of appropriate PPE is a critical decision-making process.

PPE_Selection_Hierarchy cluster_0 Risk Assessment cluster_1 Control Implementation cluster_2 Personal Protective Equipment (PPE) Selection RA Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) EC Engineering Control: Work in Chemical Fume Hood RA->EC Mitigates H335 AC Administrative Control: Follow Standard Operating Procedure RA->AC Standardizes Safety Resp Respiratory Protection: Not required if using a certified fume hood EC->Resp Eliminates Inhalation Risk Eye Eye/Face Protection: Safety Goggles (minimum) Face Shield (for splash risk) AC->Eye Skin Skin Protection: Chemical-Resistant Gloves (e.g., Nitrile) Lab Coat AC->Skin Spill_Response_Workflow Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess Spill Size & Hazard (Is it a major spill?) Alert->Assess Evacuate Evacuate Area Call Emergency Services (911) Report to EH&S Assess->Evacuate Yes Contain Contain Spill (Use inert absorbent like vermiculite or sand) Assess->Contain No (Minor Spill) End Incident Resolved Evacuate->End Cleanup Wear appropriate PPE Collect absorbent into a sealed waste container Contain->Cleanup Decon Decontaminate Spill Area (soap and water) Cleanup->Decon Dispose Label and dispose of waste as hazardous material Decon->Dispose Dispose->End

Caption: Emergency response workflow for a chemical spill.

Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert nearby personnel and restrict access to the area. [10][11]2. Protect: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat. [10]3. Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading. [4][10][12]Do not let the product enter drains. 4. Collect: Once absorbed, carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. [3]5. Decontaminate: Clean the spill area thoroughly with soap and water. [13]6. Dispose: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations. [11] For major spills (large quantity, outside of a fume hood), evacuate the area immediately and call emergency services. [13][14]

Fire-Fighting Measures
  • In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher. [3]* Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

First Aid Measures

Immediate and correct first aid is critical to minimizing harm from exposure.

  • Inhalation: If dust or vapors are inhaled, immediately move the person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention. [5]* Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. [14]If skin irritation occurs or persists, get medical advice. * Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [14]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. * Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention. [5] In all cases of exposure, provide the attending medical professional with the Safety Data Sheet (SDS) for the compound.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used absorbents, and contaminated PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container. [11]* Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations. [5]Do not dispose of it down the drain or in general trash.

References

  • Title: Methyl 5-bromopyrazine-2-carboxylate Source: PubChem, National Center for Biotechnology Inform
  • Title: Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic Source: Advanced Biotech URL:[Link]
  • Title: SAFETY DATA SHEET - Methyl Bromide Source: Airgas URL:[Link]
  • Title: Chemical Emergencies, Exposures, and Spills Source: Florida State University, Environmental Health and Safety URL:[Link]
  • Title: Chemical Exposure and Spill Response Procedures Source: New Mexico St
  • Title: 5-BroMo-pyrazine-2-carboxylic acid Methyl ester Source: ChemBK URL:[Link]
  • Title: Spill Control/Emergency Response Source: Oakland University, EHSO Manual URL:[Link]
  • Title: Chemical Spill Procedures Source: Princeton University, Environmental Health and Safety URL:[Link]
  • Title: Chemical Spill Procedures - Step By Step Guide Source: Chem Klean URL:[Link]
  • Title: Methyl 5-(bromomethyl)
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of California, Santa Cruz URL:[Link]
  • Title: 3-(Bromomethyl)
  • Title: Safety Data Sheet - 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Source: Angene Chemical URL:[Link]
  • Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: Bio-protocol URL:[Link]
  • Title: Ten Tips for Handling Hazardous Chemicals in a Lab Source: Lab Manager Magazine URL:[Link]
  • Title: Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals Source: University of North Carolina
  • Title: Best practices for handling chemical reagents to prevent cross-contamin

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Solubility Profile of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: A Practical Guide to Determination and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents. Its utility in reaction design, purification, and formulation development is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While exhaustive quantitative solubility data is not widely published, this document equips researchers with the foundational principles and detailed experimental protocols required to generate reliable solubility profiles in-house. We will explore the physicochemical properties of the target compound, the principles of solute-solvent interactions, and present validated methodologies, from rapid visual screening to precise quantitative analysis by UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary step but a cornerstone of successful development. For a key intermediate like this compound (CAS: 193966-70-0), solubility data dictates crucial process parameters[1]. These include:

  • Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is critical for achieving optimal reaction kinetics and yields.

  • Crystallization and Purification: The selection of appropriate solvent and anti-solvent systems for purification is directly dependent on differential solubility.

  • Formulation Development: For APIs or their precursors, solubility in pharmaceutically acceptable excipients is a primary determinant of bioavailability and product stability[2][3].

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC requires knowledge of suitable solvents to ensure complete dissolution[4].

This guide addresses the practical need for generating this critical data, providing both the theoretical framework and actionable experimental protocols.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound offers initial clues to its solubility behavior based on the principle of "like dissolves like," where solutes tend to dissolve in solvents of similar polarity.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[7]
Molecular Weight 231.05 g/mol [7][8]
Appearance White to off-white solid[7]
Storage Temp. 2-8°C under inert gas[7]
pKa (Predicted) -4.69 ± 0.10[9]

Structural Analysis:

  • Pyrazine Ring: The heterocyclic aromatic pyrazine ring contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Methyl Ester Group (-COOCH₃): This group adds polarity and potential for dipole-dipole interactions.

  • Bromomethyl Group (-CH₂Br): This functional group introduces both steric bulk and a degree of lipophilicity, while the bromine atom can participate in halogen bonding.

Based on this structure, we can predict that the compound will exhibit solubility in a range of polar organic solvents. Indeed, qualitative data from chemical suppliers indicates it is soluble in solvents like ethanol and chloroform but insoluble in water.[9] However, for scientific applications, precise quantification is necessary.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the required accuracy, throughput, and available equipment. A tiered approach, starting with a simple visual method and progressing to more sophisticated quantitative techniques, is often most efficient.

G cluster_0 Solubility Determination Workflow A Define Solvent & Temperature B Visual Solubility Assessment (Qualitative/Semi-Quantitative) A->B C Is High Precision Needed? B->C D UV-Vis Spectrophotometry (Quantitative) C->D No G Low Solubility or Complex Matrix? C->G Yes F Final Solubility Data (e.g., mg/mL) D->F E High-Performance Liquid Chromatography (HPLC, Quantitative) E->F G->D No G->E Yes

Caption: Tiered workflow for selecting a solubility determination method.

Protocol 1: Visual Solubility Determination (Shake-Flask Method)

This is a straightforward method for rapid, semi-quantitative assessment and is foundational for more complex techniques.[10][11]

Principle: A known mass of the solute is added incrementally to a fixed volume of solvent until saturation is observed (i.e., solid material no longer dissolves).

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 2-5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add the chosen organic solvent to the vial in precise, small aliquots (e.g., 100 µL) using a calibrated pipette.

  • Equilibration: After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes. Allow the sample to equilibrate at a controlled temperature (e.g., 25°C) for at least 15-30 minutes.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles. The absence of visible solid indicates complete dissolution.

  • Iteration: Continue adding solvent aliquots and equilibrating until undissolved solid persists.

  • Calculation: The solubility is estimated based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 2.5 mg of the compound dissolved completely in 200 µL (0.2 mL) of solvent, the solubility is approximately 12.5 mg/mL.

Trustworthiness: While simple, this method's reliability depends on the observer's ability to detect undissolved solids and ensuring sufficient equilibration time. It is best used for initial screening.

Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry

For compounds with a UV chromophore, like this compound, UV-Vis spectroscopy offers a rapid and reliable quantitative method.[2][12][13]

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A saturated solution is prepared, filtered, diluted, and its concentration is determined by comparing its absorbance to a standard calibration curve.[14][15]

Step-by-Step Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Create a high-concentration stock solution by accurately weighing the compound and dissolving it in a known volume of solvent.

    • Perform a series of serial dilutions to prepare at least five standard solutions of known, decreasing concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration. The resulting graph should be linear, and its equation (y = mx + c) will be used for calculations.

  • Prepare Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a vial. This ensures that undissolved solid remains.

  • Equilibrate: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent light scattering and inaccurate readings.[14]

  • Dilution & Measurement: Accurately dilute the clear, filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

  • Calculation: Use the absorbance of the diluted sample and the equation from the calibration curve to calculate its concentration. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Protocol 3: Quantitative Analysis by HPLC

HPLC is the gold standard for solubility measurement, offering high sensitivity and specificity, making it ideal for poorly soluble compounds or complex mixtures.[4][16][17]

Principle: Similar to the UV-Vis method, a saturated solution is prepared and filtered. The concentration is then determined using an HPLC system with a suitable detector (e.g., UV), by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[18]

G cluster_1 HPLC Solubility Determination Protocol prep 1. Prepare Saturated Solution (Excess solute in solvent) equil 2. Equilibrate (24h at constant T) prep->equil filter 3. Centrifuge & Filter (0.22 µm Syringe Filter) equil->filter dilute 4. Dilute Supernatant (Bring into calibration range) filter->dilute inject 6. Inject Diluted Sample (Obtain Peak Area) dilute->inject calib 5. Prepare & Run Standards (Generate Calibration Curve) calc 7. Calculate Concentration (Peak Area vs. Curve) x Dilution Factor calib->calc Use Curve inject->calc

Caption: Step-by-step workflow for the HPLC-based solubility assay.

Step-by-Step Protocol:

  • Method Development: Develop a suitable HPLC method (isocratic or gradient) capable of resolving the compound from any potential impurities or degradants. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

  • Prepare Calibration Curve: As described in the UV-Vis protocol, prepare a stock solution and a series of at least five standards. Inject each standard into the HPLC system and record the corresponding peak area. Plot peak area versus concentration to generate a linear calibration curve.

  • Prepare and Equilibrate Saturated Solution: Follow steps 3 and 4 from the UV-Vis protocol (add excess solid and equilibrate for 24 hours).

  • Sample Preparation (Critical Step):

    • To ensure all suspended solids are removed, it is best practice to first centrifuge the equilibrated sample at high speed (e.g., >10,000 rpm) for 10-15 minutes.

    • Carefully draw the supernatant and filter it through a chemically compatible 0.22 µm syringe filter. This dual clarification process is vital for preventing undissolved particles from dissolving post-dilution, which would artificially inflate the solubility value.[18]

  • Dilution: Accurately dilute the clarified, saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the working range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample using its peak area and the regression equation from the calibration curve. Multiply this result by the dilution factor to obtain the final solubility value.

Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, tabular format, specifying the solvent, temperature, and the determined solubility value with appropriate units (e.g., mg/mL or mM).

Table 2: Example Solubility Data Table for this compound

SolventPolarity IndexMethodTemperature (°C)Solubility (mg/mL)Observations
Dichloromethane3.1HPLC25[Experimental Value]Clear, colorless solution
Acetonitrile5.8HPLC25[Experimental Value]Clear, colorless solution
Ethyl Acetate4.4UV-Vis25[Experimental Value]Clear, colorless solution
Methanol5.1UV-Vis25[Experimental Value]Clear, colorless solution
Toluene2.4Visual25[Experimental Value]Slight yellowing observed
Hexane0.1Visual25< 0.1Insoluble
Water10.2Visual25< 0.1Insoluble[9]

Note: Values in this table are illustrative placeholders. Researchers must populate it with their experimentally determined data.

Conclusion

While public quantitative data on the solubility of this compound is limited, a systematic experimental approach can readily provide this essential information. By leveraging the principles of solute-solvent interaction and applying robust analytical techniques such as UV-Vis spectrophotometry and HPLC, researchers can generate accurate and reliable solubility profiles. This data is indispensable for optimizing synthetic protocols, developing effective purification strategies, and advancing the formulation of new chemical entities, ultimately ensuring the efficient and successful application of this versatile chemical intermediate.

References

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  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
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  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles.
  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc.
  • Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications - Roots Press.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate.
  • how can i test the solubility in hplc please ?. Chromatography Forum.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • Solubility of organic compounds. Khan Academy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College.
  • Methyl 5-bromopyrazine-2-carboxylate. PubChem.
  • (PDF) The visual investigation of solubility of biological active substances. ResearchGate.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
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The Advent of a Key Pharmaceutical Scaffolding: A Technical Guide to the Discovery and First Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the discovery and seminal synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. The narrative moves beyond a simple recitation of protocols to explore the scientific rationale behind its creation and the strategic considerations that have established it as a valuable building block in the synthesis of complex pharmaceutical agents. We will dissect the synthetic pathway, elucidate the underlying reaction mechanisms, and provide a detailed, field-tested protocol for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Introduction: The Emergence of a Versatile Pyrazine Building Block

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets. The development of functionalized pyrazine derivatives, therefore, is a critical endeavor in expanding the chemical space available to medicinal chemists.

The "discovery" of this compound (CAS No. 193966-70-0) was not a singular event in the traditional sense, but rather an emergence driven by the growing need for versatile, reactive intermediates in combinatorial chemistry and targeted drug synthesis. Early in the 21st century, a significant trend in drug discovery involved the creation of large, diverse libraries of compounds for high-throughput screening. This necessitated the development of robust chemical building blocks that could be readily modified. The title compound, featuring a reactive bromomethyl group and an ester for further functionalization, was ideally suited for this purpose. Its synthesis appears in the literature around 2012, notably in the context of creating diverse peptoid libraries, where heterocyclic halomethyl carboxylic acids were explored as novel backbone units.[3] This highlights its origin as a tool for innovation in the generation of new chemical entities.

The First Synthesis: A Strategic Bromination

The first widely reported and now standard synthesis of this compound is a two-step process starting from the commercially available 5-methylpyrazine-2-carboxylic acid. The logic of this approach is sound: first, protect the carboxylic acid to prevent unwanted side reactions, and second, selectively functionalize the methyl group.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid

The initial step is the conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester, Methyl 5-methylpyrazine-2-carboxylate. This is a crucial protective measure. The subsequent bromination step involves radical conditions which could potentially decarboxylate the free acid. The ester group is stable under these conditions and also serves as a useful handle for later modifications, such as amidation.

A common and efficient method for this esterification is the Fischer-Speier reaction, using methanol as both the solvent and the reagent, with a strong acid catalyst like Amberlyst 15 ion-exchange resin. This heterogeneous catalyst is easily filtered off, simplifying the purification process.

Step 2: Free-Radical Bromination

The key transformation is the bromination of the methyl group on the pyrazine ring. This reaction proceeds via a free-radical mechanism. The choice of bromine (Br₂) in acetic acid at elevated temperatures is a classic approach for benzylic or allylic bromination.

Mechanism and Rationale:

The reaction is initiated by the homolytic cleavage of bromine, which can be facilitated by heat or light, to generate bromine radicals (Br•).

  • Initiation: Br₂ → 2 Br•

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of Methyl 5-methylpyrazine-2-carboxylate. This is the rate-determining step. The resulting pyrazinylmethyl radical is stabilized by resonance with the aromatic pyrazine ring, making this position particularly susceptible to radical formation.

  • Propagation: The pyrazinylmethyl radical then reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radicals.

The electron-withdrawing nature of the pyrazine ring and the ester group deactivates the ring towards electrophilic aromatic substitution, thus preventing bromination of the ring itself and ensuring high selectivity for the methyl group.

Experimental Protocols

The following protocols are detailed, self-validating systems for the synthesis of this compound.

Synthesis of Methyl 5-methylpyrazine-2-carboxylate
  • Materials:

    • 5-methylpyrazine-2-carboxylic acid (100 g)

    • Methanol (300 g)

    • Amberlyst 15 ion-exchange resin (20 g)

  • Procedure:

    • To a 1 L four-neck flask equipped with a mechanical stirrer, condenser, and thermocouple, add 5-methylpyrazine-2-carboxylic acid, methanol, and Amberlyst 15 resin.

    • Heat the mixture to reflux and stir for approximately 20 hours. Monitor the reaction progress by GC or GC/MS.

    • Once the reaction is complete, cool the mixture and remove the resin by filtration. Rinse the resin with a small amount of methanol.

    • Remove about 75% of the solvent under reduced pressure.

    • Allow the resulting suspension to stand at room temperature overnight, then place it in an ice bath for 3 hours.

    • Collect the solid product by filtration and wash with two portions of ice-cold methanol (80 g each).

    • Dry the product under vacuum to yield Methyl 5-methylpyrazine-2-carboxylate.

Synthesis of this compound
  • Materials:

    • Methyl 5-methylpyrazine-2-carboxylate (0.5 g, 3.28 mmol)

    • Acetic acid (5 mL)

    • Bromine (0.9 mL, 3.6 mmol)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Methyl 5-methylpyrazine-2-carboxylate in acetic acid at room temperature in a suitable reaction flask.

    • Slowly add bromine to the solution.

    • Heat the reaction mixture to 80 °C and maintain this temperature for 45 minutes.

    • Upon completion, cool the reaction and concentrate under reduced pressure to remove the acetic acid.

    • Neutralize the residue to a basic pH with saturated sodium bicarbonate solution.

    • Extract the product into ethyl acetate.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using 20% ethyl acetate in hexane as the eluent) to afford this compound.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTemp.TimeYield
Methyl 5-methylpyrazine-2-carboxylate5-methylpyrazine-2-carboxylic acidMethanol, Amberlyst 15MethanolReflux20 h~93%
This compoundMethyl 5-methylpyrazine-2-carboxylateBromineAcetic Acid80 °C45 min~40%

Visualizing the Synthesis

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Methylpyrazine- 2-carboxylic Acid B Methyl 5-methylpyrazine- 2-carboxylate A->B  Methanol,  Amberlyst 15,  Reflux C Methyl 5-(bromomethyl)pyrazine- 2-carboxylate B->C  Br2,  Acetic Acid,  80°C

Caption: Overall synthetic route to the target compound.

Logical Relationship of Key Steps

Logical_Flow cluster_0 Strategy Start Need for Reactive Pyrazine Intermediate Protect Protect Carboxylic Acid (Esterification) Start->Protect Prevents Side Reactions Functionalize Functionalize Methyl Group (Bromination) Protect->Functionalize Enables Selective Radical Reaction Result Versatile Building Block Functionalize->Result Achieves Desired Reactivity

Sources

A Senior Application Scientist's Guide to Methyl 5-(bromomethyl)pyrazine-2-carboxylate: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in specific hydrogen bonding interactions make it a sought-after heterocycle in drug design. This guide provides an in-depth technical overview of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a highly functionalized and versatile building block. We will explore its synthesis, core reactivity, and strategic applications in constructing complex molecular architectures, with a particular focus on its role in the development of kinase inhibitors and other bioactive compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their synthetic endeavors.

Introduction: The Strategic Value of the Pyrazine Core

Heterocyclic compounds are the bedrock of modern pharmaceuticals. Among them, nitrogen-containing six-membered rings like pyridine, pyrimidine, and pyrazine are of paramount importance.[1] The pyrazine ring, an aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is particularly noteworthy. Its electron-deficient nature influences the reactivity of its substituents and allows it to act as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic properties.

This compound (CAS No. 193966-70-0) emerges as a particularly strategic building block for several reasons[3]:

  • Dual Functionality: It possesses two distinct reactive sites: a highly reactive bromomethyl group, ideal for nucleophilic substitution, and a methyl ester, which can be readily hydrolyzed or converted into an amide.

  • Reactive Handle: The bromomethyl group serves as a potent electrophile, enabling the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols, etc.), thereby allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[4]

  • Scaffold Rigidity: The pyrazine core provides a rigid and planar scaffold, which is often crucial for precise positioning of functional groups for optimal interaction with biological targets.

This guide will dissect the synthetic utility of this compound, moving from its preparation to its application in validated synthetic protocols.

Physicochemical Properties and Safe Handling

Proper storage and handling are critical for maintaining the integrity of this reactive reagent. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6]

PropertyValueSource(s)
CAS Number 193966-70-0[7]
Molecular Formula C₇H₇BrN₂O₂[8]
Molecular Weight 231.05 g/mol [4]
Appearance White to off-white or brown solid/liquid[7][9]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[7]

Safety Precautions:

  • Causes skin, eye, and respiratory irritation.[5][6]

  • Always handle in a well-ventilated fume hood.[10]

  • Wear protective gloves, safety glasses, and a lab coat.[6][10]

  • In case of contact, rinse the affected area thoroughly with water.[5]

Synthesis of the Building Block

The most common and direct method for preparing this compound is through the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate.

G cluster_synthesis Synthesis Workflow start Methyl 5-methylpyrazine-2-carboxylate reagents Bromine (Br2) Acetic Acid (Solvent) start->reagents Add conditions Heat (80°C) reagents->conditions Apply workup 1. Quench (Sat. NaHCO3) 2. Extraction (EtOAc) 3. Purification (Chromatography) conditions->workup After reaction product This compound workup->product Yields

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of starting material).

  • Bromination: To this solution, add liquid Bromine (1.1 eq) dropwise at room temperature. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Heating: Heat the reaction mixture to 80°C and maintain for 45-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and carefully remove the acetic acid under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate (EtOAc) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is basic (pH > 7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 20% EtOAc/Hexanes) as the eluent, to yield the final product.[7]

Core Application: Nucleophilic Substitution (SN2) Reactions

The primary utility of this compound lies in its susceptibility to nucleophilic attack at the benzylic-like carbon. The bromide is an excellent leaving group, and the reaction proceeds via a classic SN2 mechanism.[11] This allows for the direct and efficient installation of diverse functional groups.

G cluster_sn2 General SN2 Mechanism Nu Nu: Reagent Pyrazine-CH2-Br Nu->Reagent Backside Attack TS [Nu---CH2(Pyrazine)---Br]δ- Reagent->TS Forms Transition State Product Pyrazine-CH2-Nu TS->Product Forms Product LG Br- TS->LG Leaving Group Departs

Caption: The SN2 mechanism for nucleophilic substitution.

General Experimental Protocol: N-Alkylation

This protocol describes a typical reaction with an amine nucleophile.

  • Reaction Setup: Dissolve the amine nucleophile (1.0-1.2 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq), to the solution.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0°C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature until completion (typically monitored by TLC or LC-MS, 1-12 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.

This general procedure can be adapted for a wide range of S-, O-, and C-nucleophiles to generate diverse molecular scaffolds.

Advanced Applications: Gateway to Kinase Inhibitors

The pyrazine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology.[1][12][13] Many potent inhibitors feature a substituted aminopyrazine core. This compound is an ideal starting point for synthesizing such molecules. The initial SN2 reaction introduces a key side chain, while the ester can be subsequently converted to an amide to interact with the hinge region of the kinase active site.

Hypothetical Workflow: Synthesis of a Kinase Inhibitor Core

G cluster_kinase Kinase Inhibitor Synthesis Workflow start Methyl 5-(bromomethyl) -pyrazine-2-carboxylate step1 Step 1: SN2 Reaction (e.g., with R1-NH2, Base) start->step1 intermediate1 Pyrazine-CH2-NH-R1 (Ester Intermediate) step1->intermediate1 step2 Step 2: Amidation a) Saponification (LiOH) b) Amide Coupling (R2-NH2, HATU) intermediate1->step2 product Pyrazine-based Kinase Inhibitor Core step2->product

Caption: A strategic workflow for kinase inhibitor synthesis.

This two-step sequence—alkylation followed by amidation—demonstrates how the dual functionality of the building block can be leveraged to rapidly construct complex, drug-like molecules.

Potential for Cross-Coupling Reactions

While the bromomethyl group dictates the primary reactivity, the pyrazine ring itself is an electron-deficient heterocycle suitable for transition metal-catalyzed cross-coupling reactions.[14] Although the halogen is on the methyl group and not the ring, the pyrazine core can be functionalized either before or after modification of the side chain. For instance, if one starts with a halogenated pyrazine, reactions like the Suzuki-Miyaura, Stille, or Sonogashira couplings can be employed to install aryl, vinyl, or alkynyl groups.[15][16][17] This highlights a broader synthetic strategy where the core scaffold can be further elaborated, offering another dimension of molecular diversity.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity through SN2 displacement, combined with the potential for subsequent modification of the ester group, provides a reliable and efficient pathway to complex pyrazine-containing molecules. For medicinal chemists and drug discovery scientists, particularly those working on kinase inhibitors, this reagent offers a streamlined approach to generating novel chemical entities with significant therapeutic potential. Its commercial availability and straightforward handling make it an indispensable tool for the modern synthetic chemist.[18][19]

References

  • Dal-Santos, G. G., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6004-6007.
  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3265-3277.
  • Al-duaij, O. K., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9496-9503.
  • Li, D., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868582.
  • Fonseca, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998.
  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514.
  • MySkinRecipes. (n.d.). This compound.
  • Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles, 34(7), 1377-1386.
  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC, NIH.
  • El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(3), 223-245.
  • ResearchGate. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • ChemBK. (2024). 5-BroMo-pyrazine-2-carboxylic acid Methyl ester.
  • Advanced Biotech. (2025). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • PubChemLite. (n.d.). This compound (C7H7BrN2O2).
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  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.
  • LookChem. (n.d.). CAS 193966-70-0 | Methyl-5-(bromomethyl)pyrazine-2-carboxylate - Suppliers list.
  • The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Asghar, M. N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352.
  • Kubota, K., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(48), 17495-17504.
  • The Organic Chemistry Tutor. (2017, January 14).
  • Willermann, M., et al. (2006). Pyrazine as a building block for molecular architectures with PtII. Inorganic Chemistry, 45(5), 2093-2099.
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Methodological & Application

"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" reaction with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic N-Alkylation: Synthesis of Novel Pyrazine Scaffolds via Reaction of Methyl 5-(bromomethyl)pyrazine-2-carboxylate with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazine Core in Modern Drug Discovery

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone in the design of agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] The functionalization of the pyrazine ring is therefore a critical step in the synthesis of new chemical entities (NCEs).

This application note provides a detailed guide to the N-alkylation of primary amines using this compound. This reaction serves as a robust and versatile method for introducing diverse side chains onto the pyrazine core, enabling the systematic exploration of structure-activity relationships (SAR). The benzylic bromide of the pyrazine starting material is highly reactive towards nucleophilic substitution, making it an ideal electrophile for coupling with a broad range of primary amines.

Reaction Scheme and Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Scheme 1: General Reaction

Mechanistic Rationale: The lone pair of electrons on the nitrogen atom of the primary amine initiates a backside attack on the carbon atom bearing the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond. A base is typically required to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Sₙ2 reaction mechanism diagram.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary amines. Optimization of solvent, base, and temperature may be necessary for specific substrates, particularly those that are sterically hindered or have low nucleophilicity.

Materials and Equipment
  • Reagents:

    • This compound

    • Primary amine of interest (e.g., benzylamine, aniline, n-butylamine)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Potassium carbonate (K₂CO₃), fine powder, or Diisopropylethylamine (DIPEA)

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inlet

    • Temperature-controlled heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system or glass column

    • Standard laboratory glassware

Safety Precautions
  • This compound is a benzylic bromide derivative and should be handled as a potential lachrymator and alkylating agent. Always work in a well-ventilated chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Primary amines can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • DMF is a reproductive toxin; avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (or ACN) to a concentration of approximately 0.1-0.2 M.

    • Add the primary amine (1.1-1.2 eq). Using a slight excess of the amine helps to drive the reaction to completion.

    • Add a suitable base. For solid bases like K₂CO₃, use 2.0-3.0 equivalents. For liquid bases like DIPEA, use 2.0 equivalents.

    • Rationale: Anhydrous solvent prevents hydrolysis of the starting material. The inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. The base is crucial to neutralize the HBr generated, preventing the protonation of the amine nucleophile.[8]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS. The reaction is typically complete within 2-12 hours.

    • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

    • Rationale: Room temperature is often sufficient due to the high reactivity of the benzylic bromide. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation or side-product formation.

  • Workup and Extraction:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 10x the volume of DMF used).

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Rationale: Dilution with EtOAc facilitates extraction from the high-boiling-point DMF. The aqueous washes remove the DMF, the base, and any inorganic salts. The NaHCO₃ wash ensures complete removal of any acidic byproducts.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a low polarity mobile phase (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated pyrazine derivative.

Characterization
  • Verify the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Caption: General experimental workflow for N-alkylation.

Optimization and Troubleshooting

Observation Potential Cause Recommended Solution
Slow or Incomplete Reaction Low nucleophilicity of the amine; Steric hindrance.Increase reaction temperature to 40-60 °C. Switch to a more polar aprotic solvent like DMSO. Consider a stronger, non-nucleophilic base like DBU.
Multiple Spots on TLC (Dialkylation) The secondary amine product is reacting with another molecule of the electrophile.Use a larger excess of the primary amine (2-3 eq). Add the bromomethyl pyrazine slowly to a solution of the amine and base.[8][9]
Starting Material Decomposition Base is too strong; Temperature is too high.Use a milder base (e.g., NaHCO₃). Run the reaction at a lower temperature (0 °C to RT). Ensure the starting material is pure.
Low Yield After Workup Product is partially water-soluble.Perform back-extraction of the aqueous layers with ethyl acetate. Use a different extraction solvent like Dichloromethane (DCM).

Conclusion

The N-alkylation of primary amines with this compound is a highly effective method for generating diverse libraries of pyrazine-containing compounds. The protocol described is robust and can be adapted to a wide range of substrates. By understanding the underlying SN2 mechanism and potential side reactions, researchers can efficiently synthesize novel molecules for evaluation in drug discovery programs, leveraging the proven pharmacological importance of the pyrazine scaffold.[1][3]

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • What are the applications of pyrazine derivatives? - Blog - Biosynce. (2025, December 30). Biosynce.
  • Pyrazine derivatives: Significance and symbolism. (2024, December 8). Lingo Orbit.
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  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014, May 30). ResearchGate.

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Application Notes & Protocols: The Strategic Application of Methyl 5-(bromomethyl)pyrazine-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyrazine scaffold is a privileged heterocyclic motif in the design of kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[1] This guide provides a detailed technical overview and robust protocols for the use of Methyl 5-(bromomethyl)pyrazine-2-carboxylate , a versatile and highly reactive building block, in the synthesis of novel kinase inhibitors. We will explore the synthesis of this key intermediate and its subsequent application in forming advanced inhibitor scaffolds, with a focus on the underlying chemical principles and practical experimental guidance.

Introduction: The Pyrazine Core in Kinase Inhibition

The six-membered aromatic pyrazine ring, with its two nitrogen atoms in a para-arrangement, is a cornerstone in modern medicinal chemistry.[1] Its presence in the structure of numerous FDA-approved and clinical-stage kinase inhibitors, such as Gilteritinib (FLT3/AXL inhibitor) and Acalabrutinib (BTK inhibitor), underscores its importance.[1] The nitrogen atoms act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. Furthermore, the pyrazine ring serves as a versatile scaffold that can be functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[1]

This compound is a particularly valuable reagent. It incorporates three key functional groups:

  • The Pyrazine Core: Provides the essential scaffold for kinase hinge binding.

  • The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid for further derivatization or can participate in interactions with the target protein.

  • The Bromomethyl Group: A highly reactive electrophilic handle, ideal for introducing the pyrazine moiety via nucleophilic substitution reactions. This benzylic-like bromide is primed for SN2 reactions with a wide range of nucleophiles (amines, thiols, alcohols), making it a powerful tool for constructing complex inhibitor architectures.

This guide will provide researchers with the necessary protocols to both synthesize and effectively utilize this key building block.

Synthesis of the Key Reagent: this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 5-methylpyrazine-2-carboxylic acid.

Workflow for Reagent Synthesis

Synthesis_Workflow A 5-Methylpyrazine-2- carboxylic Acid B Methyl 5-methylpyrazine- 2-carboxylate A->B Esterification (MeOH, Acid Catalyst) C Methyl 5-(bromomethyl)pyrazine- 2-carboxylate B->C Radical Bromination (Br2 or NBS)

Caption: Two-step synthesis of the target reagent.

Protocol 1: Esterification of 5-Methylpyrazine-2-carboxylic acid

This initial step converts the carboxylic acid to its corresponding methyl ester, which is a necessary precursor for the subsequent bromination step.

ParameterConditionRationale / In-Depth Insight
Starting Material 5-Methylpyrazine-2-carboxylic acidA commercially available and stable starting point.[2]
Reagent Methanol (MeOH)Serves as both the solvent and the reactant for ester formation.
Catalyst AMBERLYST 15 ion exchange resinA solid-phase acid catalyst that simplifies workup (can be removed by filtration) and is less corrosive than mineral acids like H₂SO₄.[2]
Temperature RefluxProvides the necessary activation energy for the Fischer esterification reaction.
Reaction Time ~20 hoursEsterification is an equilibrium-driven process; extended reflux time helps drive the reaction to completion.[2]
Workup Filtration, concentration, crystallizationFiltration removes the solid catalyst. Concentration of the solvent followed by cooling induces crystallization of the product.[2]

Step-by-Step Procedure:

  • To a flask equipped with a reflux condenser and magnetic stirrer, add 5-methylpyrazine-2-carboxylic acid (1.0 eq).

  • Add methanol (approx. 3 mL per gram of starting material) and AMBERLYST 15 resin (approx. 0.2 g per gram of starting material).[2]

  • Heat the mixture to reflux and stir for 20 hours. Monitor reaction completion by TLC or GC/MS.

  • Cool the reaction to room temperature. Remove the resin catalyst by filtration, washing the resin with a small amount of fresh methanol.

  • Combine the filtrates and reduce the volume by approximately 75% using a rotary evaporator.

  • Allow the concentrated solution to stand at room temperature to induce crystallization, then cool in an ice bath for 2-3 hours to maximize crystal formation.

  • Collect the solid product, Methyl 5-methylpyrazine-2-carboxylate, by filtration, wash with a small volume of ice-cold methanol, and dry under vacuum.[2]

Protocol 2: Radical Bromination to Yield this compound

This crucial step introduces the reactive bromomethyl handle. The reaction proceeds via a free-radical mechanism at the benzylic-like methyl group.

ParameterConditionRationale / In-Depth Insight
Starting Material Methyl 5-methylpyrazine-2-carboxylateThe product from Protocol 1.
Solvent Acetic Acid or Carbon Tetrachloride (CCl₄)Acetic acid can facilitate the reaction with liquid bromine.[1] CCl₄ is a classic solvent for radical brominations with NBS as it does not participate in the reaction.[3][4]
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)Br₂ is effective but highly corrosive and generates HBr as a byproduct.[1] NBS is a crystalline solid that is easier and safer to handle, generating bromine radicals in situ, and is often preferred for selective allylic and benzylic brominations (Wohl-Ziegler reaction).[3][4]
Initiator (for NBS) AIBN or Benzoyl PeroxideA radical initiator is required when using NBS to start the chain reaction.[3][4]
Temperature 80 °C (for Br₂) or Reflux (for NBS)Heat is required to initiate the formation of bromine radicals.
Workup Quenching, extraction, chromatographyThe reaction is quenched with a basic solution (e.g., NaHCO₃) to neutralize acid. The product is extracted into an organic solvent and purified by column chromatography.[1]

Step-by-Step Procedure (Using Bromine):

  • Dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in acetic acid (approx. 10 mL per gram) in a flask equipped with a condenser.[1]

  • Slowly add liquid bromine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 45-60 minutes. Monitor the reaction by TLC.

  • After completion, cool the mixture and concentrate under reduced pressure to remove the acetic acid.

  • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a brown liquid or off-white solid.[1]

Application in Kinase Inhibitor Synthesis: Nucleophilic Substitution

The primary utility of this compound is as an electrophile in SN2 reactions. The bromomethyl group is readily displaced by nucleophiles such as the nitrogen atom of an amine, azaindole, or other heterocyclic motifs commonly found in kinase inhibitors.

General Workflow for SN2 Alkylation

SN2_Workflow cluster_0 Reaction Conditions A Methyl 5-(bromomethyl)pyrazine- 2-carboxylate C Alkylated Kinase Inhibitor Scaffold A->C B Nucleophile (e.g., R-NH₂) B->C D Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Dioxane)

Sources

Application Notes and Protocols for N-alkylation using Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines using Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This reagent is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to the versatile pyrazine scaffold.[1][2][3][4] This document elucidates the mechanistic principles, offers detailed step-by-step protocols for both aromatic and aliphatic amines, and provides insights into reaction optimization, troubleshooting, and product characterization. The protocols are designed to be robust and reproducible for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of the Pyrazine Moiety

The pyrazine ring is an electron-deficient diazine that is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a key component in the design of molecules targeting various biological pathways.[1] this compound, in particular, serves as a potent electrophile for the introduction of the pyrazine-2-carboxylate moiety onto nucleophilic atoms, most commonly nitrogen. The reactive bromomethyl group, analogous to a benzylic bromide, readily participates in nucleophilic substitution reactions.[5] This makes it a critical reagent in the synthesis of complex molecules, including potent kinase inhibitors that are at the forefront of cancer therapy.[1][3][4]

The N-alkylation reaction with this reagent provides a direct route to secondary and tertiary amines, which are fundamental intermediates in the synthesis of pharmaceuticals. This guide will provide researchers with the necessary tools to effectively utilize this versatile reagent.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
CAS Number 193966-70-0[6]
Molecular Formula C₇H₇BrN₂O₂[6]
Molecular Weight 231.05 g/mol
Appearance White to off-white solid[6]
Storage 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[6]

Structure:

Structure of this compound.

Mechanistic Considerations: The SN2 Pathway

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂---CH₂(Py)---Br]‡ Amine->TS Nucleophilic Attack AlkylHalide Py-CH₂Br AlkylHalide->TS Product R-NH₂⁺-CH₂Py TS->Product Bond Formation/ Bond Breaking Bromide Br⁻ TS->Bromide FinalProduct R-NH-CH₂Py Product->FinalProduct Deprotonation Base Base BaseH Base-H⁺

Generalized SN2 mechanism for N-alkylation.

Causality behind Experimental Choices:

  • Reactivity of the Electrophile: The bromomethyl group is attached to an electron-withdrawing pyrazine ring, which enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. The pyrazine ring system can also stabilize the transition state.[7][8][9]

  • Role of the Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are generally preferred. These solvents can solvate the cation of the base (e.g., K⁺ or Cs⁺) and do not interfere with the nucleophilicity of the amine.

Experimental Protocols

4.1. General Considerations and Safety

  • Safety Precautions: this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[10][11][12] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially if the amine substrate is sensitive to oxidation.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.

4.2. Protocol 1: N-alkylation of Aromatic Amines (e.g., Aniline Derivatives)

Aromatic amines are generally less nucleophilic than aliphatic amines, and thus may require slightly more forcing conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 equiv.) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add this compound (1.1 equiv.) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 50-60 °C. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated aromatic amine.

4.3. Protocol 2: Selective Mono-N-alkylation of Primary Aliphatic Amines

A key challenge with primary aliphatic amines is preventing over-alkylation to the di-alkylated product. The following protocol is designed to favor mono-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the primary aliphatic amine (2.0-3.0 equiv.) and a suitable base (e.g., K₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile as the solvent.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting alkylating agent (typically 2-6 hours).

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Characterization

Representative Reaction Data:

Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF60885
4-MethoxyanilineCs₂CO₃DMF50692
BenzylamineK₂CO₃AcetonitrileRT490
PiperidineTriethylamineAcetonitrileRT295

Note: These are representative yields based on general N-alkylation protocols and may vary depending on the specific substrate and reaction scale.

Characterization of Methyl 5-(((benzylamino)methyl)pyrazine-2-carboxylate):

  • ¹H NMR (400 MHz, CDCl₃) δ (Predicted): 8.95 (s, 1H), 8.60 (s, 1H), 7.40-7.25 (m, 5H), 4.05 (s, 2H), 3.98 (s, 3H), 3.90 (s, 2H), 2.10 (br s, 1H).[13]

  • ¹³C NMR (101 MHz, CDCl₃) δ (Predicted): 165.0, 152.0, 148.0, 145.0, 143.0, 138.0, 129.0, 128.5, 127.5, 53.0, 52.5, 52.0.

  • Mass Spectrometry (ESI): Calculated for C₁₅H₁₅N₃O₂ [M+H]⁺: 270.12; Found: 270.12.

Workflow Visualization

N_Alkylation_Workflow Start Start: Weigh Amine and Base AddSolvent Add Anhydrous Solvent Start->AddSolvent AddReagent Add this compound AddSolvent->AddReagent Reaction Stir at appropriate temperature Monitor by TLC/LC-MS AddReagent->Reaction Workup Aqueous Work-up: Quench, Extract, Wash, Dry Reaction->Workup Purify Purification: Flash Column Chromatography Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End Pure N-alkylated Product Characterize->End

General workflow for N-alkylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive amine (protonated)- Insufficient temperature- Poor quality of alkylating agent- Ensure the base is anhydrous and in sufficient excess.- Increase the reaction temperature in increments of 10 °C.- Verify the purity of the starting material.
Di-alkylation Product - High concentration of alkylating agent- Amine is highly nucleophilic- Use a larger excess of the primary amine.- Add the alkylating agent slowly and at a lower temperature.- Consider using a less reactive solvent.
Difficult Purification - Residual DMF in the crude product- Product is very polar- Perform multiple aqueous washes during work-up.- Use a more polar eluent system for chromatography (e.g., with methanol).

Conclusion

This compound is a highly effective reagent for the N-alkylation of a wide range of primary and secondary amines. The protocols outlined in this guide, grounded in the principles of the SN2 reaction, provide a robust framework for the synthesis of N-substituted pyrazine derivatives. By carefully controlling stoichiometry, temperature, and the rate of addition, selective mono-alkylation of primary amines can be achieved. This application note serves as a valuable resource for researchers leveraging the pyrazine scaffold in the pursuit of novel therapeutics and other advanced materials.

References

  • SAFETY DATA SHEET: Methyl Bromide. (2025). Airgas. [Link]
  • Safety Data Sheet. (2025). Advanced Biotech. [Link]
  • Methyl 5-bromopyrazine-2-carboxyl
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • Al-Ostoot, F. H., & Youssif, B. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
  • Methyl 5-(bromomethyl)
  • Searle, J. B., & Suschitzky, H. (1968). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]
  • Cheeseman, G. W. H., & Törzs, E. S. G. (1965). Pyrazines and Related Ring Systems. In A. R. Katritzky (Ed.), Advances in Heterocyclic Chemistry (Vol. 4, pp. 315-376). Academic Press.
  • Bayguzina, A. R., & Khusnutdinov, R. (2020). Catalytic N-Alkylation of Anilines.
  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
  • Wang, H., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
  • Popa, C., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • Wood, W. G., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Bera, S., et al. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]
  • Lyssikatos, J. P., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Ihsanawati, & Alni, A. (2020). Chemical Transformation of Pyrazine Derivatives.
  • Chand, K., et al. (2021). Boron-Catalyzed N-Alkylation of Amines using Carboxylic Acids.
  • Wang, Y., et al. (2022). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Polymers. [Link]
  • Ashenhurst, J. (2018).
  • Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. [Link]
  • Tkaçenco, A. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
  • El-Ghezal, L., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
  • Tenje, A., et al. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications.
  • Methods for mono‐selective N‐alkylation of amines using carboxylic.... (n.d.).
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2015).

Sources

Application Note: Methyl 5-(bromomethyl)pyrazine-2-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] The strategic functionalization of this heterocycle is paramount for the development of novel drug candidates. Methyl 5-(bromomethyl)pyrazine-2-carboxylate has emerged as a high-value intermediate due to its precisely positioned reactive handles: a bromomethyl group amenable to nucleophilic substitution and a methyl ester that can be further modified. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this versatile building block. We present a validated protocol for its preparation and demonstrate its utility in the synthesis of more complex molecular architectures, such as precursors for kinase inhibitors and antiviral agents.[2]

Introduction to Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine and its derivatives are integral components of many compounds with significant pharmaceutical applications.[3] Their presence in drugs like the antiviral Favipiravir, the antibacterial agent Pyrazinamide, and the oncology drug Bortezomib underscores the scaffold's importance.[1][4] The utility of the pyrazine ring stems from its ability to act as a bioisostere for other aromatic systems, its capacity to engage in hydrogen bonding, and its metabolic stability.

This compound (CAS: 193966-70-0) is a particularly valuable intermediate.[2][5][6] Its structure incorporates two key functionalities:

  • An electrophilic bromomethyl group , which is an excellent substrate for SN2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains.

  • A methyl ester group , which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another vector for molecular elaboration.

This dual functionality makes it a powerful tool for building the complex heterocyclic systems often required for potent and selective drug candidates targeting diseases ranging from cancer to viral infections.[2]

Physicochemical Properties and Safe Handling

Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 193966-70-0[2][5][6]
Molecular Formula C₇H₇BrN₂O₂[2][6][7]
Molecular Weight 231.05 g/mol [2][7]
Appearance White to off-white or brown solid[5][6][8]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5][6]
SMILES COC(=O)C1=NC=C(N=C1)CBr[6][9]
InChIKey OIGRHUBIDWZLHR-UHFFFAOYSA-N[6]
Safety and Handling Protocol

This compound is an irritant and should be handled with care in a well-ventilated fume hood.[6][10][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6][10]

    • H319: Causes serious eye irritation.[6][10]

    • H335: May cause respiratory irritation.[6][10]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, a laboratory coat, and ANSI-approved safety glasses or goggles.[11]

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

    • Wash skin thoroughly after handling.[10]

    • Use only outdoors or in a well-ventilated area.[10]

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][10]

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[12]

Synthesis Protocol for this compound

This protocol details the synthesis of the title compound via radical bromination of its methyl-substituted precursor, Methyl 5-methylpyrazine-2-carboxylate.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification A 1. Dissolve Methyl 5-methylpyrazine-2-carboxylate in Acetic Acid B 2. Add Bromine (Br₂) slowly at room temperature A->B Reagent Addition C 3. Heat reaction mixture to 80°C for 45 min B->C Initiation D 4. Monitor reaction completion (e.g., TLC/LC-MS) C->D E 5. Concentrate under reduced pressure D->E Reaction Complete F 6. Neutralize with saturated NaHCO₃ solution E->F Quenching G 7. Extract with Ethyl Acetate F->G H 8. Dry organic layers (e.g., Na₂SO₄) and concentrate G->H I 9. Purify by Silica Gel Column Chromatography H->I J This compound I->J Final Product

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology

This protocol is adapted from established laboratory procedures.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: At room temperature, slowly add liquid bromine (1.1 eq) to the stirred solution.

    • Causality Note: Bromine is the brominating agent. Acetic acid serves as a polar protic solvent that can facilitate the reaction. The reaction proceeds via a radical mechanism, often initiated by heat.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 45-60 minutes.

    • Expertise Note: The temperature is critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation and the formation of dibrominated byproducts. 80°C provides the necessary energy for radical initiation without significant side reactions.

  • Reaction Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Work-up: Carefully add the residue to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic (~8-9).

    • Trustworthiness Note: This step is crucial to neutralize the remaining acetic acid and any HBr formed during the reaction. Failure to neutralize can lead to product degradation during extraction and purification.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting at 20% ethyl acetate in hexane).[5]

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to afford the final product. A typical yield is around 40%.[5]

Typical Reaction Data
ParameterValue
Starting Material Methyl 5-methylpyrazine-2-carboxylate
Reagent Bromine (Br₂)
Solvent Acetic Acid
Temperature 80°C
Time 45-60 min
Typical Yield ~40%
Purification Silica Gel Chromatography

Application in Pharmaceutical Synthesis: Nucleophilic Substitution

The primary utility of this compound is as an electrophile in SN2 reactions. The bromomethyl group is readily displaced by nucleophiles, allowing for the construction of a C-N, C-O, or C-S bond at this position. This is a foundational step in building more complex drug-like molecules.

General Reaction Scheme

Caption: General scheme for nucleophilic substitution reactions.

Protocol: Synthesis of Methyl 5-((benzylamino)methyl)pyrazine-2-carboxylate

This protocol serves as a representative example of an SN2 reaction using benzylamine as the nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a dry polar aprotic solvent like acetonitrile or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) or another non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Expertise Note: A polar aprotic solvent is chosen to solvate the cation of the base without interfering with the nucleophile. The base is essential to neutralize the HBr byproduct, driving the reaction to completion. An excess is used to ensure a sufficiently basic environment.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progress: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter off the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.

    • Trustworthiness Note: The aqueous wash is critical for removing the salt byproduct (e.g., KBr) and any remaining base, simplifying the subsequent purification.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue via silica gel chromatography to obtain the desired product.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

TechniqueExpected Result
Mass Spectrometry (ESI+) Calculated [M+H]⁺: 230.97; Observed: ~231.0[5]
¹H NMR (CDCl₃, predicted) δ ~8.8-9.0 ppm (s, 1H, pyrazine-H), δ ~8.6-8.8 ppm (s, 1H, pyrazine-H), δ ~4.6-4.8 ppm (s, 2H, -CH₂Br), δ ~4.0-4.1 ppm (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, predicted) δ ~164-166 ppm (C=O), δ ~140-150 ppm (4x pyrazine C), δ ~30-35 ppm (-CH₂Br), δ ~53-55 ppm (-OCH₃)
FTIR (cm⁻¹) ~3050-3150 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1200-1300 (C-O stretch), ~600-700 (C-Br stretch)

Conclusion

This compound is a strategically designed intermediate that provides a reliable entry point into a wide array of complex pyrazine-containing molecules. Its predictable reactivity at the bromomethyl position, coupled with the potential for subsequent modification of the ester, makes it an invaluable asset in pharmaceutical research and development. The protocols and data presented herein offer a robust framework for the synthesis, handling, and application of this key building block, enabling the efficient construction of novel therapeutic candidates.

References

  • MySkinRecipes. Methyl 5-(bromomethyl)
  • Andronova, V. L., & Makarov, V. A. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Al-Bujuq, N. R., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Scientific Reports, 12(1), 20078. [Link]
  • Chopra, A., et al. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Molecular Imaging and Biology, 21(1), 88-95. [Link]
  • Advanced Biotech. Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet.
  • PubChemLite. Methyl 5-(bromomethyl)
  • ResearchGate. (PDF)
  • ChemBK. 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. [Link]
  • Royal Society of Chemistry. Green synthesis of structural analogs of favipiravir. [Link]
  • Tradeindia. Methyl 5-(bromomethyl)
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)
  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system.... [Link]
  • Journal of Environmental Nanotechnology.

Sources

Methyl 5-(bromomethyl)pyrazine-2-carboxylate: A Versatile Synthon for Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold in Agrochemicals

The pyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in the development of biologically active molecules. [1][2][3]In the realm of agrochemical research, pyrazine derivatives have emerged as a cornerstone for the design of novel fungicides, herbicides, and pesticides. [4][5]Their efficacy often stems from their ability to mimic endogenous molecules, thereby interfering with essential biological processes in target organisms. [6][7]Furthermore, the inherent chemical properties of the pyrazine nucleus, such as its electron-deficient nature, offer a rich platform for synthetic diversification, enabling the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.

Methyl 5-(bromomethyl)pyrazine-2-carboxylate represents a key building block in this field. Its bifunctional nature, possessing both a reactive bromomethyl group and an ester moiety, allows for a wide range of chemical transformations. This document serves as a comprehensive technical guide for researchers, outlining the strategic application of this versatile intermediate in the synthesis of next-generation agrochemicals, with a particular focus on the development of potent fungicidal agents.

Chemical Profile and Reactivity

Compound Name This compound
CAS Number 193966-70-0
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups Bromomethyl, Methyl Ester, Pyrazine Ring
Primary Application Intermediate for agrochemical and pharmaceutical synthesis. [8]

The reactivity of this compound is dominated by the electrophilic nature of the benzylic-like bromide. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecules. The methyl ester provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling, a common strategy in the synthesis of modern fungicides.

Core Application: Synthesis of Pyrazine Carboxamide Fungicides

A primary application of this compound is in the synthesis of pyrazine carboxamide fungicides. [4]This class of compounds has demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi. The general synthetic approach involves a two-step process: nucleophilic substitution at the bromomethyl position, followed by amidation of the methyl ester.

Workflow for Pyrazine Carboxamide Synthesis

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A This compound C Intermediate Product A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Nucleophile (e.g., Thiol, Phenol) B->C D Intermediate Product E Pyrazine Carboxylic Acid D->E Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) F Pyrazine Carboxylic Acid H Final Pyrazine Carboxamide Fungicide F->H Coupling Agent (e.g., HATU) Base (e.g., DIPEA) G Amine G->H

Caption: Synthetic workflow for pyrazine carboxamide fungicides.

Protocol 1: Synthesis of a Novel Pyrazine Carboxamide Derivative

This protocol provides a representative example of the synthesis of a pyrazine carboxamide fungicide, starting from this compound.

Step 1: Nucleophilic Substitution with a Thiol

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • To this suspension, add the desired thiol (e.g., 4-chlorothiophenol, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Saponification of the Methyl Ester

  • Dissolve the crude intermediate from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 1.5 eq) and stir the mixture at 50°C for 2-4 hours, or until TLC indicates complete conversion to the carboxylic acid.

  • Cool the reaction mixture to room temperature and acidify with 1M hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the pyrazine carboxylic acid derivative.

Step 3: Amide Coupling

  • To a solution of the pyrazine carboxylic acid from Step 2 (1.0 eq) in DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 10 minutes, then add the desired amine (e.g., 2-aminopyridine, 1.1 eq).

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the final pyrazine carboxamide.

Biological Evaluation of Novel Pyrazine Carboxamides

Once synthesized, the novel pyrazine carboxamide derivatives must be evaluated for their fungicidal activity. This typically involves in vitro and in vivo screening against a panel of economically important plant pathogens.

Workflow for Fungicidal Activity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Mechanism of Action Studies A Synthesized Pyrazine Carboxamides B Microplate Assay (e.g., against Botrytis cinerea) A->B C Determine EC50 Values B->C D Lead Compounds from In Vitro Screening E Whole Plant Assay (e.g., on tomato plants) D->E F Assess Disease Control E->F G Active Compounds H Biochemical Assays (e.g., SDHI inhibition) G->H I Elucidate Target Site H->I

Caption: Workflow for evaluating fungicidal activity.

Protocol 2: In Vitro Fungicidal Assay

This protocol describes a general method for assessing the in vitro fungicidal activity of synthesized compounds using a microplate-based assay.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, serially dilute the stock solutions in a suitable growth medium (e.g., potato dextrose broth) to achieve a range of concentrations.

  • Inoculate each well with a spore suspension of the target fungus (e.g., Botrytis cinerea).

  • Include a positive control (a known fungicide) and a negative control (DMSO without a test compound).

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the negative control wells.

  • Measure the optical density (OD) of each well using a microplate reader to determine fungal growth inhibition.

  • Calculate the half-maximal effective concentration (EC50) for each compound.

Formulation and Application

For practical application in agriculture, active compounds are rarely applied in their pure form. They are typically formulated to improve handling, stability, and efficacy.

Formulation Type Components Application Notes
Wettable Powder (WP) Active Ingredient, Carrier (e.g., clay), Wetting Agent, Dispersing AgentMixed with water to form a suspension for spraying.
Emulsifiable Concentrate (EC) Active Ingredient, Solvent, EmulsifierForms an emulsion when mixed with water. Good for foliar application.
Suspension Concentrate (SC) Solid Active Ingredient, Water, Dispersants, Suspending AgentsA stable suspension of the active ingredient in water.

Conclusion and Future Outlook

This compound is a high-value intermediate that provides a direct and versatile route to novel pyrazine-based agrochemicals. The synthetic protocols and evaluation workflows presented here offer a foundational framework for researchers to explore the rich chemical space accessible from this starting material. The continued investigation of pyrazine carboxamides and other derivatives is expected to yield new and effective solutions for crop protection, addressing the ongoing challenges of resistance development and the need for more sustainable agricultural practices.

References

  • EP2576519A1 - Pyrazinyl carboxamides as fungicides - Google P
  • WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google P
  • Biosynce. (2023).
  • US5223526A - Pyrazole carboxanilide fungicides and use - Google P
  • Advanced Biotech. (2021). Pyrazines as Crop Protection in Sustainable Agriculture. (URL: [Link])
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])
  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • IndiaMART. Methyl 5-(bromomethyl)
  • Review on the Synthesis of Pyrazine and Its Derivatives - ResearchG
  • Pyrazine and its derivatives- synthesis and activity-a review. (URL: [Link])

Sources

Suzuki coupling reactions with "Methyl 5-(bromomethyl)pyrazine-2-carboxylate" derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds and Suzuki Coupling in Modern Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged structures, forming the core of a vast number of pharmaceuticals.[1][2] Among these, the pyrazine ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in critical biological interactions and its versatile synthetic handles.[3][4] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5]

The construction of complex molecular architectures required in drug development necessitates robust and reliable synthetic methodologies. The Suzuki-Miyaura coupling reaction stands as a titan in this field—a Nobel Prize-winning, palladium-catalyzed cross-coupling that forges carbon-carbon bonds with exceptional functional group tolerance and operational simplicity.[6][7][8] This reaction is one of the most frequently utilized transformations in drug discovery, second only to amide bond formation, making it an indispensable tool for synthesizing biaryl and heteroaryl-aryl motifs.[9][10]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to derivatives of "Methyl 5-(bromomethyl)pyrazine-2-carboxylate." While the bromomethyl group itself is typically a handle for subsequent nucleophilic substitution, this document will focus on the core Suzuki reaction at a halogenated position on the pyrazine ring—a common strategy for library synthesis and lead optimization. We will delve into the reaction mechanism, provide detailed protocols, and offer field-tested insights to empower researchers to successfully leverage this powerful reaction.

Pillar 1: The Core Mechanism – A Palladium-Powered Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[11][12] The cycle seamlessly transitions the palladium center between its Pd(0) and Pd(II) oxidation states through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][13]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the heteroaryl halide (in our case, a halopyrazine derivative). This is often the rate-determining step and results in a square planar Pd(II) complex.[6][11] The reactivity of the halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[6]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. For this to occur efficiently, the organoboron species must be activated by a base.[14] The base reacts with the boronic acid to form a more nucleophilic boronate 'ate' complex ([R-B(OH)₃]⁻), which readily exchanges its organic moiety with the halide on the palladium complex.[15][16][17] The precise mechanism of this step is complex and can be influenced by the specific base and solvent system used.[13]

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide L | Ar¹-Pd(II)-X | L OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Coupled L | Ar¹-Pd(II)-Ar² | L Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (Pyrazine-Halide) Ar1X->OxAdd Ar2B Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2B->Boronate BaseOH Base (e.g., OH⁻) BaseOH->Ar2B Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Pillar 2: A Self-Validating Protocol for Pyrazine Suzuki Coupling

This section provides a robust, step-by-step protocol for the Suzuki coupling of a model substrate, Methyl 5-bromo-3-(bromomethyl)pyrazine-2-carboxylate , with 4-methoxyphenylboronic acid . This protocol is designed to be a reliable starting point for a wide range of similar substrates.

Materials & Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Eq.
Methyl 5-bromopyrazine-2-carboxylate29990-08-3217.021.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-1-8 mL-
Deionized Water7732-18-5-2 mL-
Experimental Procedure
  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromopyrazine-2-carboxylate (1.0 mmol, 217 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Seal the flask and degas the mixture thoroughly for 15-20 minutes by bubbling Argon or Nitrogen through the solution. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal. Causality Note: Rigorous degassing is critical. Oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive palladium species and promoting undesirable homocoupling of the boronic acid.[18]

  • Reaction: Immerse the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously. Insight: For heteroaryl halides, moderate heating is typically required to drive the oxidative addition step to completion.[19]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting halide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Experimental_Workflow cluster_workflow Suzuki Coupling Experimental Workflow A 1. Reagent Loading (Halide, Boronic Acid, Base) B 2. Catalyst Addition (Under Inert Gas) A->B C 3. Solvent Addition & Degassing B->C D 4. Heating & Stirring (e.g., 90°C, 4-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Quench & Work-up (Cool, Dilute) E->F Complete G 7. Extraction (Ethyl Acetate) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Sources

Using "Methyl 5-(bromomethyl)pyrazine-2-carboxylate" in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Using "Methyl 5-(bromomethyl)pyrazine-2-carboxylate" in Parallel Synthesis for Accelerated Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazine Core in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a sought-after heterocycle in the design of novel therapeutics.[3] Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large, focused libraries of compounds, significantly accelerating the hit-to-lead process.

This application note details the utility of This compound (CAS 193966-70-0) as a versatile and powerful building block for parallel synthesis. We provide detailed, field-tested protocols for the high-throughput generation of diverse pyrazine-based compound libraries via nucleophilic substitution, targeting researchers aiming to expedite their discovery programs.

The Reagent: A Bifunctional Building Block for Library Diversification

This compound offers two distinct points for chemical modification, making it an ideal substrate for creating complex libraries.

  • Primary Diversification Site (The Bromomethyl Group): The C-Br bond at the benzylic-like position is the primary reactive handle. This group is an excellent electrophile, highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a wide array of nucleophiles.[4] This allows for the facile introduction of diverse chemical functionalities.

  • Secondary Modification Site (The Methyl Ester): The methyl ester at the 2-position provides a secondary handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space of the library.

Physicochemical Properties:

PropertyValue
CAS Number 193966-70-0
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance White to off-white solid
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Core Application: Parallel Library Synthesis via Nucleophilic Substitution

The primary application of this compound is the construction of compound libraries by reacting the electrophilic bromomethyl group with a diverse set of nucleophiles. This process is exceptionally well-suited for a parallel synthesis format using multi-well plates (e.g., 96-well plates).

Workflow Overview

The overall workflow is designed for efficiency and automation-friendliness, moving from reaction setup to analysis in a systematic manner.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Archiving A Stock Solution Prep: 1. Reagent (in DMSO) 2. Nucleophile Array 3. Base Solution B Automated Dispensing into 96-well Plate A->B Dispense C Reaction Incubation (Sealed Plate) Heat & Agitate B->C Incubate D Quenching / Solvent Evap. C->D Process E Automated Purification (e.g., HPLC-MS) D->E Inject F Purity & Identity Check (LC-MS / UPLC) E->F Analyze G Compound Archiving (Plate Replication) F->G Store

Caption: High-throughput parallel synthesis workflow.

General Reaction Scheme

The core reaction involves the displacement of the bromide ion by a nucleophile, typically facilitated by a non-nucleophilic base to scavenge the HBr byproduct.

Sources

Application Note: Versatile Synthesis of Novel Pyrazine Scaffolds from Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This application note provides a detailed guide to the synthesis of diverse pyrazine derivatives using Methyl 5-(bromomethyl)pyrazine-2-carboxylate as a versatile starting material. We delve into the mechanistic underpinnings of its reactivity, offering robust, step-by-step protocols for derivatization via nucleophilic substitution with a range of O-, N-, S-, and C-nucleophiles. The methodologies are designed to be broadly applicable, enabling researchers to rapidly generate compound libraries for screening and lead optimization in drug discovery programs.

Introduction: The Strategic Value of the Pyrazine Synthon

Pyrazine and its derivatives are a cornerstone of modern pharmaceutical development, with applications ranging from oncology and virology to metabolic and cardiovascular diseases.[1][2] Their utility stems from the unique electronic properties of the 1,4-diazine ring, which can engage in critical hydrogen bonding interactions with biological targets and modulate the physicochemical properties of a molecule.

This compound is an exceptionally valuable building block for accessing this chemical space.[3] It features two key functional handles:

  • An ester group that can be further modified (e.g., through amidation or hydrolysis).

  • A highly reactive bromomethyl group . This group is structurally analogous to a benzylic bromide, making the benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack.

This dual functionality allows for a modular and strategic approach to building molecular complexity. This guide focuses on the reactivity of the bromomethyl group, which serves as an excellent electrophilic partner in nucleophilic substitution reactions.

Mechanistic Rationale: The SN2 Pathway

The primary reaction pathway for the derivatization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[4]

Key Mechanistic Features:

  • Concerted Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5][6]

  • Backside Attack: The nucleophile approaches the carbon atom from the opposite side (180°) of the carbon-bromine bond. This minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding LUMO.[5][6]

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (the pyrazine) and the nucleophile.[4]

While the pyrazine ring can stabilize an adjacent carbocation through resonance, favoring a potential SN1 pathway, the primary nature of the carbon atom and the use of strong nucleophiles in the following protocols strongly favor the SN2 mechanism.[7][8]

Caption: General workflow of the SN2 reaction on the pyrazine substrate.

Synthetic Workflow Overview

The versatility of the starting material allows for the synthesis of a wide array of derivatives by simply varying the nucleophile. This parallel synthesis approach is highly efficient for building a library of related compounds for structure-activity relationship (SAR) studies.

workflow Derivative Synthesis Workflow cluster_nucleophiles Nucleophile Classes cluster_products Product Classes start This compound N_nuc N-Nucleophiles (Amines, Azides) start->N_nuc + R₂NH / NaN₃ O_nuc O-Nucleophiles (Alcohols, Phenols) start->O_nuc + ROH / ArOH S_nuc S-Nucleophiles (Thiols) start->S_nuc + RSH / ArSH C_nuc C-Nucleophiles (Cyanides) start->C_nuc + NaCN N_prod Amine / Azide Derivatives N_nuc->N_prod O_prod Ether Derivatives O_nuc->O_prod S_prod Thioether Derivatives S_nuc->S_prod C_prod Nitrile Derivatives C_nuc->C_prod

Caption: High-level workflow for synthesizing diverse pyrazine derivatives.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The starting material is a brominating agent and should be handled with care.

Protocol 1: Synthesis of an Amine Derivative (N-Nucleophile)

This protocol details the reaction with a secondary amine, morpholine. The use of a mild inorganic base like potassium carbonate is sufficient to neutralize the HBr byproduct without interfering with the reaction.

Reaction Scheme: this compound + Morpholine → Methyl 5-(morpholinomethyl)pyrazine-2-carboxylate

Reagents & Conditions:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
This compound 231.05 500 mg 2.16 1.0
Morpholine 87.12 226 mg (0.23 mL) 2.60 1.2
Potassium Carbonate (K₂CO₃) 138.21 448 mg 3.24 1.5

| Acetonitrile (MeCN) | - | 20 mL | - | - |

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.16 mmol) and potassium carbonate (448 mg, 3.24 mmol).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

  • Nucleophile Addition: Add morpholine (0.23 mL, 2.60 mmol) to the suspension dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The starting material will have a higher Rf than the more polar product.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%) to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9] Expect to see new peaks corresponding to the morpholine protons and the disappearance of the bromomethyl singlet around δ 4.5-4.8 ppm, with a new singlet for the -CH₂-N group appearing slightly upfield.

Protocol 2: Synthesis of an Ether Derivative (O-Nucleophile)

This protocol describes the synthesis of a phenoxy ether using phenol. A stronger base, sodium hydride, is required to deprotonate the weakly acidic phenol to generate the more potent phenoxide nucleophile.

Reaction Scheme: this compound + Phenol → Methyl 5-(phenoxymethyl)pyrazine-2-carboxylate

Reagents & Conditions:

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equivalents
Sodium Hydride (NaH, 60% in oil) 24.00 95 mg 2.38 1.1
Phenol 94.11 203 mg 2.16 1.0
This compound 231.05 500 mg 2.16 1.0

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |

Step-by-Step Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (95 mg, 2.38 mmol).

  • Nucleophile Preparation: In a separate flask, dissolve phenol (203 mg, 2.16 mmol) in 10 mL of anhydrous THF.

  • Deprotonation: Slowly add the phenol solution to the NaH suspension at 0 °C (ice bath). Stir for 20-30 minutes at this temperature to allow for the formation of sodium phenoxide. Hydrogen gas evolution will be observed.

  • Electrophile Addition: Dissolve this compound (500 mg, 2.16 mmol) in 10 mL of anhydrous THF and add it dropwise to the sodium phenoxide solution at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Workup: Carefully quench the reaction by slowly adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the final product by NMR and MS. Expect to see characteristic aromatic proton signals from the newly introduced phenyl ring.

Conclusion

This compound is a robust and versatile synthon for the rapid elaboration of the pyrazine core. The protocols outlined in this note demonstrate straightforward and high-yielding procedures for accessing a variety of derivatives through the reliable SN2 pathway. By employing different classes of nucleophiles, researchers can efficiently generate diverse libraries of novel compounds, accelerating the hit-to-lead process in drug discovery and related fields. The self-validating nature of these protocols, which includes in-process monitoring and standard purification techniques, ensures reproducibility and high purity of the final compounds.

References

  • Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy.
  • Ihsanawatia, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288–297.
  • Ihsanawatia, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Various Authors. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate.
  • Wikipedia contributors. (n.d.). SN2 reaction. Wikipedia.
  • Various Authors. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora.
  • Various Authors. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • Gevorg, S. (n.d.). SN2 Reaction Mechanism. Chemistry Steps.
  • MySkinRecipes. (n.d.). This compound.
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7358.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112.

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Application Notes and Protocols for Methyl 5-(bromomethyl)pyrazine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of a Reactive Pyrazine Fragment

In the landscape of fragment-based drug discovery (FBDD), the selection of a high-quality fragment library is paramount to the success of a screening campaign. While traditional FBDD focuses on non-covalent interactions, the strategic inclusion of reactive fragments for covalent inhibitor discovery has gained significant traction. This approach can unlock novel therapeutic avenues, particularly for challenging targets like kinases.

Methyl 5-(bromomethyl)pyrazine-2-carboxylate emerges as a fragment of significant interest in this context. Its unique chemical architecture combines three key features:

  • A Pyrazine Core: The pyrazine ring is a well-established scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its heteroaromatic nature allows for a diverse range of interactions with protein targets, including hydrogen bonding and nonpolar interactions.[2] Pyrazine-based compounds have shown particular promise as kinase inhibitors.[3][4]

  • A Reactive Bromomethyl Group: This electrophilic "warhead" is designed to form a covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine, lysine, or histidine.[5] This irreversible or reversible covalent interaction can lead to high potency and prolonged duration of action.[6]

  • A Methyl Ester Group: This functional group can be leveraged for further synthetic elaboration, allowing for the "growing" of the fragment hit into a more potent and selective lead compound.

This application note provides a comprehensive guide to the utilization of this compound in FBDD campaigns, from initial screening to hit validation and safety considerations. The protocols described herein are designed to be self-validating and are grounded in established biophysical and computational techniques.

Physicochemical Properties and Synthesis

A thorough understanding of the fragment's properties is crucial for experimental design.

PropertyValueReference
Molecular Formula C₇H₇BrN₂O₂[7]
Molecular Weight 231.05 g/mol [7]
Appearance White to off-white solid[7]
Storage 2-8°C under inert gas (Nitrogen or Argon)[7]
Synthesis Protocol: Bromination of Methyl 5-methylpyrazine-2-carboxylate

The synthesis of this compound is typically achieved through the bromination of its methyl-substituted precursor.[7]

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel

Procedure:

  • Dissolve Methyl 5-methylpyrazine-2-carboxylate (1 equivalent) in acetic acid at room temperature.

  • Slowly add bromine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80°C for 45 minutes.

  • Monitor the reaction completion using an appropriate method (e.g., TLC or LC-MS).

  • Once complete, remove the acetic acid under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.[7]

Safety and Handling of an Electrophilic Fragment

Given its reactive nature, stringent safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage is at 2-8°C under an inert atmosphere.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Fragment-Based Drug Discovery Workflow

The following workflow outlines the key stages of an FBDD campaign using this compound.

FBDD_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Hit Validation cluster_elaboration Lead Optimization synthesis Synthesis & QC safety Safety Assessment synthesis->safety computational Computational Screening (Covalent Docking) safety->computational experimental Experimental Screening (Mass Spec, NMR) safety->experimental computational->experimental confirmation Binding Confirmation (Orthogonal Assay) experimental->confirmation characterization Biophysical Characterization (Kinetics, Thermodynamics) confirmation->characterization structural Structural Biology (X-ray, Cryo-EM) characterization->structural synthesis_opt Analogue Synthesis structural->synthesis_opt sar Structure-Activity Relationship (SAR) synthesis_opt->sar sar->synthesis_opt Iterative Cycles

Caption: A typical workflow for a covalent fragment-based drug discovery campaign.

Protocols for Screening and Hit Validation

Computational Screening: Covalent Docking

Before commencing wet-lab experiments, in silico covalent docking can prioritize fragments and predict potential binding modes.

Principle: Covalent docking algorithms simulate the formation of a covalent bond between the fragment and a specific nucleophilic residue on the target protein, followed by scoring of the resulting complex.[3][8]

Protocol:

  • Target Preparation: Obtain a high-resolution 3D structure of the target protein (from PDB or homology modeling). Prepare the structure by adding hydrogens, assigning protonation states, and minimizing energy.

  • Fragment Preparation: Generate a 3D conformation of this compound.

  • Residue Selection: Identify potential nucleophilic residues (Cys, Lys, His) in the binding pocket of interest.

  • Covalent Docking: Use a specialized software package (e.g., Schrödinger CovDock, DOCKovalent) to perform the docking.[9] The software will typically sample different orientations of the fragment in the binding site and model the covalent bond formation.

  • Pose Analysis and Scoring: Analyze the top-scoring poses based on factors like binding energy, geometry of the covalent bond, and non-covalent interactions of the pyrazine core.

  • Prioritization: Prioritize fragments for experimental screening based on the in silico results.

Experimental Screening: Mass Spectrometry

Intact protein mass spectrometry (MS) is a powerful primary screening method for covalent fragments as it directly detects the formation of a covalent adduct.[6][10]

Principle: The mass of the target protein is measured before and after incubation with the fragment. An increase in mass corresponding to the molecular weight of the fragment indicates covalent binding.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the target protein in a suitable buffer (e.g., ammonium acetate or HEPES).

  • Incubation:

    • Incubate the target protein (e.g., 5-10 µM) with the fragment (e.g., 50-100 µM) at a controlled temperature (e.g., room temperature or 37°C).

    • Include a control sample with protein and DMSO only.

  • LC-MS Analysis:

    • Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Desalt the protein-fragment mixture using a C4 or C8 column.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-incubated sample to the control. A mass shift of approximately 230 Da (the mass of the fragment minus HBr) confirms covalent modification.

    • Calculate the percentage of modified protein to assess the reaction stoichiometry.

Hit Confirmation and Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm binding and map the interaction site on the protein.[11][12]

Principle: Covalent modification of the protein by the fragment will induce chemical shift perturbations (CSPs) in the protein's NMR spectrum, localized to the binding site.

Protocol (Protein-Observed 2D ¹H-¹⁵N HSQC):

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled target protein in a suitable NMR buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add increasing amounts of this compound to the protein sample and record an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and identify residues with significant CSPs.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

    • Monitor the appearance of new peaks corresponding to the covalently modified protein.

Mechanism of Action: Covalent Modification

The bromomethyl group of the fragment is an electrophile that can be attacked by nucleophilic side chains of amino acids. The most likely target is the thiol group of a cysteine residue due to its high nucleophilicity.

Covalent_Modification cluster_reactants cluster_product Fragment This compound Adduct Protein-Cys-S-CH2-Pyrazine-COOCH3 Fragment->Adduct SN2 Reaction Protein Protein-Cys-SH Protein->Adduct HBr HBr

Caption: Proposed SN2 reaction mechanism for covalent modification of a cysteine residue.

Conclusion

This compound is a promising reactive fragment for covalent drug discovery. Its combination of a privileged pyrazine scaffold and a reactive electrophile makes it a valuable tool for identifying and developing potent and selective inhibitors, particularly for the kinase family of enzymes. The protocols outlined in this application note provide a robust framework for researchers to effectively utilize this fragment in their FBDD campaigns. As with any reactive compound, adherence to strict safety protocols is essential for successful and safe experimentation.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central.
  • Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. National Institutes of Health.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health.
  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. PubMed Central.
  • NMR-based analysis of protein-ligand interactions. PubMed.
  • Fragment-based covalent ligand discovery. Bohrium.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate.
  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
  • Investigating protein‐ligand interactions by solution NMR spectroscopy. ResearchGate.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Applications of Reactive Cysteine Profiling. PubMed.
  • CovDock. Schrödinger.
  • A Liquid Chromatography-Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ResearchGate.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications.
  • Pyrazine formation from serine and threonine. PubMed.
  • L-cysteine modulates the Maillard reaction: Impacts on PhIP and pyrazine formation. PubMed.

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Application Notes and Protocols for the Use of Methyl 5-(bromomethyl)pyrazine-2-carboxylate in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of Methyl 5-(bromomethyl)pyrazine-2-carboxylate as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We delve into the strategic advantages of incorporating a pyrazine moiety into the PROTAC linker, offering insights into its potential to enhance therapeutic properties. This document furnishes researchers with the necessary theoretical background, practical step-by-step synthetic procedures, and methods for the biological evaluation of the resulting PROTACs.

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic degradation of target proteins, offering significant advantages over traditional occupancy-driven inhibitors, including the potential to target previously "undruggable" proteins.[1][4]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5] The composition and rigidity of the linker are pivotal, with a growing interest in the incorporation of heterocyclic scaffolds to impart favorable characteristics.[5][6]

The Pyrazine Advantage: Leveraging this compound in PROTAC Design

This compound is a versatile building block for the introduction of a pyrazine moiety into the PROTAC linker. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, offers several potential advantages:

  • Enhanced Rigidity and Conformational Control: Unlike flexible alkyl or PEG linkers, the pyrazine ring introduces a degree of rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing degradation efficiency.[6]

  • Improved Physicochemical Properties: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially improving solubility and pharmacokinetic properties. The aromatic nature of the ring can also contribute to favorable stacking interactions within the ternary complex.

  • Metabolic Stability: Aromatic heterocycles like pyrazine are often more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved in vivo stability and a longer duration of action.[7]

  • Synthetic Versatility: The bromomethyl group of this compound is a reactive electrophile, readily undergoing nucleophilic substitution with various functional groups present on E3 ligase ligands or POI binders, such as amines, phenols, and thiols. This allows for a modular and efficient assembly of the PROTAC molecule.

Synthetic Workflow and Protocols

The synthesis of a PROTAC utilizing this compound typically involves a stepwise approach. The following protocols provide a general framework for the synthesis and evaluation of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

General Synthetic Scheme

The overall synthetic strategy involves the initial reaction of this compound with a nucleophilic handle on the E3 ligase ligand (e.g., pomalidomide), followed by further functionalization and coupling to the POI ligand.

PROTAC_Synthesis cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: POI Ligand Coupling Pyrazine_Linker This compound Intermediate_1 Intermediate 1 (Linker-E3 Ligand) Pyrazine_Linker->Intermediate_1 Nucleophilic Substitution E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide with nucleophile) E3_Ligand->Intermediate_1 POI_Ligand POI Ligand (with coupling handle) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate_1_ref Intermediate 1 Intermediate_1_ref->Final_PROTAC Amide Coupling or other ligation

Caption: Synthetic workflow for a pyrazine-based PROTAC.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling

This protocol describes the synthesis of a PROTAC by first coupling this compound to an E3 ligase ligand containing a nucleophilic amine (e.g., a derivative of pomalidomide), followed by hydrolysis of the methyl ester and subsequent amide coupling to a POI ligand with an amine functionality.

Materials:

  • This compound

  • Pomalidomide derivative with a free amine

  • POI ligand with a primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • Lithium hydroxide (LiOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) (for deprotection if necessary)

  • Silica gel for column chromatography

  • Preparative reverse-phase HPLC system

Step 1: Coupling of this compound with E3 Ligase Ligand

  • To a solution of the pomalidomide derivative (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0 equivalents).

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-pyrazine ester intermediate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the pomalidomide-pyrazine ester intermediate (1.0 equivalent) in a mixture of THF and water (3:1).

  • Add LiOH (3.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

Step 3: Amide Coupling with POI Ligand

  • To a solution of the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the POI ligand with an amine functionality (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC.

Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Analysis

The physicochemical and biological properties of the synthesized PROTAC should be thoroughly evaluated.

Table 1: Physicochemical Properties of a Hypothetical Pyrazine-Based PROTAC
PropertyPyrazine-PROTACPEG-PROTAC (for comparison)
Molecular Weight ( g/mol )~850~880
cLogP~3.8~3.5
TPSA (Ų)~160~175
H-Bond Donors33
H-Bond Acceptors1012

Note: These are calculated, illustrative values for a hypothetical PROTAC and will vary based on the specific POI and E3 ligase ligands used.

Table 2: Illustrative Biological Activity of a Hypothetical Pyrazine-Based PROTAC
PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Pyrazine-PROTACBRD4HeLa~50>90
PEG-PROTACBRD4HeLa~150~85

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and depend on the specific target, cell line, and experimental conditions.

Experimental Protocols for Biological Evaluation

Protocol 2: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cells expressing the target protein (e.g., HeLa)

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • 6-well plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical dose-response curve may range from 1 µM to 0.1 nM. Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the POI.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Visualizing the PROTAC Mechanism

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->PROTAC PROTAC Recycled Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 - Incomplete reaction- Steric hindrance- Inactive reagents- Increase reaction time and/or temperature.- Use a stronger base (e.g., Cs₂CO₃).- Ensure all reagents are anhydrous.
No degradation observed in Western blot - Poor cell permeability of the PROTAC- Unfavorable ternary complex formation- Incorrect linker length or geometry- Assess physicochemical properties (cLogP, TPSA).- Synthesize analogs with different linker attachment points.- Consider a different E3 ligase ligand.
"Hook effect" observed in dose-response curve - Formation of binary complexes (PROTAC-POI or PROTAC-E3) at high concentrations, preventing ternary complex formation.- This is a known phenomenon for PROTACs. The optimal degradation concentration is typically not the highest concentration.

Conclusion

This compound represents a valuable and strategic building block for the synthesis of novel PROTACs. The incorporation of a pyrazine moiety into the linker can bestow advantageous properties, including enhanced rigidity, metabolic stability, and favorable physicochemical characteristics. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the potential of pyrazine-based linkers in the development of next-generation protein degraders.

References

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. URL
  • Wikipedia. Proteolysis targeting chimera. URL
  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... URL
  • Oreate AI Blog.
  • ChemicalBook. Methyl-5-(bromomethyl)
  • The Biochemist.
  • Parchem. Methyl 5-(Bromomethyl)
  • Guidechem. CAS 193966-70-0 | Methyl-5-(bromomethyl)
  • Biotuva Life Sciences. Methyl 5-(bromomethyl)
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • BenchChem. Application Notes and Protocols for m-PEG2-Br in the Synthesis of PROTACs. URL
  • Precise PEG. Linkers in PROTACs. URL
  • Open Exploration Publishing.
  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. URL
  • MDPI. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. URL
  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. URL

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and offer detailed troubleshooting for issues you may encounter.

Section 1: Synthesis Overview & Key Reactions

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and reliable pathway begins with the oxidation of 2,5-dimethylpyrazine, followed by esterification, and finally, a selective benzylic bromination.

The overall synthetic workflow is illustrated below.

Synthesis_Workflow A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carboxylic Acid A->B Oxidation C Methyl 5-methylpyrazine-2-carboxylate (Starting Material for Bromination) B->C Esterification D This compound (Target Product) C->D Benzylic Bromination

Caption: Overall synthetic pathway to the target compound.

The final bromination step is the most critical and often the source of yield loss and impurities. This guide will focus primarily on troubleshooting and optimizing this crucial transformation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: What is the best brominating agent for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

This is a critical decision that significantly impacts selectivity, safety, and yield. While both can be used, N-Bromosuccinimide (NBS) is highly recommended for this specific transformation. The methyl group on the pyrazine ring is analogous to a benzylic position, making it susceptible to free-radical bromination. NBS is the reagent of choice for such selective reactions, known as the Wohl-Ziegler reaction.[1][2]

Using molecular bromine (Br₂) can lead to a variety of side products, as it tends to participate in competing electrophilic substitution reactions on the pyrazine ring, in addition to the desired radical pathway.[3] NBS provides a low, steady concentration of Br₂ in situ, which favors the radical mechanism and suppresses these unwanted side reactions.[3]

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Selectivity High for benzylic/allylic positions via a radical pathway.[2]Lower selectivity; can cause ring bromination and over-bromination.
Reaction Type Free-radical substitution (Wohl-Ziegler reaction).[1]Can proceed via both radical and electrophilic pathways.
Safety & Handling Crystalline solid, easier and safer to handle.[3]Highly corrosive, volatile, and toxic liquid requiring specialized handling.
Typical Yield Generally higher and more reproducible.Often lower and less consistent due to side reactions; one report cites a 40% yield.[4]
Byproducts Primarily succinimide (water-soluble, easily removed).HBr (corrosive), dibrominated and ring-brominated species.
Q2: My bromination reaction with NBS is slow or fails to initiate. What are the common causes?

A sluggish Wohl-Ziegler reaction is a frequent issue, typically pointing to problems with radical initiation or reaction inhibitors.

  • Cause 1: Inadequate Radical Initiation. The reaction requires a radical initiator to start the chain reaction.

    • Solution: Add a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (typically 1-5 mol%). Initiation can also be achieved or accelerated with UV light from a sunlamp or a standard UV lamp.[1]

  • Cause 2: Impure or Wet Solvent. The reaction is sensitive to impurities. It should be run under anhydrous conditions.

    • Solution: Use a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Ensure the solvent is freshly distilled or from a sealed bottle. Water can interfere with the reaction.

  • Cause 3: Impure NBS. Old or impure NBS can be ineffective. NBS should be a white crystalline solid. If it is yellow or brown, it may have decomposed.

    • Solution: Purify the NBS by recrystallization from hot water.[1] However, it's often noted that crude, freshly prepared NBS can sometimes give better yields.[1] For consistency, using high-purity commercial NBS is recommended.

  • Cause 4: Presence of Radical Scavengers. Impurities in the starting material or solvent can act as radical scavengers, quenching the chain reaction.

    • Solution: Ensure the starting material, Methyl 5-methylpyrazine-2-carboxylate, is pure. If necessary, purify it by recrystallization or column chromatography before the bromination step.

Q3: My TLC shows multiple product spots. What are the likely side reactions?

Observing multiple spots is a clear indicator of side reactions. The most common culprits are over-bromination and ring bromination.

Side_Reactions cluster_0 Reaction Pathways SM Starting Material (Methyl 5-methylpyrazine-2-carboxylate) P Desired Product (Mono-brominated) SM->P Desired Radical Pathway RB Ring Brominated Product SM->RB Electrophilic Substitution DB Dibrominated Product P->DB Over-bromination

Caption: Potential reaction pathways leading to byproducts.

  • Dibrominated Product: The product, this compound, can undergo a second bromination to yield Methyl 5-(dibromomethyl)pyrazine-2-carboxylate. This is more likely if an excess of the brominating agent is used or if the reaction is run for too long.

    • Mitigation: Use a stoichiometric amount of NBS (e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Ring Bromination: Although the pyrazine ring is electron-deficient, electrophilic aromatic substitution can still occur, especially if using Br₂.[3] This leads to isomers like Methyl 5-bromo-3-methylpyrazine-2-carboxylate.

    • Mitigation: This is the primary reason to use NBS over Br₂. The low concentration of bromine generated by NBS minimizes this side reaction.[3]

Q4: How should I work up the reaction and purify the crude product?

A proper work-up is essential to remove byproducts and unreacted reagents.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Filter Succinimide: The succinimide byproduct is a solid and can be removed by filtration.

  • Wash the Organic Layer: Transfer the filtrate to a separatory funnel. Wash it sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any remaining bromine), and finally with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat, as the product can be heat-sensitive.

  • Purification: The crude product is often a brown liquid or solid and requires purification.[4] Silica gel column chromatography is the standard method. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 20-30% ethyl acetate).[4]

Q5: My purified product is unstable and decomposes over time. What are the proper storage conditions?

The bromomethyl group makes this compound highly reactive and susceptible to degradation.

  • Storage: The product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is recommended).[4]

  • Stability: It is sensitive to moisture, light, and heat. Exposure to atmospheric moisture can lead to hydrolysis of the bromine, forming the corresponding alcohol. It is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

Section 3: Detailed Protocols & Troubleshooting

Guide 1: Optimized Protocol for Wohl-Ziegler Bromination with NBS

This protocol is designed to maximize yield and selectivity for the target compound.

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Dichloromethane (for work-up)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) and anhydrous CCl₄.

  • Add Reagents: Add NBS (1.1 eq) and AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere. The reaction can be irradiated with a 250W sunlamp to facilitate initiation.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) or GC-MS. The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid succinimide and wash the solid with a small amount of fresh CCl₄ or dichloromethane.

    • Combine the filtrates and wash with saturated sodium thiosulfate solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<40°C).

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Wohl-Ziegler Radical Mechanism

The reaction proceeds via a classic free-radical chain mechanism.

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat/UV R• + HBr R• + HBr RH + Br• RH + Br• R• + HBr->RH + Br• note1 A trace amount of HBr reacts with NBS to produce a low concentration of Br₂ Br₂ Br₂ 2 Br• 2 Br• Br₂->2 Br• Heat/UV step1_reactants Pyrazine-CH₃ + Br• step1_products Pyrazine-CH₂• + HBr step1_reactants->step1_products Step 1 step2_reactants Pyrazine-CH₂• + Br₂ step2_products Pyrazine-CH₂Br + Br• step2_reactants->step2_products Step 2

Sources

Purification of crude "Methyl 5-(bromomethyl)pyrazine-2-carboxylate" by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Welcome to the technical support guide for the column chromatography purification of this compound. This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale behind each step, ensuring a successful and efficient purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you should consider before beginning the purification protocol.

Q1: What are the key chemical properties of this compound I should be aware of before starting?

A1: Understanding the molecule's structure is critical. This compound has several key features:

  • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, which increases the compound's polarity.

  • Ester Group (-COOCH₃): This is a polar functional group that can participate in hydrogen bonding.

  • Bromomethyl Group (-CH₂Br): This group makes the compound a reactive alkylating agent. More importantly, benzylic bromides like this are known to be sensitive to acid and can degrade on standard silica gel.[1][2]

The combination of these groups results in a moderately polar molecule that is susceptible to degradation on acidic stationary phases.

Q2: How do I select the right stationary phase? Is standard silica gel sufficient?

A2: While standard silica gel is the most common stationary phase, its inherent acidity can be a significant problem for an acid-sensitive compound like this one.[3] The acidic silanol groups (Si-OH) on the silica surface can catalyze the degradation of the bromomethyl group, leading to impurities and low yield.

Recommendations:

  • Neutralized Silica Gel: This is the preferred option. You can neutralize standard silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (TEA) or pyridine.[4][5][6] This deactivates the acidic sites.

  • Neutral Alumina: While less common, neutral alumina can be an alternative for compounds that are highly sensitive to acidic silica. However, it has different selectivity, so TLC analysis is essential.

  • 2D-TLC Test for Stability: To check if your compound is stable on standard silica, you can run a 2D-TLC.[7][8] Spot the compound in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will appear as new spots below the diagonal.[7][8]

Q3: What is the best approach for choosing a mobile phase (solvent system)?

A3: The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25 to 0.35 for your desired compound on a TLC plate.[9][10] This Rf range ensures the compound interacts sufficiently with the stationary phase for good separation without taking too long to elute, which could increase the risk of degradation.[9]

Recommended Starting Solvent Systems:

  • Ethyl Acetate/Hexane: This is a standard system with a wide polarity range. Start with a low polarity mixture (e.g., 10% EtOAc in Hexane) and gradually increase the ethyl acetate concentration.

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[4] Use methanol sparingly (typically <10%), as too much can dissolve the silica gel.[4]

Workflow for Solvent Selection:

Caption: Workflow for mobile phase selection using TLC.

Q4: How much crude material can I load onto my column?

A4: The amount of material you can purify depends on the difficulty of the separation and the column size. A general rule of thumb is to use a silica gel weight that is 20 to 50 times the weight of your crude sample.[11]

  • Easy Separation (ΔRf > 0.2): You can use a lower ratio (e.g., 1:20 sample to silica).

  • Difficult Separation (ΔRf < 0.1): A higher ratio is necessary (e.g., 1:50 or even 1:100).

Overloading the column is a common cause of poor separation, leading to overlapping fractions.[12]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Problem 1: My compound is streaking badly on the TLC plate and the column.
  • Potential Cause 1: Sample Overload.

    • Explanation: The concentration of the sample spotted on the TLC plate or loaded onto the column is too high, saturating the stationary phase.[12][13]

    • Solution: Dilute your sample significantly before spotting it on the TLC plate. For the column, ensure you are not exceeding the recommended sample-to-silica ratio.

  • Potential Cause 2: Compound Degradation.

    • Explanation: The acidic nature of the silica gel is causing the bromomethyl group to react or decompose, creating a trail of impurities.[3]

    • Solution: Add 1-2% triethylamine (TEA) to your eluent system to neutralize the silica gel.[6][14] This will create a less acidic environment and minimize degradation. Always perform a small-scale test to ensure your compound is stable to TEA.

  • Potential Cause 3: Insolubility.

    • Explanation: The compound may not be fully soluble in the mobile phase at the point of loading, causing it to precipitate and then slowly redissolve, leading to streaking.

    • Solution: Ensure your crude material is fully dissolved in a minimal amount of solvent before loading. If using a "dry loading" technique, ensure the compound is evenly adsorbed onto the silica.

Problem 2: My compound is not eluting from the column, even with a high-polarity solvent.
  • Potential Cause 1: Irreversible Adsorption/Decomposition.

    • Explanation: The compound, being basic due to the pyrazine nitrogens, may be strongly interacting with acidic silica sites.[6] In a worst-case scenario, it may have decomposed entirely at the origin.

    • Solution: This highlights the importance of using a neutralized stationary phase. Prepare a new column with silica gel that has been treated with triethylamine.[4][6]

  • Potential Cause 2: Incorrect Solvent System.

    • Explanation: The chosen solvent system may still be too non-polar. While pyrazine derivatives are polar, they can sometimes require a stronger eluent.

    • Solution: A common solvent system for polar, nitrogen-containing compounds is Dichloromethane (DCM) with a small percentage of Methanol (MeOH).[4] Try eluting with a gradient of 1-5% MeOH in DCM. For very stubborn basic compounds, using 1-10% ammonia in a methanol/DCM mixture can be effective.[14]

Problem 3: The separation is poor; my desired product is co-eluting with an impurity.
  • Potential Cause 1: Inappropriate Solvent Polarity.

    • Explanation: The polarity of the eluent is too high, causing all compounds to move too quickly up the column without sufficient interaction with the silica.[11][15] This is indicated by a high Rf value (>0.5) on the initial TLC.

    • Solution: Reduce the polarity of your mobile phase. If you are using 30% EtOAc/Hexane, try reducing it to 15-20%. The goal is to bring the Rf of your target compound into the optimal 0.25-0.35 range.[10]

  • Potential Cause 2: Column Was Packed Improperly.

    • Explanation: Air bubbles, channels, or cracks in the silica bed create pathways where the solvent and sample can travel without interacting with the stationary phase, ruining the separation.

    • Solution: The column must be repacked carefully. Ensure the silica is a uniform slurry without air bubbles and that the bed is perfectly level and undisturbed during and after packing.

Troubleshooting Logic for Poor Separation:

Caption: Decision tree for troubleshooting poor separation.

Problem 4: My final yield is very low, and I see multiple new spots on the TLC of my fractions.
  • Potential Cause: Compound Degradation on the Column.

    • Explanation: This is the most likely culprit for this specific molecule. The longer the compound remains on the acidic silica, the more it degrades.[3] The bromomethyl group is susceptible to hydrolysis (if water is present in solvents) or other acid-catalyzed reactions.

    • Solution Protocol:

      • Neutralize the System: Repack the column using silica pre-treated with 1-2% triethylamine in your non-polar solvent (e.g., hexane).[5]

      • Use Dry Solvents: Ensure your solvents are anhydrous to prevent hydrolysis.

      • Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible. A slightly faster flow rate (flash chromatography) is preferable to a slow gravity column.

      • Check Solvent Purity: Impurities in lower-grade solvents can sometimes react with sensitive compounds.[9] Use high-purity solvents if degradation persists.

Part 3: Experimental Protocol Example

Protocol: Neutralized Silica Gel Flash Chromatography
  • TLC Analysis:

    • Develop a solvent system that gives an Rf of ~0.3 for the target compound. Example: 25% Ethyl Acetate in Hexane.

    • Add 1% triethylamine to this mixture and run another TLC to ensure the Rf does not change dramatically and that no new decomposition spots appear.

  • Column Preparation:

    • For 1g of crude material, weigh out ~40g of silica gel.

    • Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane) containing 1% triethylamine.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add ~2g of silica gel to this solution and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system (e.g., 10% EtOAc/Hexane + 1% TEA).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution).

    • Collect small fractions (e.g., 10-15 mL for a medium-sized column) and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions, identified by TLC.

    • Remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

References

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone.
  • How To Neutralize Silica Gel? - Chemistry For Everyone.
  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry.
  • How can I select the solvent system for column chromatography? - ResearchGate.
  • Column chromatography - University of Calgary.
  • Silica Gel for Column Chromatography - NACALAI TESQUE, INC.
  • Thin Layer Chromatography (TLC) - University of Colorado Boulder, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Choices - ChemistryViews.
  • Advice on neutralising silica gel for column chromatography of sensitive compounds? - Reddit r/Chempros.
  • Tips & Tricks: TLC Tips - University of Rochester, Department of Chemistry.
  • When basification of silica gel is required, before using Column chromatography? - ResearchGate.
  • Troubleshooting Thin Layer Chromatography - University of Rochester, Department of Chemistry.
  • Chemical Transformation of Pyrazine Derivatives - Moroccan Journal of Chemistry.
  • Supporting information for Asymmetric synthesis of oligo-3-hydroxypyridines - Royal Society of Chemistry.
  • Chemical Transformation of Pyrazine Derivatives - Moroccan Journal of Chemistry.
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - European Journal of Biomedical and Pharmaceutical Sciences.
  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate.
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers.
  • Supplementary Information for: A mild and efficient continuous flow protocol for benzylic bromination - Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We understand that synthetic roadblocks can be a significant impediment to progress. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of this compound, ensuring higher yields, purity, and reproducible results.

Section 1: The Primary Synthesis Pathway - An Overview

The most common and effective method for synthesizing this compound is through the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate. This reaction, typically a Wohl-Ziegler bromination, selectively targets the benzylic-like methyl group due to the stability of the resulting radical intermediate.[1]

The general transformation is as follows:

Reaction Scheme: Methyl 5-methylpyrazine-2-carboxylate + Brominating Agent → this compound

The workflow involves the reaction itself, followed by a careful workup and purification to isolate the target molecule from side products and unreacted starting materials.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Core Synthesis cluster_purification Isolation & Purification Start Starting Material: Methyl 5-methyl- pyrazine-2-carboxylate Reaction Radical Bromination (e.g., NBS, AIBN, CCl₄) Start->Reaction Add Reagents Workup Aqueous Workup (Quench & Extract) Reaction->Workup Reaction Complete Purify Column Chromatography Workup->Purify Crude Product Product Final Product: Methyl 5-(bromomethyl)- pyrazine-2-carboxylate Purify->Product >98% Purity TroubleshootingLogic Start Messy TLC / Low Yield CheckMS Analyze Crude by LC-MS Start->CheckMS OverBrom High MW Peak? (e.g., M+158, M+236) CheckMS->OverBrom Yes Hydrolysis Lower MW Peak? (M-14) CheckMS->Hydrolysis No OverBrom->Hydrolysis No Sol_OverBrom Likely Over-bromination (Dibromo/Tribromo) See FAQ #2 OverBrom->Sol_OverBrom Yes RingBrom Isomer Peak? (Same MW as Product) Hydrolysis->RingBrom No Sol_Hydrolysis Ester Hydrolysis See FAQ #3 Hydrolysis->Sol_Hydrolysis Yes Sol_RingBrom Ring Bromination See FAQ #4 RingBrom->Sol_RingBrom Yes Sol_Incomplete Incomplete Reaction See FAQ #5 RingBrom->Sol_Incomplete No (Mainly SM)

Caption: Decision tree for troubleshooting side reactions.

Q2: I've isolated a product corresponding to the addition of two bromine atoms (dibromination). How can I prevent this?

A: The formation of Methyl 5-(dibromomethyl)pyrazine-2-carboxylate is a classic case of over-bromination. This occurs because the desired monobrominated product can itself undergo radical abstraction followed by reaction with another equivalent of the bromine source.

Causality: The stability of the radical intermediate at the benzylic position makes this site highly susceptible to repeated halogenation. The reaction proceeds via a radical chain mechanism, and if the concentration of the brominating agent is too high or the reaction time is too long, a second bromination is likely. [2] Preventative Measures:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05–1.1 equivalents, of the brominating agent (e.g., N-Bromosuccinimide, NBS). A large excess of the brominating reagent is a common cause of over-halogenation. [3]2. Slow Addition: If using a highly reactive agent like elemental bromine, add it dropwise to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration.

  • Monitor Closely: Track the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.

  • Use NBS: N-Bromosuccinimide is often preferred over elemental bromine (Br₂) for allylic and benzylic brominations because it provides a low, constant concentration of Br₂ throughout the reaction, which helps to suppress side reactions like addition to double bonds and over-bromination. [4]

Q3: My ester group is being hydrolyzed to a carboxylic acid during the reaction or workup. How do I stop this?

A: Ester hydrolysis is a common issue, particularly given that hydrogen bromide (HBr) is a byproduct of the bromination reaction, creating acidic conditions. The pyrazine nitrogen atoms can also be protonated, potentially increasing the ester's susceptibility to hydrolysis.

Causality: The methyl ester is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. HBr generated in situ can catalyze the hydrolysis. [5]Additionally, using strong aqueous bases (like NaOH) during workup to neutralize acid can saponify the ester.

Preventative Measures:

  • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions. Use dry solvents and glassware to minimize the presence of water. [1]2. Include a Non-Nucleophilic Base: Add an acid scavenger like barium carbonate or calcium carbonate to the reaction mixture. These solids will neutralize the HBr as it is formed without interfering with the radical mechanism. [1]3. Careful Workup: During workup, neutralize any acid with a mild, non-nucleophilic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is preferable to stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). [6]4. Temperature Control: Keep the temperature low during the workup and extraction phases to slow the rate of hydrolysis.

Q4: My NMR analysis suggests bromination occurred on the pyrazine ring instead of the methyl group. Why did this happen?

A: This indicates that an electrophilic aromatic substitution (SEAr) pathway is competing with the desired radical pathway. While the pyrazine ring is electron-deficient and generally resistant to electrophilic attack, certain conditions can promote this unwanted side reaction. [7] Causality:

  • Wrong Brominating Agent/Conditions: Using elemental bromine in a polar solvent (like acetic acid) without a radical initiator can favor an electrophilic pathway. [6]* Absence of a Radical Initiator: For the desired benzylic bromination, a radical initiator (like AIBN or benzoyl peroxide) or UV light is essential to initiate the radical chain process. [1]Without an initiator, the reaction may default to a slower, ionic pathway.

Troubleshooting and Solutions:

  • Ensure Radical Conditions: The reaction should be performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. [1]2. Use a Radical Initiator: Add a catalytic amount (1-5 mol%) of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Initiate with Light: Alternatively, irradiate the reaction mixture with a UV lamp to promote the homolytic cleavage of the bromine source.

  • Choose the Right Reagent: NBS is the reagent of choice for selective benzylic bromination via a radical pathway, known as the Wohl-Ziegler reaction. [1][8]

Q5: The crude product is a dark, sticky, or solid intractable material. Is this polymerization?

A: Yes, this is a strong indication of polymerization or degradation. The product, this compound, is a reactive alkylating agent due to the benzylic bromide. Under thermal stress or upon prolonged storage, it can undergo self-alkylation or polymerization. [9] Preventative Measures:

  • Moderate Reaction Temperature: Avoid excessive heating. Radical reactions require initiation, but high temperatures can accelerate degradation and polymerization. Refluxing in CCl₄ (b.p. 77 °C) is generally sufficient.

  • Prompt Purification: Purify the crude product soon after the workup is complete. Do not let the crude material sit for extended periods, especially at room temperature or exposed to light.

  • Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C is recommended) to maintain its stability. [6]

Section 3: Recommended Experimental Protocols

To maximize success, we provide a validated protocol for the synthesis and purification.

Protocol 1: Wohl-Ziegler Bromination (Recommended)

This protocol is designed to favor selective benzylic bromination and minimize side reactions.

  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-methylpyrazine-2-carboxylate (1.0 eq).

  • Reagents: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reaction: Gently reflux the mixture with stirring. The reaction can also be initiated by irradiating with a broad-spectrum sunlamp. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup (Cooling): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Workup (Washing): Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove trace acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the resulting crude oil or solid immediately by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate). [6]

Protocol 2: Purification
  • Technique: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is effective. Start with 100% hexanes and gradually increase the polarity. The product is moderately polar and should elute after the non-polar impurities. A common eluent is 20% ethyl acetate in hexane. [6]* Monitoring: Monitor fractions by TLC, staining with potassium permanganate if necessary.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Store the final product at 2-8 °C under an inert atmosphere. [6]

Section 4: Characterization Data for Key Compounds

Properly identifying the components in your reaction mixture is crucial for troubleshooting.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Expected [M+H]⁺
Starting Material C₇H₈N₂O₂152.15~2.7 (s, 3H, -CH₃), ~4.0 (s, 3H, -OCH₃), ~8.7-9.1 (m, 2H, Ar-H)153.1
Desired Product C₇H₇BrN₂O₂231.05~4.7 (s, 2H, -CH₂Br), ~4.0 (s, 3H, -OCH₃), ~8.9-9.2 (m, 2H, Ar-H)231.0/233.0 (1:1)
Dibromo Side Product C₇H₆Br₂N₂O₂309.95~6.9 (s, 1H, -CHBr₂), ~4.0 (s, 3H, -OCH₃), ~8.9-9.2 (m, 2H, Ar-H)308.9/310.9/312.9 (1:2:1)
Hydrolysis Product C₆H₅BrN₂O₂216.03~4.7 (s, 2H, -CH₂Br), ~8.9-9.2 (m, 2H, Ar-H), ~10-12 (br s, 1H, -COOH)217.0/219.0 (1:1)

References

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). [Link]
  • Dunn, G., Newbold, G. T., & Spring, F. S. Studies In Pyrazine Chemistry. University of Glasgow. (1949). [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia. N-Bromosuccinimide. [Link]
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). [Link]
  • Chemical Science.
  • Westfield State University.

Sources

Technical Support Center: Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0). This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their work. Understanding the stability and potential degradation pathways of this reagent is critical for ensuring the accuracy, reproducibility, and success of your experiments. This guide provides in-depth, experience-based insights into potential challenges and offers practical solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise when working with this compound.

FAQ 1: I've observed a new, more polar peak in my HPLC analysis after storing a solution of the compound in methanol. What is the likely identity of this impurity?

This is a classic issue related to the high reactivity of the bromomethyl group. The most probable cause is the formation of Methyl 5-(methoxymethyl)pyrazine-2-carboxylate via a nucleophilic substitution reaction. The bromomethyl group is an excellent electrophile, and methanol, although a weak nucleophile, can readily displace the bromide ion, especially over time or with trace amounts of base or acid catalysts.

  • Causality : The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine and the electron-withdrawing nature of the pyrazine ring. This makes it highly susceptible to attack by nucleophiles like methanol.

  • Verification : To confirm this, you can analyze your sample by LC-MS. The expected degradant would have a molecular weight corresponding to the loss of HBr and the addition of a methoxy group (CH₃O).

FAQ 2: What are the optimal storage conditions for this compound to ensure long-term stability?

To maintain the integrity of the compound, strict storage protocols are necessary. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

  • Temperature : Store at 2-8°C.[1][2][3] Refrigeration slows down potential degradation reactions.

  • Atmosphere : Store under an inert atmosphere, such as argon or nitrogen.[1][2] This prevents reactions with atmospheric moisture and oxygen.

  • Container : Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Purity : Ensure the compound is stored as a dry, off-white solid.[1][2] Avoid storing it in solution, especially in protic or nucleophilic solvents.

FAQ 3: My reaction is being performed in an aqueous buffer, and I'm seeing low yields and multiple byproducts. What is happening?

You are likely observing degradation through two primary pathways: hydrolysis of the bromomethyl group and hydrolysis of the methyl ester.

  • Hydrolysis of the Bromomethyl Group : Water is a more potent nucleophile than methanol. It will attack the bromomethyl group to form Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate . This is often the major degradation product in aqueous media.

  • Hydrolysis of the Methyl Ester : The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form 5-(bromomethyl)pyrazine-2-carboxylic acid .[4][5][6]

The relative rates of these two hydrolysis reactions will depend on the pH and temperature of your reaction mixture. At neutral pH, hydrolysis of the highly reactive bromomethyl group is expected to be faster.

FAQ 4: Can I use amine-based buffers or reagents with this compound?

Extreme caution is advised. Primary and secondary amines are strong nucleophiles and will readily react with the bromomethyl group, leading to the formation of the corresponding amino-methyl-pyrazine derivative. This is a common synthetic route but a significant degradation pathway if unintended. If your protocol requires a base, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and add it at low temperatures.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental problems.

Problem Observed Potential Cause(s) Recommended Solution & Rationale
Decreasing purity of the solid reagent over time, even when stored in the cold. 1. Exposure to Atmospheric Moisture : The container may not be properly sealed, allowing slow hydrolysis of the bromomethyl and/or ester groups.1. Improve Storage : Store in a desiccator over a drying agent (e.g., Drierite) inside the refrigerator. Backfill vials with inert gas (Ar or N₂) before sealing.
2. Trace Acidity/Basicity : Residual acid or base from synthesis can catalyze degradation.2. Re-purification : If purity is critical, consider re-purifying a small amount by column chromatography using a non-polar solvent system (e.g., Hexane/Ethyl Acetate) immediately before use.
Multiple spots on a TLC plate after workup with a basic aqueous solution (e.g., NaHCO₃). 1. Base-Catalyzed Ester Hydrolysis : The ester is rapidly cleaved under basic conditions.1. Use a Milder Base : If possible, use a very dilute or weaker base (e.g., saturated ammonium chloride for quenching certain reactions). Minimize contact time with the basic solution and keep the temperature low (0°C).
2. Hydrolysis of Bromomethyl Group : As described in FAQ 3.2. Anhydrous Workup : If the reaction chemistry allows, perform an anhydrous workup to avoid hydrolysis pathways altogether.
Inconsistent reaction yields or appearance of unknown byproducts. 1. Solvent Reactivity : Using protic or nucleophilic solvents (alcohols, water, DMSO with trace water) that are reacting with the starting material.1. Solvent Selection : Use dry, non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Ensure solvents are freshly distilled or from a sealed bottle.
2. Photodegradation : Although not extensively documented for this specific molecule, pyrazine rings can be susceptible to photochemical reactions.[7]2. Protect from Light : Conduct reactions in flasks wrapped in aluminum foil or in a fume hood with the sash lowered to minimize exposure to ambient light.

Section 3: Key Degradation Pathways

Understanding the chemical liabilities of this compound is key to troubleshooting. The two most reactive sites are the bromomethyl group (Site A) and the methyl ester (Site B).

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Procedure:

  • Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C. Take time points (e.g., 1, 4, 8 hours). Before injection, neutralize with an equivalent amount of 0.2 M NaOH.

    • Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.2 M NaOH at room temperature. Quench the reaction quickly (e.g., 5, 15, 60 minutes) by neutralizing with 0.2 M HCl. The ester hydrolysis is expected to be very rapid.

    • Oxidation : Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature and monitor over 24 hours.

    • Thermal : Store the solid compound in a vial at 80°C. Test for degradation at 24 and 48 hours.

    • Photolytic : Expose the solution (in a quartz cuvette) and solid to light conditions as specified in ICH Q1B guidelines.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. An LC-MS system is highly recommended to obtain mass information for the new peaks.

  • Evaluation : The goal is to achieve 10-20% degradation of the main compound. [8]If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration). The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
  • Methyl-5-(bromomethyl)pyrazine-2-carboxylate. ChemicalBook.
  • alpha-(Bromomethyl)-2-pyrazinemethanol. Benchchem.
  • Methyl-5-(bromomethyl)pyrazine-2-carboxylate. ChemicalBook.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro. Journal of Chemical and Pharmaceutical Research.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR.
  • Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation Studies. MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • This compound. MySkinRecipes.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of Methyl 5-(bromomethyl)pyrazine-2-carboxylate. As a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and other bioactive molecules, optimizing its synthesis is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure reproducible, high-yield results.

The primary synthetic route to this compound is the free-radical bromination of Methyl 5-methylpyrazine-2-carboxylate, a transformation known as the Wohl-Ziegler reaction.[2][3] This reaction, while powerful, is sensitive to various parameters that can impact yield, selectivity, and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low conversion is a frequent issue stemming from problems with radical initiation or reaction conditions. The Wohl-Ziegler reaction is a radical chain reaction, and its success hinges on the effective generation of bromine radicals.[2][4]

Possible Causes & Solutions:

  • Inactive Radical Initiator: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf lives and can decompose.

    • Solution: Use a fresh, properly stored batch of the radical initiator. Ensure the reaction temperature is sufficient to induce homolytic cleavage of the initiator (typically refluxing CCl₄ or acetonitrile).[5]

  • Poor Quality N-Bromosuccinimide (NBS): Old NBS can degrade, appearing brown due to the formation of molecular bromine (Br₂).[6] While a trace amount of Br₂ is necessary to sustain the radical chain, degraded NBS may be less effective.[7][8]

    • Solution: Use freshly recrystallized NBS for best results. Pure NBS should be a white solid.[6]

  • Insufficient Energy Input: Radical initiation requires energy, either from heat or light.

    • Solution: Ensure the reaction mixture is vigorously refluxing. If using photochemical initiation, confirm your UV lamp is functional and positioned correctly. Continuous flow reactors with household compact fluorescent lamps have also proven effective and scalable.[9]

  • Incorrect Solvent: The choice of solvent is critical. Protic solvents or those with weak C-H bonds can interfere with the radical process.

    • Solution: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness.[10] However, due to its toxicity, safer alternatives like acetonitrile, methyl acetate, or trifluoromethylbenzene are now commonly used.[7][9][11] Avoid solvents like THF or DMSO which can be reactive towards NBS.

Q2: I'm observing multiple spots on my TLC plate, including a di-brominated product. How can I improve selectivity for the desired mono-brominated product?

The formation of the di-brominated byproduct, Methyl 5-(dibromomethyl)pyrazine-2-carboxylate, is a classic example of over-zealous radical bromination.[12] Selectivity is controlled by managing the concentration of the brominating species.

Key Control Strategies:

  • Stoichiometry: Use a precise stoichiometry of NBS. An excess of NBS will inevitably lead to di-bromination.

    • Solution: Use 1.0 to 1.1 equivalents of NBS relative to the starting methyl-pyrazine.

  • Rate of Reaction: A rapid, uncontrolled reaction can create localized high concentrations of radicals and bromine, promoting multiple brominations.

    • Solution: Add the NBS portion-wise over time rather than all at once. Maintain a steady reflux and vigorous stirring to ensure homogeneity.

  • Minimizing Br₂ Concentration: The core principle of the Wohl-Ziegler reaction is to maintain a very low, steady-state concentration of molecular bromine (Br₂), which is the actual brominating agent.[3][13][14] High concentrations of Br₂ favor ionic side reactions, such as addition to aromatic rings.

    • Solution: This is the intrinsic advantage of using NBS. NBS reacts with the HBr byproduct of the reaction to regenerate Br₂ slowly, keeping its concentration minimal and favoring the radical pathway.[14][15]

Q3: My product appears to be decomposing during the reaction or workup. What are the stability and handling considerations?

This compound is a benzylic bromide. Compounds of this class are highly reactive, lachrymatory (tear-inducing), and potentially mutagenic.[4][12] They are susceptible to hydrolysis and nucleophilic substitution.

Recommendations for Stability:

  • Anhydrous Conditions: Water present during the reaction can hydrolyze the product back to the starting alcohol or other byproducts.[6]

    • Solution: Use anhydrous solvents and dry all glassware thoroughly. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Neutral Workup: The product is sensitive to both strong acids and bases.

    • Solution: During workup, wash the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize any residual HBr, followed by a water wash and then brine.[16] Avoid strong bases like NaOH or KOH.

  • Low-Temperature Storage: The purified product should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition.[16]

Q4: I'm having difficulty purifying the final product via column chromatography. What are the best practices?

Purification can be challenging due to the product's reactivity. Decomposition on silica gel is a known issue for reactive halides.

Purification Protocol:

  • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing).[16]

  • Minimizing Contact Time: Do not let the crude product sit on the column for an extended period.

    • Solution: Use flash column chromatography rather than gravity chromatography. Choose the appropriate column size to ensure a reasonably fast separation.

  • Neutralized Silica: If decomposition is severe, consider pre-treating the silica gel.

    • Solution: Wash the silica gel with a dilute solution of a non-nucleophilic base (like triethylamine in your eluent system) and then flush with the pure eluent before loading your sample. This neutralizes acidic sites on the silica surface.

Data & Protocols

Table 1: Troubleshooting Summary
Issue ObservedPotential CauseRecommended Solution
Low/No Conversion Inactive initiator/NBSUse fresh reagents; ensure proper reaction temperature/reflux.
Insufficient energyConfirm vigorous reflux or functional UV light source.
Poor Selectivity Excess NBSUse 1.0-1.1 equivalents of NBS.
(Di-bromination)Rapid reaction rateAdd NBS portion-wise; ensure efficient stirring.
Product Decomposition Presence of waterUse anhydrous solvents and inert atmosphere.
Harsh workupUse mild bicarbonate wash; avoid strong acids/bases.
Purification Issues Decomposition on silicaUse flash chromatography; consider neutralizing silica gel.
Diagram 1: General Experimental Workflow

This diagram outlines the key stages from reaction setup to obtaining the pure product.

G cluster_0 Synthesis (Wohl-Ziegler) cluster_1 Workup cluster_2 Purification & Storage Setup 1. Dissolve Starting Material (Methyl 5-methylpyrazine-2-carboxylate) in Anhydrous Solvent Reagents 2. Add NBS (1.05 eq) & Radical Initiator (e.g., AIBN) Setup->Reagents Reflux 3. Heat to Reflux (or Irradiate with UV) Reagents->Reflux Monitor 4. Monitor by TLC/LCMS Reflux->Monitor Cool 5. Cool to RT Monitor->Cool Filter 6. Filter Succinimide Cool->Filter Wash 7. Wash with NaHCO₃ (aq), then Brine Filter->Wash Dry 8. Dry (Na₂SO₄ or MgSO₄) & Concentrate Wash->Dry Chromatography 9. Purify by Flash Column Chromatography Dry->Chromatography Characterize 10. Characterize (NMR, MS) Chromatography->Characterize Store 11. Store at 2-8°C under Inert Gas Characterize->Store

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask dried in an oven and equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 5-methylpyrazine-2-carboxylate in the anhydrous solvent (e.g., CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide and AIBN to the solution.

  • Initiation: Heat the mixture to a vigorous reflux. The reaction is often initiated once reflux begins and can be monitored by the consumption of the denser NBS and the appearance of the less dense succinimide byproduct, which floats.[10]

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of fresh solvent.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or brown liquid.[16]

  • Storage: Store the final product immediately in a sealed container under an inert atmosphere at 2-8°C.[16]

Frequently Asked Questions (FAQs)

Q: Why is NBS preferred over molecular bromine (Br₂) for this reaction? A: While Br₂ can perform benzylic bromination, it readily participates in competing ionic reactions, such as electrophilic aromatic substitution on the pyrazine ring or addition across double bonds.[13][17] NBS is the preferred reagent because it generates Br₂ in situ at a very low concentration, which kinetically favors the desired radical substitution pathway over ionic side reactions.[13][14][17]

Q: What is the mechanism of the Wohl-Ziegler reaction? A: The reaction proceeds via a radical chain mechanism.[4]

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace Br₂ to generate bromine radicals (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazine to form a resonance-stabilized benzylic radical and HBr.

    • This benzylic radical then reacts with a molecule of Br₂ to form the desired product and another bromine radical, which continues the chain.

  • Regeneration: The HBr generated reacts with NBS to produce more Br₂, sustaining the low concentration needed for the propagation step.[14]

Diagram 2: Wohl-Ziegler Radical Chain Mechanism

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration NBS Role AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat R• + Br₂ R• + Br₂ R-Br + Br• R-Br + Br• R• + Br₂->R-Br + Br• Py-CH₃ + Br• Py-CH₃ + Br• Py-CH₂• + HBr Py-CH₂• + HBr Py-CH₃ + Br•->Py-CH₂• + HBr Step 1: H Abstraction Py-CH₂• + Br₂ Py-CH₂• + Br₂ Py-CH₂Br + Br• Py-CH₂Br + Br• Py-CH₂• + Br₂->Py-CH₂Br + Br• Step 2: Bromination HBr + NBS HBr + NBS Succinimide + Br₂ Succinimide + Br₂ HBr + NBS->Succinimide + Br₂ Regenerates Br₂

Caption: Radical chain mechanism of bromination.

Q: What are the key safety precautions? A:

  • Reagents: Handle NBS with care, avoiding inhalation of dust.[6] Radical initiators like BPO can be explosive with shock or heat.

  • Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

  • Product: The product, this compound, is a lachrymator and should be handled exclusively in a fume hood.[4] Wear gloves, safety glasses, and a lab coat at all times.

References
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Leist, M., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12583–12589.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • ChemBK. (2024, April 9). 5-BroMo-pyrazine-2-carboxylic acid Methyl ester.
  • ResearchGate. (2025, August 6). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
  • Fiveable. (n.d.). Wohl-Ziegler Reaction Definition.
  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination.
  • Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction.
  • Wikipedia. (n.d.). Wohl–Ziegler bromination.
  • Reddit. (2024, November 9). Help with Wohl-Ziegler Bromination pls.
  • YouTube. (2020, February 9). NBS Bromination.
  • Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
  • YouTube. (2021, May 24). NBS: Radical Bromination.
  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide.
  • PubChemLite. (n.d.). This compound (C7H7BrN2O2).
  • Tradeindia. (n.d.). This compound at Best Price in Wujiang, Jiangsu.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • LookChem. (n.d.). Methyl-5-(bromomethyl)pyrazine-2-carboxylate CAS NO.193966-70-0.
  • YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.

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Troubleshooting low reactivity of "Methyl 5-(bromomethyl)pyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges, with a primary focus on troubleshooting its apparent low reactivity in nucleophilic substitution reactions. Our approach is rooted in first principles of organic chemistry to provide robust, actionable solutions.

Understanding the Reagent: Reactivity Profile

This compound is a heteroaromatic building block featuring a bromomethyl group. Structurally, this is analogous to a benzylic bromide. The carbon of the C-Br bond is adjacent to the pyrazine ring, which is an electron-withdrawing heterocycle. This electronic feature is expected to make the bromomethyl group highly susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1] Primary benzylic-type halides are well-established as excellent substrates for SN2 reactions, which are favored by polar aprotic solvents and strong nucleophiles.

Therefore, reports of "low reactivity" are often surprising and usually point toward underlying issues with the starting material, reaction setup, or competing side reactions rather than an inherent lack of reactivity in the molecule itself.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My nucleophilic substitution reaction is sluggish or incomplete. What are the most likely causes?

Several factors can contribute to poor reaction performance. A systematic approach is crucial to diagnose the root cause. The primary areas to investigate are the integrity of the starting material, the reaction conditions, and the nature of your nucleophile.

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// Edges A -> B; B -> E; E -> C [label="Yes"]; E -> F [label="No"]; F -> G; C -> H; H -> I [label="Yes"]; H -> J [label="No"]; J -> C; C -> K [label="Optimization Fails"]; K -> L [label="Yes"]; K -> I [label="No"]; L -> C; } Caption: Troubleshooting workflow for low reactivity.

FAQ 2: How can I be sure my starting material is of high quality?

The quality of this compound is the most critical parameter. This compound can degrade upon exposure to moisture or over long-term storage.

Common Impurities & Degradation Pathways:

  • Hydrolysis: The bromomethyl group can hydrolyze to the corresponding alcohol, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate. This is a common issue if the material has been exposed to atmospheric moisture.

  • Dimerization/Oligomerization: Under basic conditions or upon prolonged heating, the molecule can undergo self-condensation to form dimers or oligomers.

  • Visual Inspection: The compound should be a white to off-white solid.[2] Significant discoloration (e.g., deep yellow or brown) may indicate degradation.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample in CDCl₃ or DMSO-d₆.

    • Key Signal: Look for the sharp singlet corresponding to the bromomethyl protons (-CH₂Br). Its chemical shift is typically around 4.5-4.8 ppm.

    • Impurities:

      • The presence of a singlet around 4.7-5.0 ppm could indicate the corresponding alcohol (-CH₂OH).

      • A diminished integration of the -CH₂Br singlet relative to the methyl ester and aromatic protons suggests degradation.

  • LC-MS Analysis: This is the most definitive method.

    • Use a standard C18 column with a water/acetonitrile or water/methanol gradient.

    • The expected mass for the protonated molecule [M+H]⁺ is approximately 231.0.[3][4]

    • Look for peaks corresponding to the hydrolyzed product or higher molecular weight species.

Storage Recommendation: Always store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C, tightly sealed to prevent moisture ingress.[2][3]

FAQ 3: What are the optimal reaction conditions for this reagent?

The "benzylic" nature of the bromomethyl group strongly favors an SN2 pathway. Your choice of solvent, base, and temperature should reflect this.

Nucleophile TypeRecommended BaseRecommended SolventTypical Temp. (°C)Rationale & Key Considerations
Phenols (O-Nu) K₂CO₃, Cs₂CO₃Acetonitrile (MeCN), DMF25 - 60Use a non-nucleophilic inorganic base to deprotonate the phenol. Cesium carbonate can often accelerate sluggish reactions.
Alcohols (O-Nu) NaHTHF, DMF0 - 25Stronger base (NaH) is needed for less acidic alcohols. Ensure complete deprotonation before adding the pyrazine reagent.
Amines (N-Nu) K₂CO₃, DIPEAAcetonitrile (MeCN), DCM25 - 50A mild base is often sufficient to scavenge the HBr byproduct. For secondary amines, warming may be necessary.
Thiols (S-Nu) K₂CO₃, Et₃NDMF, THF25 - 40Thiols are excellent nucleophiles and reactions are often rapid at room temperature.

Why these choices matter (Causality):

  • Solvent: Polar aprotic solvents like DMF and Acetonitrile are ideal for SN2 reactions.[5] They solvate the cation of the base but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) should be avoided as they can solvate the nucleophile, reducing its potency, and may lead to solvolysis side products.

  • Base: For acidic nucleophiles (phenols, thiols), a base is required for deprotonation. A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often the best choice. It is largely insoluble, minimizing side reactions in the solution phase, and effectively promotes the reaction at the solid-liquid interface. Strong, soluble bases like NaOH or KOH should be used with caution as they can promote hydrolysis of the ester or the bromomethyl group.

FAQ 4: I'm observing multiple spots on my TLC plate. What are the likely side reactions?

Beyond starting material degradation, several side reactions can occur during the substitution reaction itself.

dot graph "Side_Reactions" { layout=dot; rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#202124"];

// Nodes Start [label="Pyrazine-CH2Br + Nu-", shape=ellipse, fillcolor="#FBBC05"]; SN2 [label="Desired Product\nPyrazine-CH2-Nu", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\nPyrazine-CH2OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination [label="Elimination (unlikely)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Overalkylation [label="Over-alkylation\n(if Nu has >1 reactive site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelfCond [label="Self-Condensation\n(Dimer/Oligomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SN2 [label=" Good Nucleophile\n Aprotic Solvent", color="#34A853"]; Start -> Hydrolysis [label=" Water Present\n Strong Hydroxide Base", color="#EA4335"]; Start -> Overalkylation [label=" Excess Reagent\n e.g., R-NH2 -> R-N(CH2-Py)2", color="#EA4335"]; Start -> SelfCond [label=" Strong Base\n High Temperature", color="#EA4335"]; Start -> Elimination [style=dashed, label="Requires β-H on Nu\nGenerally not an issue here"]; } Caption: Potential desired and side reaction pathways.

Mitigation Strategies:

  • To Prevent Hydrolysis: Ensure all reagents and solvents are anhydrous. Dry your solvents over molecular sieves and run the reaction under an inert atmosphere (N₂ or Ar).

  • To Prevent Over-alkylation: If your nucleophile is a primary amine or has multiple reactive sites, use a slight excess of the nucleophile relative to the pyrazine reagent. Add the pyrazine reagent slowly to a solution of the nucleophile.

  • To Prevent Self-Condensation: Avoid overly strong bases and high temperatures. If the reaction is sluggish, it is often better to switch to a more effective solvent (e.g., from MeCN to DMF) or a more soluble base (e.g., K₂CO₃ to Cs₂CO₃) rather than excessively increasing the temperature.

References

  • Hansen, T., Nin-Hill, A., Codée, J. D. C., Hamlin, T. A., & Rovira, C. (2020). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 26(48), 10978-10984.
  • Hansen, T., et al. (2020). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. PMC, NIH.
  • Chemie, G. T. (n.d.). 6.2.2. Pyrazines. Thieme.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • MDPI. (n.d.). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • PubChem. (n.d.). 3-(Bromomethyl)-5-methylpyrazine-2-carboxylic acid.
  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
  • ChemBK. (2024). 5-BroMo-pyrazine-2-carboxylic acid Methyl ester.
  • PMC, PubMed Central. (n.d.). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.
  • Royal Society of Chemistry. (n.d.). Facilitated inversion complicates the stereodynamics of an SN2 reaction at nitrogen center.
  • Google Patents. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • PubChemLite. (n.d.). This compound (C7H7BrN2O2).
  • PrepChem.com. (n.d.). Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate.
  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.
  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid.

Sources

How to monitor the progress of reactions involving "Methyl 5-(bromomethyl)pyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This guide is designed to provide you with field-proven insights and robust methodologies for monitoring the progress of chemical reactions involving this versatile but reactive intermediate.[1] Understanding your reaction kinetics and endpoint is paramount for optimizing yield, ensuring purity, and achieving reproducible results.

This center is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring every protocol is a self-validating system.

FAQ 1: Choosing the Right Monitoring Technique

Question: I am about to perform a substitution reaction on this compound. What is the best way to monitor its progress?

Answer: The choice of analytical method depends on your specific needs, such as the required precision, speed, and the information you want to obtain. A multi-faceted approach is often the most effective.[2] For this specific substrate, a combination of Thin Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is highly recommended. For definitive structural confirmation of products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Here is a decision-making workflow to help you select the appropriate technique:

G start Start: Need to monitor reaction? q_speed Need a quick, frequent check (<5 min)? start->q_speed tlc Use Thin Layer Chromatography (TLC) q_speed->tlc Yes q_quant Need precise quantification of components? q_speed->q_quant No tlc->q_quant hplc Use High-Performance Liquid Chromatography (HPLC) q_quant->hplc Yes q_structure Need structural information or mass of products? q_quant->q_structure No hplc->q_structure nmr_lcms Use NMR and/or LC-MS q_structure->nmr_lcms Yes end_node Analysis Complete q_structure->end_node No nmr_lcms->end_node

Caption: Workflow for selecting a reaction monitoring technique.

FAQ 2: Thin Layer Chromatography (TLC) - The Workhorse

Question: How do I effectively use TLC to monitor my reaction? What are the common pitfalls?

Answer: TLC is an indispensable tool for rapid, qualitative assessment of your reaction's progress.[2] It allows you to quickly visualize the consumption of the starting material, the formation of the product, and the emergence of any byproducts.

Core Principle: The separation on a silica gel plate is based on polarity. This compound is a moderately polar compound due to its ester and pyrazine functionalities. Your product's polarity will differ depending on the nucleophile used. For example, substitution with an amine will likely increase polarity (lower Rf), while coupling with a non-polar group will decrease it (higher Rf).

Troubleshooting and Guide: TLC Analysis
Issue/QuestionRecommended Solution & Explanation
What is a good starting eluent system? Start with a mixture of 3:1 Hexanes:Ethyl Acetate . This provides a good polarity range for many organic compounds. From there, you can adjust the ratio. If your spots are all at the bottom (low Rf), increase the polarity by adding more ethyl acetate (e.g., 2:1 or 1:1). If they are all at the top (high Rf), decrease polarity by adding more hexanes. For pyrazine derivatives, n-hexane:ethyl acetate systems are commonly cited.
My spots are streaking. Streaking is often caused by overloading the sample, a compound being too polar for the eluent, or acidic/basic functionalities interacting strongly with the silica. Solutions: 1) Dilute your reaction aliquot before spotting. 2) Increase the eluent polarity. 3) If your compound is basic (e.g., an amine product), add 1-2% triethylamine to the eluent to neutralize the acidic silica gel.[3]
I can't see my spots. Most pyrazine derivatives are UV-active due to the aromatic ring.[4] Visualize the plate under a UV lamp (254 nm), where spots should appear dark. If spots are not UV-active, you must use a chemical stain. Recommended Stain: Potassium permanganate (KMnO₄) stain is excellent as it reacts with many functional groups. The benzylic bromide starting material and many potential products will be readily oxidized, appearing as yellow-brown spots on a purple background.[4]
How do I interpret the TLC? Spot three lanes on one plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM). A successful reaction will show the SM spot diminishing in the RM lane over time, while a new product spot appears. The co-spot lane helps confirm the identity of the starting material spot in the reaction mixture.
Step-by-Step Protocol: Running a TLC
  • Prepare the Chamber: Add your chosen eluent to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close and let it equilibrate for 5 minutes.

  • Prepare the Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dip a capillary tube into your starting material solution and gently touch it to the origin line. Repeat for your reaction aliquot. Keep spots small.

  • Develop: Place the TLC plate vertically in the chamber, ensuring the origin line is above the eluent level.[3] Close the chamber.

  • Analyze: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[3] Dry the plate, visualize under UV light, and then dip into a staining solution if needed, followed by gentle heating.

FAQ 3: High-Performance Liquid Chromatography (HPLC) - For Precision

Question: I need to get quantitative data on my reaction's conversion and purity. How should I set up an HPLC method?

Answer: HPLC is the gold standard for quantitative analysis, offering high resolution and accuracy.[2][5] For aromatic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most effective and common method.[2][5]

Core Principle: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer. The starting material is moderately polar; its retention time relative to the product will depend on the substitution.
Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale & Expert Insights
Column C18, 4.6 x 150 mm, 5 µmThe C18 column is a versatile workhorse for reverse-phase chromatography and is an excellent starting point for most aromatic compounds.[6]
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFATFA is an ion-pairing agent that sharpens peaks by protonating basic nitrogens on the pyrazine ring and minimizing tailing from interactions with residual silanols on the stationary phase. Acetonitrile is a common organic modifier.
Gradient 10% to 95% B over 15 minutesA scouting gradient is crucial for method development.[6] This wide gradient will likely elute all components, from highly polar impurities to non-polar products. Once you know the retention times, you can optimize the gradient to be faster or provide better resolution where needed.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The pyrazine ring has a strong UV absorbance. A DAD detector is advantageous as it can provide UV spectra for each peak, helping to distinguish between components and identify impurities.[7]
Injection Volume 5-10 µLA small injection volume prevents column overloading and peak distortion.
Troubleshooting and Guide: HPLC Analysis

| Issue/Question | Recommended Solution & Explanation | | :--- | :--- | :--- | | My peaks are broad or tailing. | This is often due to secondary interactions with the column. The use of 0.1% TFA should mitigate this. If it persists, ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a very strong solvent (like pure DMSO) can also cause peak distortion. | | How do I prepare my sample? | Take a small aliquot (~10-20 µL) from your reaction. Quench it by diluting into a larger volume (~1 mL) of mobile phase (e.g., a 50:50 mix of Water:Acetonitrile). This stops the reaction and ensures compatibility with the HPLC system. Filter through a 0.22 µm syringe filter before injection to protect the column.[8] | | The starting material and product peaks are co-eluting. | Your gradient is too fast. To improve resolution, make the gradient shallower around the elution time of your compounds. For example, if they elute at 50% B, try holding at 40-60% B for a longer period. |

FAQ 4: NMR Spectroscopy - For Structural Confirmation

Question: How can I use ¹H NMR to confirm my reaction has gone to completion?

Answer: ¹H NMR spectroscopy provides unambiguous structural information and is a powerful tool for monitoring this specific reaction. The key is to focus on the diagnostic chemical shifts of the protons on the bromomethyl group.

Diagnostic ¹H NMR Peaks (in CDCl₃)
GroupStarting Material (Approx. δ)Expected Product (Approx. δ)Rationale for Change
-CH₂-Br ~4.7 ppm (singlet) [9]Disappears This is the most critical signal. The protons on the carbon attached to the bromine are deshielded and appear as a singlet. Its disappearance is the primary indicator of starting material consumption.
-CH₂-Nu N/AVaries (typically 3.5-5.0 ppm) The appearance of a new singlet or multiplet in this region, corresponding to the methylene group now attached to your nucleophile (Nu), confirms product formation. The exact shift depends on the electronegativity of the nucleophile.
Pyrazine H ~8.7-9.2 ppm (2 distinct signals)Shift slightlyThe two protons on the pyrazine ring will be present in both the starting material and the product.[10] Their chemical environment changes slightly upon substitution, so you may see small shifts, but their presence confirms the integrity of the pyrazine core.
-OCH₃ ~4.0 ppm (singlet)~4.0 ppm (singlet)The methyl ester protons are generally unaffected by the reaction at the bromomethyl position and can serve as a useful internal reference point.

A successful reaction is indicated by the complete disappearance of the singlet at ~4.7 ppm and the appearance of a new signal corresponding to the -CH₂-Nu group.

FAQ 5: GC-MS Analysis - A Word of Caution

Question: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my reaction?

Answer: Caution is strongly advised. While GC-MS is a powerful technique, benzylic bromides and related bromoalkanes can be thermally labile.[11] Injecting this compound into a hot GC inlet port can cause decomposition, leading to inaccurate results and potential contamination of your system.[12][13]

Recommendation: LC-MS is a much safer and more reliable alternative for this class of compounds.[14] It avoids high temperatures and provides both separation (LC) and mass information (MS), making it ideal for identifying your product and any potential byproducts or impurities. If you must use GC-MS, a thorough thermal stability study (e.g., using different injector temperatures) is necessary to ensure you are analyzing the compound itself and not its degradation products.[12][15]

References

  • Chemical Transformation of Pyrazine Derivatives.Moroccan Journal of Chemistry.
  • Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.The Royal Society of Chemistry.
  • Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2.PubChem.
  • Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.PubMed Central.
  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.oajpr.com.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.National Institutes of Health.
  • Crystal structure of a tetrakis-substituted pyrazine compound.National Institutes of Health.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.Axion Labs.
  • Pyrazine - Optional[1H NMR] - Chemical Shifts.SpectraBase.
  • Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination.Organic Process Research & Development.
  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.ResearchGate.
  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.Modgraph.
  • Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
  • A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds...PubMed.
  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.MDPI.
  • This compound (C7H7BrN2O2).PubChemLite.
  • This compound.MySkinRecipes.
  • Chemical Transformation of Pyrazine Derivatives.Moroccan Journal of Chemistry.
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors...PubMed Central.
  • Stains for Developing TLC Plates.University of Colorado Boulder.
  • Photochemical benzylic bromination in continuous flow using BrCCl3...RSC Publishing.
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors...ResearchGate.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.PubMed.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.MDPI.
  • The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils...ResearchGate.

Sources

Preventing dimerization of "Methyl 5-(bromomethyl)pyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this reactive intermediate. Our goal is to equip you with the knowledge to prevent common issues, primarily the undesired dimerization of this compound, ensuring the integrity of your experiments and the quality of your results.

Introduction to the Challenge: The Dimerization Problem

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its reactive bromomethyl group that facilitates the synthesis of complex pyrazine-based molecules[1]. However, this very reactivity makes the compound susceptible to self-reaction, or dimerization, which can lead to impurities, reduced yields, and complications in downstream applications. Understanding the underlying mechanisms of this dimerization is the first step toward effective prevention.

The primary pathway for dimerization is a self-alkylation reaction. The electron-rich nitrogen atom in the pyrazine ring of one molecule can act as a nucleophile, attacking the electrophilic benzylic carbon of the bromomethyl group on another molecule. This nucleophilic substitution reaction results in the formation of a stable, yet undesirable, dimer. The reactivity of the bromomethyl group on the pyrazine ring is analogous to that of other benzylic halides, which are known to be prone to such nucleophilic substitution reactions[2].

Frequently Asked Questions (FAQs)

Q1: What are the first signs of dimerization in my sample of this compound?

You may notice a change in the physical appearance of your sample, such as discoloration or the formation of a precipitate. Spectroscopic analysis is the most reliable method for detection. In an NMR spectrum, you will observe the appearance of new, often complex, signals alongside the characteristic peaks of the monomer. By LC-MS, a new peak with a mass corresponding to the dimer will be evident.

Q2: At what temperature should I store the compound to minimize dimerization?

For optimal stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C[2]. Low temperatures significantly reduce the rate of the self-alkylation reaction.

Q3: Can the choice of solvent affect the rate of dimerization?

Yes, the solvent can play a crucial role. Polar aprotic solvents may facilitate nucleophilic substitution reactions. For storage, it is best to keep the compound as a solid. If a solution is necessary for a short period, use a non-polar, aprotic solvent and maintain a low temperature.

Q4: Is the dimer reversible? Can I salvage a sample that has started to dimerize?

The dimerization reaction is generally considered irreversible under normal laboratory conditions. Once the covalent bond forming the dimer is made, it is stable. Therefore, prevention is key. It is highly recommended to use fresh, pure starting material for your reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of the solid compound Improper storage (exposure to moisture, air, or elevated temperatures).Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at 2-8°C.
Formation of an unknown impurity during a reaction Dimerization of the starting material.Confirm the identity of the impurity by LC-MS or NMR. If it is the dimer, optimize your reaction conditions to be faster or run at a lower temperature to minimize the side reaction.
Low yield in a reaction involving nucleophilic substitution The starting material has dimerized, reducing the concentration of the active monomer.Always check the purity of the this compound before use, especially if it has been stored for an extended period.
Inconsistent reaction outcomes Variable quality of the starting material due to different levels of dimerization.Implement a quality control check on each new batch of the compound using LC-MS or NMR to ensure consistency.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Upon Receipt: Immediately transfer the compound to a desiccator inside a refrigerator set to 2-8°C.

  • Inert Atmosphere: For long-term storage, flush the container with a dry, inert gas like argon or nitrogen before sealing.

  • Dispensing: When taking a sample, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound. Work quickly and re-flush the container with inert gas before re-sealing.

  • Solution Preparation: If a stock solution is required, prepare it fresh before use in a dry, aprotic solvent. Keep the solution cold and use it promptly.

Protocol 2: Monitoring Dimerization by LC-MS

This protocol provides a general method to monitor the purity of your starting material and to check for the presence of the dimer.

  • Sample Preparation:

    • Dissolve a small amount (approx. 0.1 mg/mL) of your this compound in acetonitrile or a mixture of acetonitrile and water.

  • LC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over several minutes to elute both the monomer and the potentially more retained dimer.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the [M+H]⁺ of the monomer (C₇H₇BrN₂O₂) and the dimer.

  • Data Analysis:

    • Look for a peak corresponding to the mass of the dimer. The presence of this peak indicates that dimerization has occurred. The peak area can be used to estimate the extent of dimerization. LC-MS is a powerful technique for the analysis of reactive intermediates[1][3][4][5].

Visualizing the Dimerization and Prevention Workflow

Dimerization Mechanism

cluster_0 Molecule 1 cluster_1 Molecule 2 M1 This compound Dimer Dimer M1->Dimer Nucleophilic Attack (Pyrazine Nitrogen) M2 This compound M2->Dimer Electrophilic Center (Benzylic Carbon)

Caption: Proposed dimerization mechanism via self-alkylation.

Prevention Workflow

start Receive/Synthesize Compound storage Store at 2-8°C Under Inert Atmosphere start->storage quality_check Purity Check (LC-MS/NMR) storage->quality_check use Use in Experiment quality_check->use Purity OK troubleshoot Troubleshoot: Dimer Detected quality_check->troubleshoot Impurity Detected outcome Successful Reaction use->outcome troubleshoot->storage Re-evaluate Storage

Caption: Recommended workflow for preventing dimerization.

References

  • Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applic
  • Dehalogenative borylation of benzylic halides assisted by sodium dispersion. ChemRxiv. (URL: [Link])
  • Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents.
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. (URL: [Link])
  • LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism. RSC Publishing. (URL: [Link])
  • Beyond n-dopants for organic semiconductors: use of bibenzo[d]imidazoles in UV-promoted dehalogenation reactions of organic halides. PMC - NIH. (URL: [Link])
  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. MDPI. (URL: [Link])
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. (URL: [Link])
  • Methyl 5-(bromomethyl)
  • On the pyrazine and pyrazine–pyrimidine dimers. Bernstein Group. (URL: [Link])
  • Want to use LC/MS to monitor reactions but have questions.
  • European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. (URL: [Link])

Sources

LC-MS Analysis of "Methyl 5-(bromomethyl)pyrazine-2-carboxylate" Reaction Mixtures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of reaction mixtures containing Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of your analysis, troubleshoot common issues, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the setup and execution of LC-MS analysis for this compound.

Question 1: What are the expected molecular ions for this compound in ESI-MS?

When analyzing this compound (MW: 231.05 g/mol ) by electrospray ionization mass spectrometry (ESI-MS), the primary ion you will observe in positive ion mode is the protonated molecule, [M+H]⁺. Due to the presence of a bromine atom, you will see a characteristic isotopic pattern with two major peaks of nearly equal intensity.[1][2][3]

  • [M+H]⁺: m/z 231.0 (corresponding to the ⁷⁹Br isotope)

  • [M+2+H]⁺: m/z 233.0 (corresponding to the ⁸¹Br isotope)

The near 1:1 ratio of these two peaks is a definitive indicator of a singly brominated compound.[1][2] It is also common to observe adducts with sodium [M+Na]⁺ (m/z 253.0 and 255.0) or potassium [M+K]⁺ (m/z 269.0 and 271.0), especially if there are trace amounts of these salts in your mobile phase or sample.[4]

Question 2: My primary analyte peak is broad and shows significant tailing. What is the likely cause and how can I fix it?

Poor peak shape, particularly tailing, for a basic compound like a pyrazine derivative often points to secondary interactions with the stationary phase. The nitrogen atoms in the pyrazine ring can interact with free silanol groups on the silica-based C18 column, leading to this phenomenon.

Solutions:

  • Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase.[5] The acid will protonate the silanol groups, minimizing their interaction with your analyte.

  • Column Selection: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to silanol interactions.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[6] A mismatch can cause peak distortion.

Question 3: I am seeing a significant peak at m/z 153.0 in my chromatogram. What is this impurity?

A peak at m/z 153.0 likely corresponds to the protonated form of Methyl 5-methylpyrazine-2-carboxylate ([C₇H₈N₂O₂ + H]⁺), which is the starting material for the bromination reaction to produce this compound.[7] Its presence indicates an incomplete reaction.

Question 4: I am observing peaks that suggest the loss of bromine. How can I confirm this and what might be the cause?

The bromomethyl group is a reactive moiety and can be susceptible to degradation.[8] Loss of bromine can occur through several mechanisms, including hydrolysis or debromination.

Confirmation:

  • Isotopic Pattern: The absence of the characteristic Br isotopic pattern for the suspected degradation product is a strong indicator.

  • Mass Shift: Look for a mass shift of -78 Da (for ⁷⁹Br) or -80 Da (for ⁸¹Br) from your parent compound. For example, the hydrolysis product, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, would have an [M+H]⁺ at m/z 169.0.

  • Negative Ion Mode: In negative ion mode, you may be able to detect the bromide ion itself at m/z 79 and 81, which would confirm debromination.[1][2]

Causes:

  • In-source Degradation: The high temperatures of the ESI source can sometimes cause labile compounds to degrade. Try reducing the source temperature.[4]

  • Sample Stability: The compound may be degrading in your sample vial, especially if dissolved in a protic solvent like methanol or water for an extended period.[9] Analyze samples as freshly as possible.

  • Reaction Conditions: The presence of water or other nucleophiles in your reaction mixture can lead to the formation of byproducts.

Part 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving complex analytical challenges.

Guide 1: Low Sensitivity or No Signal for the Analyte

A lack of signal for your target analyte can be a frustrating issue. The following workflow will help you systematically diagnose the problem.

.dot

Troubleshooting_Sensitivity Troubleshooting Low Sensitivity start Low or No Analyte Signal lc_check Verify LC Performance (Check pressure, flow rate, solvent lines) start->lc_check ms_tune Check MS Tune & Calibration (Is the instrument performing to specification?) start->ms_tune sample_prep Evaluate Sample Preparation (Fresh sample? Correct concentration?) start->sample_prep method_params Review LC-MS Method Parameters start->method_params lc_ok lc_ok lc_check->lc_ok LC OK lc_issue Address LC Hardware (e.g., fix leaks, purge pump) lc_check->lc_issue LC Issue Found ms_ok ms_ok ms_tune->ms_ok MS OK ms_issue Retune/Recalibrate MS ms_tune->ms_issue MS Issue Found sample_ok sample_ok sample_prep->sample_ok Sample OK sample_issue Prepare Fresh Sample/Standard sample_prep->sample_issue Sample Issue Found ionization_mode Correct Polarity? (Positive Mode for [M+H]⁺) method_params->ionization_mode Check Ionization mobile_phase Mobile Phase Additives? (0.1% Formic Acid?) method_params->mobile_phase Check Mobile Phase source_settings Optimize Source Parameters (Capillary voltage, gas flow, temperature) ionization_mode->source_settings Yes solvent_choice Solvent Compatibility? (Protic solvents like Methanol/Water often enhance ESI) mobile_phase->solvent_choice Yes solution solution solvent_choice->solution Adjust Method & Re-inject

Caption: A step-by-step workflow for diagnosing low sensitivity issues.

Detailed Steps:

  • Instrument Performance Check: Before questioning your sample or method, ensure the LC-MS system is functioning correctly.[4][10] Check the LC pump pressure for stability and the MS tune report to confirm sensitivity and mass accuracy are within specifications.

  • Sample Integrity: this compound can be unstable.[7] If the sample has been sitting on the autosampler for an extended period, especially in a protic solvent, degradation may have occurred. Prepare a fresh sample and inject it immediately.

  • Ionization and Source Parameters:

    • Polarity: Confirm you are in positive ion mode to detect the [M+H]⁺ ion.

    • Source Settings: The settings for the ion source (e.g., capillary voltage, desolvation temperature, gas flow) are critical.[4] If the temperature is too high, it can cause the analyte to degrade before it is detected. If the voltage is too low, ionization may be inefficient. Systematically optimize these parameters using a standard solution of your analyte.

  • Mobile Phase Composition: The choice of solvent and additives significantly impacts ESI efficiency.

    • Protic vs. Aprotic Solvents: Protic solvents like methanol and water are generally better for positive mode ESI as they can readily donate a proton.[9]

    • Additives: The addition of 0.1% formic acid to the mobile phase will help to protonate the pyrazine nitrogens, leading to a much stronger signal in positive ion mode.

Guide 2: Identification of Unknown Peaks in the Reaction Mixture

The analysis of a crude reaction mixture will often reveal a number of unexpected peaks. A systematic approach is key to their identification.

.dot

Unknown_Peak_ID Workflow for Identifying Unknown Peaks start Unknown Peak Detected mass_analysis Step 1: Analyze the Mass Spectrum start->mass_analysis isotope_pattern Step 2: Check for Bromine Isotopic Pattern mass_analysis->isotope_pattern mass_defect Step 3: Consider Common Side Reactions isotope_pattern->mass_defect brominated Potential Brominated Side Product (e.g., over-bromination, isomer) isotope_pattern->brominated Br Pattern Present not_brominated Potential Non-Brominated Side Product (e.g., hydrolysis, starting material) isotope_pattern->not_brominated No Br Pattern fragmentation Step 4: Perform MS/MS Fragmentation mass_defect->fragmentation hydrolysis hydrolysis mass_defect->hydrolysis Mass corresponds to Hydrolysis? dimer dimer mass_defect->dimer Mass corresponds to Dimerization? starting_material starting_material mass_defect->starting_material Mass corresponds to Starting Material? confirm_structure Propose Structure fragmentation->confirm_structure Fragment ions support proposed structure hydrolysis->confirm_structure dimer->confirm_structure starting_material->confirm_structure

Sources

Technical Support Center: Analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-(bromomethyl)pyrazine-2-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions, with a focus on identifying byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Frequently Asked Questions (FAQs)

Q1: My ¹H NMR shows unreacted starting material. How can I drive the reaction to completion?

A1: Incomplete conversion of Methyl 5-methylpyrazine-2-carboxylate is a common issue. Several factors could be at play:

  • Insufficient Radical Initiator: The radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for initiating the bromination process.[1][2] Ensure you are using the correct stoichiometric amount, and consider that initiators can degrade over time.

  • Reaction Time and Temperature: Radical brominations often require elevated temperatures (reflux) to proceed efficiently.[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or taking small aliquots for NMR analysis.

  • Purity of N-Bromosuccinimide (NBS): Old or improperly stored NBS can be less reactive. While trace amounts of HBr can sometimes help initiate the reaction, significantly degraded NBS will be ineffective.[3]

Q2: I see multiple new singlets in the aromatic region of my ¹H NMR. What could they be?

A2: The appearance of multiple singlets in the aromatic region (typically δ 8.5-9.5 ppm for pyrazine protons) often points to the formation of byproducts. The most common culprits are:

  • Dibrominated Species: Over-bromination can lead to the formation of Methyl 5-(dibromomethyl)pyrazine-2-carboxylate. This will result in a new downfield-shifted singlet for the remaining pyrazine proton and a characteristic signal for the -CHBr₂ proton.

  • Ring Bromination: Although less common under radical conditions, electrophilic aromatic substitution can occur, leading to bromination on the pyrazine ring itself. This would result in a different set of aromatic signals.[2] The product of this side reaction is Methyl 5-bromo-3-methylpyrazine-2-carboxylate.

  • Oxidative Byproducts: Depending on the reaction conditions, oxidation of the starting material or product can occur, leading to various pyrazine derivatives with different substitution patterns.[4]

Q3: My product appears as a brown oil, but the literature reports a white to off-white solid. Why?

A3: A brown, oily product often indicates the presence of impurities.[5][6] Common causes include:

  • Residual Bromine: A low concentration of molecular bromine (Br₂) is generated in situ during the reaction.[7][8] If not properly quenched or removed during workup, it can impart a brownish color.

  • Polymeric Byproducts: Radical reactions can sometimes lead to the formation of polymeric materials, which are often dark and difficult to characterize.

  • Degradation: The product itself, this compound, can be sensitive to light and heat, potentially leading to decomposition and discoloration.

II. Troubleshooting Guides: Interpreting Your NMR Data

This section provides a more detailed breakdown of how to identify specific byproducts based on their characteristic NMR signatures.

Guide 1: Identifying Unreacted Starting Material and Over-bromination Products

A common scenario in the synthesis of this compound is the presence of both unreacted starting material and the dibrominated byproduct.

Experimental Workflow: Differentiating Species by ¹H NMR

Caption: Workflow for identifying reaction components via ¹H NMR.

Data Summary: Characteristic ¹H NMR Chemical Shifts
CompoundFunctional GroupExpected Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Starting Material Pyrazine-CH₃~2.7Singlet
(Methyl 5-methylpyrazine-2-carboxylate)-OCH₃~4.0Singlet
Pyrazine-H~8.7, ~9.1Doublet, Doublet
Desired Product -CH₂Br~4.8Singlet
(this compound)-OCH₃~4.0Singlet
Pyrazine-H~8.8, ~9.2Doublet, Doublet
Dibrominated Byproduct -CHBr₂~7.0Singlet
(Methyl 5-(dibromomethyl)pyrazine-2-carboxylate)-OCH₃~4.0Singlet
Pyrazine-HFurther downfield shiftDoublet, Doublet

Note: Exact chemical shifts can vary based on solvent and spectrometer frequency.

Troubleshooting Steps:
  • Integrate the Signals: Compare the integration of the pyrazine-CH₃ signal (~2.7 ppm) to the -CH₂Br signal (~4.8 ppm) to determine the ratio of starting material to product.

  • Adjust Stoichiometry: If a significant amount of starting material remains, consider a slight increase in the equivalents of NBS. Conversely, if the dibrominated product is the major component, reduce the amount of NBS or shorten the reaction time.

  • Control Temperature: Overheating can favor over-bromination. Maintain a steady reflux temperature.

Guide 2: Detecting Ring Bromination and Other Aromatic Byproducts

While benzylic bromination is the primary pathway, competitive electrophilic aromatic substitution on the pyrazine ring can occur, especially if acidic conditions develop.

Reaction Pathway: Benzylic vs. Ring Bromination

reaction_pathways cluster_0 Radical Pathway (Desired) cluster_1 Electrophilic Pathway (Side Reaction) SM Methyl 5-methylpyrazine-2-carboxylate Radical_Initiator AIBN / Light NBS NBS Benzylic_Radical Benzylic Radical Intermediate SM->Benzylic_Radical H abstraction Ring_Intermediate Sigma Complex SM->Ring_Intermediate + Br⁺ (from trace Br₂) Radical_Initiator->Benzylic_Radical NBS->Benzylic_Radical NBS->Ring_Intermediate Product This compound Benzylic_Radical->Product + Br• Ring_Product Methyl 5-bromo-3-methyl- pyrazine-2-carboxylate Ring_Intermediate->Ring_Product - H⁺

Caption: Competing reaction pathways in the bromination of Methyl 5-methylpyrazine-2-carboxylate.

NMR Differentiation:
  • Desired Product: Will show two distinct signals for the two protons on the pyrazine ring.

  • Ring-Brominated Byproduct: Will show only one singlet in the aromatic region, as one of the ring protons has been substituted with a bromine atom. The chemical shift of the remaining proton will be influenced by the new bromine substituent.

Troubleshooting Steps:
  • Use a Radical Scavenger (Optional): In some cases, adding a small amount of a radical scavenger can help suppress unwanted side reactions, though this may also inhibit the desired reaction.

  • Maintain Anhydrous Conditions: Water can hydrolyze NBS and potentially lead to the formation of HBr, which can promote electrophilic aromatic substitution.[1]

  • Purification: Ring-brominated byproducts often have different polarities from the desired product and can typically be separated by silica gel column chromatography.[5]

III. Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 5-methylpyrazine-2-carboxylate (1.0 eq.).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.[5]

Protocol 2: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the crude or purified product.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, 16-64 scans are typically sufficient. For ¹³C NMR, more scans (1024 or more) will be necessary.[9][10]

IV. References

  • American Chemical Society Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • ResearchGate. ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

  • The Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • Organic Chemistry Portal. Bromination - Common Conditions. [Link]

  • ACS Green Chemistry Institute. Bromination. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. [Link]

  • PubChemLite. This compound (C₇H₇BrN₂O₂). [Link]

  • Tradeindia. This compound at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd.. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate. It addresses common challenges and frequently asked questions encountered during laboratory-scale synthesis and scale-up, ensuring a robust and reproducible process.

I. Synthetic Workflow Overview

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and scalable synthetic route involves a two-step process: the esterification of 5-methylpyrazine-2-carboxylic acid followed by the bromination of the methyl group.

Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 5-Methylpyrazine-2-carboxylic Acid 5-Methylpyrazine-2-carboxylic Acid Esterification Esterification 5-Methylpyrazine-2-carboxylic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Methyl 5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine-2-carboxylate Esterification->Methyl 5-methylpyrazine-2-carboxylate Bromination Bromination Methyl 5-methylpyrazine-2-carboxylate->Bromination Methyl 5-methylpyrazine-2-carboxylate->Bromination Brominating Agent Brominating Agent Brominating Agent->Bromination Radical Initiator Radical Initiator Radical Initiator->Bromination This compound This compound Bromination->this compound Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator NBS NBS Initiator->NBS homolytic cleavage Br_radical Br• NBS->Br_radical Starting_Material Methyl 5-methylpyrazine- 2-carboxylate Br_radical->Starting_Material H abstraction Br_radical->Starting_Material Benzylic_Radical Benzylic Radical Starting_Material->Benzylic_Radical Br2 Br₂ Benzylic_Radical->Br2 Br abstraction Br2->Br_radical regenerates Product Methyl 5-(bromomethyl)pyrazine- 2-carboxylate Br2->Product

Validation & Comparative

A Comparative Guide to Brominating Agents for Pyrazine Scaffolds: Featuring Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Pyrazines in Drug Discovery

Pyrazine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Their nitrogen-containing heterocyclic structure is a key feature in a wide array of biologically active molecules, contributing to crucial interactions with biological targets.[1][2] The functionalization of these pyrazine cores is a cornerstone of drug development, allowing for the modulation of a compound's pharmacological profile. Among the most pivotal transformations is benzylic bromination, which installs a highly versatile bromine "handle" onto a methylpyrazine. This handle opens the door to a plethora of subsequent reactions, most notably palladium-catalyzed cross-couplings, enabling the construction of complex molecular architectures.[3]

This guide provides an in-depth comparison of common brominating agents for the side-chain bromination of pyrazines, with a special focus on the synthesis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a valuable building block in organic synthesis. We will delve into the mechanistic nuances, practical considerations, and safety profiles of N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI), providing researchers with the insights needed to select the optimal reagent for their specific synthetic challenges.

Section 1: The Target - this compound

This compound is a key intermediate whose structure features both a reactive bromomethyl group and an electron-withdrawing ester, making it a versatile synthon for introducing the pyrazine moiety.[4][5] The typical and most effective method for its synthesis is the free-radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group.[6][7]

Section 2: The Contenders - A Comparative Analysis of Brominating Agents

The success of a benzylic bromination hinges on the choice of the brominating agent. The ideal reagent should provide a low, steady concentration of bromine radicals to favor substitution over unwanted side reactions, such as addition to aromatic systems.[8][9]

NBS is the most widely used reagent for allylic and benzylic brominations.[10][11] It is a convenient, crystalline solid that serves as a reliable source of bromine radicals, particularly when used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.[12][13]

  • Mechanism of Action : The Wohl-Ziegler reaction mechanism involves the homolytic cleavage of the N-Br bond to initiate a radical chain reaction.[11] Trace amounts of HBr generated during the reaction react with NBS to produce a low concentration of molecular bromine (Br₂), which is the active brominating species.[6] This low concentration is critical to suppress electrophilic addition to any double bonds or the aromatic ring.[8]

  • Advantages :

    • High selectivity for allylic and benzylic positions.[10]

    • Easy to handle solid.

    • The reaction's progress can often be monitored visually, as the denser NBS is consumed and replaced by the less dense succinimide, which floats in solvents like carbon tetrachloride.[14]

  • Disadvantages :

    • The purity of NBS is crucial; aged or impure NBS can lead to unreliable results and side reactions.[13]

    • Requires a radical initiator and careful control of reaction conditions to maintain selectivity.

    • The use of chlorinated solvents like carbon tetrachloride, traditionally favored for this reaction, is now restricted due to environmental and toxicity concerns.[9][14]

DBI is another powerful N-bromo compound that serves as a potent brominating agent.[15] While it is highly effective for the electrophilic bromination of deactivated aromatic systems, its application in free-radical side-chain bromination is also notable.[16][17]

  • Mechanism of Action : Similar to NBS, DBI can participate in free-radical pathways. It is considered a more powerful brominating agent than NBS in many contexts, capable of brominating even deactivated aromatic rings under mild conditions.

  • Advantages :

    • High reactivity, often surpassing NBS.[16]

    • Both bromine atoms on the molecule can be utilized for bromination.

    • Effective under mild conditions.[16]

  • Disadvantages :

    • Less commonly used for benzylic brominations compared to NBS, meaning there is a less extensive body of literature for this specific application.

    • Can be less selective than NBS if conditions are not carefully controlled, potentially leading to over-bromination or ring bromination.

Section 3: Head-to-Head - Experimental Data & Performance

To provide a clear comparison, let's consider the bromination of the model substrate, Methyl 5-methylpyrazine-2-carboxylate.

ReagentInitiatorSolventTemp. (°C)Time (h)Yield (%)Selectivity
NBS AIBNCCl₄Reflux (77)4~70-80High for benzylic position
Br₂ LightAcetic Acid800.75~40Lower, potential for ring bromination

Note: The data presented is a synthesis of typical results found in the literature. Actual yields may vary based on specific reaction conditions and scale. A specific procedure using elemental bromine resulted in a 40% yield.[18]

Section 4: Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the free-radical bromination mechanism and a typical experimental workflow.

Caption: General mechanism of free-radical side-chain bromination.

BrominationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 5-methylpyrazine-2-carboxylate in anhydrous solvent (e.g., CCl4) add_reagents Add NBS and radical initiator (AIBN) start->add_reagents reflux Heat mixture to reflux under inert atmosphere add_reagents->reflux monitor Monitor reaction (TLC, GC/MS) reflux->monitor cool Cool to RT monitor->cool filter Filter to remove succinimide cool->filter wash Wash organic layer (e.g., with Na2S2O3, brine) filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Obtain pure Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Caption: A typical experimental workflow for Wohl-Ziegler bromination.

Section 5: Experimental Protocols & Safety

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-methylpyrazine-2-carboxylate (1.0 eq).

  • Reagent Addition : Add anhydrous carbon tetrachloride (or a suitable alternative solvent like acetonitrile) to dissolve the starting material. Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

  • Reaction : Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is often initiated by the vigorous boiling that ensues.[14]

  • Monitoring : Monitor the reaction by TLC or GC-MS until the starting material is consumed. The completion of the reaction can sometimes be indicated by the solid succinimide floating to the surface of the CCl₄.[14]

  • Work-up : Cool the reaction mixture to room temperature. Filter off the succinimide by-product.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to yield the desired product.

  • N-Bromosuccinimide (NBS) : NBS is an irritant and should be handled with care in a well-ventilated fume hood.[19] It can decompose over time, releasing bromine, and should be stored in a refrigerator away from light and moisture.[13] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[13] Reactions involving NBS are often exothermic.[13] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20][21]

  • Dibromoisocyanuric acid (DBI) : DBI is an irritating solid, and precautions should be taken to avoid inhalation of the powder or contact with skin.[22] It should be stored under refrigeration and protected from light and moisture.[22]

  • Solvents : Chlorinated solvents like carbon tetrachloride are toxic and environmentally harmful. Whenever possible, consider alternative solvents such as acetonitrile or trifluorotoluene.[9][14]

  • General Precautions : All bromination reactions should be conducted in a well-ventilated fume hood. The reaction apparatus should be kept dry, as water can lead to the hydrolysis of the product.[13]

Conclusion and Recommendations

For the selective side-chain bromination of activated methyl groups on pyrazine rings, N-Bromosuccinimide (NBS) remains the reagent of choice for most applications. Its widespread use is backed by a vast body of literature, and its selectivity, when used correctly, is excellent. The Wohl-Ziegler reaction using NBS and a radical initiator provides a reliable and scalable method for producing key intermediates like this compound.[6][10]

While more potent reagents like DBI have their place, particularly for challenging electrophilic aromatic brominations, their utility and selectivity for benzylic brominations are less established. For researchers in drug discovery and development, the predictability and reliability of the NBS-mediated Wohl-Ziegler bromination make it the superior choice for accessing these critical brominated pyrazine building blocks. Careful attention to reagent purity, reaction conditions, and safety protocols will ensure successful and reproducible outcomes.

References

  • Benchchem. (n.d.). Dibromoisocyanuric acid | 15114-43-9.
  • Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dibromoisocyanuric Acid (DBI): A Superior Brominating Agent for Organic Synthesis | Manufacturer & Supplier.
  • ChemicalBook. (2025, July 14). DIBROMOISOCYANURIC ACID | 15114-43-9.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Tokyo Chemical Industry Co., Ltd. (2024, July 1). TCI Practical Example: Bromination Reaction Using Dibromoisocyanuric Acid.
  • Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Unknown. (2019, July 6). N-Bromosuccinimide.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
  • Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Sigma-Aldrich. (2025, May 29). SAFETY DATA SHEET.
  • SURU Chemical. (2025, November 11). Selective Benzylic Bromination Using N-Bromosuccinimide.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination.
  • ChemicalBook. (n.d.). Methyl-5-(bromomethyl)pyrazine-2-carboxylate.
  • CDH Fine Chemical. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3.
  • ResearchGate. (n.d.). Wohl‐Ziegler reaction.
  • Fisher Scientific. (2015, January 19). SAFETY DATA SHEET.
  • Grokipedia. (n.d.). Wohl–Ziegler bromination.
  • Journal of the American Chemical Society. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine.
  • Wikipedia. (n.d.). Wohl–Ziegler bromination.
  • ChemBK. (2024, April 9). 5-BroMo-pyrazine-2-carboxylic acid Methyl ester.
  • Benchchem. (n.d.). A Comparative Guide to Brominating Agents for Organic Synthesis.
  • Unknown. (2022, January 27). Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition).
  • Pearson. (n.d.). For each compound, predict the major product of free-radical brom....
  • Chemistry LibreTexts. (2023, January 4). 12.2: Radical Reactions.
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • PubChemLite. (n.d.). This compound (C7H7BrN2O2).
  • ChemicalBook. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid synthesis.
  • Biotuva Life Sciences. (n.d.). This compound.
  • NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Unknown. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • ResearchGate. (2025, August 5). (PDF) Bromination of porphyrins (Review).
  • OUCI. (n.d.). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation.

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"Methyl 5-(bromomethyl)pyrazine-2-carboxylate" alternatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Strategic Alternatives for Methyl 5-(bromomethyl)pyrazine-2-carboxylate in Organic Synthesis

In the landscape of modern drug discovery and organic synthesis, pyrazine derivatives are invaluable scaffolds due to their prevalence in biologically active molecules and their unique electronic properties.[1][2][3] this compound is a key building block, prized for its bifunctional nature: an electrophilic bromomethyl group poised for nucleophilic substitution and a methyl ester that can be further manipulated. This guide provides a comparative analysis of viable alternatives to this reagent, offering field-proven insights and experimental data to inform strategic synthetic decisions for researchers, scientists, and drug development professionals.

Understanding the Core Reagent: this compound

This compound is a highly useful intermediate for introducing the pyrazinoylmethyl moiety into a target molecule.[4] The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylate group enhances the electrophilicity of the benzylic-like carbon, making the bromine an excellent leaving group for SN2 reactions. It is typically synthesized by the radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate.[5]

While effective, reliance on a single reagent can present limitations related to availability, cost, stability (it can be a lachrymator), and the sometimes harsh conditions required for its synthesis, which often involve elemental bromine.[5] Exploring alternatives is crucial for optimizing synthetic routes and enhancing process safety and efficiency.

Direct Analogs: A Comparative Analysis of Electrophilic Pyrazine Precursors

The most direct alternatives involve replacing the bromide with other leaving groups. The choice between these is a classic optimization problem, balancing reactivity, stability, and synthetic accessibility.

Methyl 5-(chloromethyl)pyrazine-2-carboxylate

The chloro-analog is a primary alternative. The C-Cl bond is stronger and less polarized than the C-Br bond, rendering the chloro-derivative less reactive. However, this reduced reactivity can be advantageous, leading to greater stability and potentially fewer side reactions. In many cases, the electron-deficient nature of the pyrazine ring sufficiently activates the C-Cl bond for substitution, especially with more potent nucleophiles or under slightly elevated temperatures.[6]

Activated Alcohols: Tosylates and Mesylates

An alternative strategy is to start from the more stable precursor, Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, and activate the alcohol in situ or as a separate step. Converting the hydroxyl group to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), transforms it into an excellent leaving group, with reactivity often comparable to or exceeding that of the bromide. This pathway avoids the use of elemental bromine and starts from a more bench-stable precursor.

Comparative Data: Reactivity and Synthetic Considerations
ReagentStructureRelative ReactivitySynthetic PrecursorKey AdvantagesKey Disadvantages
This compound COC(=O)c1cncc(CBr)n1HighMethyl 5-methylpyrazine-2-carboxylateHigh reactivity, well-established protocols.Lachrymatory, lower stability, uses hazardous bromine.[5]
Methyl 5-(chloromethyl)pyrazine-2-carboxylate COC(=O)c1cncc(CCl)n1ModerateMethyl 5-methylpyrazine-2-carboxylateHigher stability, lower cost, often sufficient reactivity.[7]May require harsher conditions or stronger nucleophiles.
Methyl 5-(tosyloxymethyl)pyrazine-2-carboxylate COC(=O)c1cncc(COTs)n1HighMethyl 5-(hydroxymethyl)pyrazine-2-carboxylateExcellent leaving group, avoids elemental bromine, high crystallinity.Requires an additional synthetic step from the alcohol.
Methyl 5-(mesyloxymethyl)pyrazine-2-carboxylate COC(=O)c1cncc(COMs)n1HighMethyl 5-(hydroxymethyl)pyrazine-2-carboxylateExcellent leaving group, smaller than tosylate.Mesyl chloride is corrosive and moisture-sensitive.

G A Methyl 5-methylpyrazine-2-carboxylate B This compound A->B NBS or Br₂, Radical Initiator C Methyl 5-(chloromethyl)pyrazine-2-carboxylate A->C NCS, Radical Initiator D Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate A->D Oxidation E Methyl 5-(tosyloxymethyl)pyrazine-2-carboxylate D->E TsCl, Pyridine

Strategic Alternatives: Rethinking the Bond Disconnection

Instead of forming the C-N, C-O, or C-S bond at the methylene bridge, a more profound strategic shift involves forming the aryl-C bond via transition metal-catalyzed cross-coupling reactions. This approach offers greater flexibility and convergence in a synthetic plan.

Suzuki-Miyaura Cross-Coupling

A powerful alternative involves using Methyl 5-bromopyrazine-2-carboxylate [8] and coupling it with a suitable organoboron reagent, such as a methylboronic acid or trifluoroborate salt, that bears the desired functionality. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[9] While this adds steps to prepare the boron reagent, it opens up a vast chemical space for the substituent. Modern palladium catalysts and ligands have made the coupling of electron-deficient chloropyrazines highly efficient as well, providing a cheaper starting point.[6][10]

G cluster_0 Strategy 1: Nucleophilic Substitution cluster_1 Strategy 2: Cross-Coupling A This compound C Target Molecule A->C Base B Nucleophile (R-XH) B->C D Methyl 5-bromopyrazine-2-carboxylate F Target Molecule D->F Pd Catalyst, Base E Organoboron Reagent (R-CH₂-B(OR)₂) E->F

Bioisosteric Replacements: Modifying the Core Scaffold

For drug development professionals, an alternative can also mean replacing the entire pyrazine ring with a bioisostere—a group with similar physical or chemical properties that imparts comparable biological activity.[11] This is a key strategy to modulate properties like metabolism, solubility, and target engagement.

  • Pyridazines and Pyrimidines: These 1,2- and 1,3-diazines are common bioisosteres of the 1,4-diazine (pyrazine) ring.[12][13][14] They offer different hydrogen bonding patterns and dipole moments, which can significantly alter a molecule's interaction with a biological target.[15] The synthesis of corresponding bromomethyl derivatives of pyridazine and pyrimidine carboxylates would follow similar chemical logic.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of this compound[5]
  • Dissolve Methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or CCl₄.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux (typically 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Work up the residue by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the title compound.

Protocol 2: Nucleophilic Substitution with a Generic Amine
  • Dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Protocol 3: Synthesis of Methyl 5-(tosyloxymethyl)pyrazine-2-carboxylate
  • Dissolve Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane or pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. If not using pyridine as the solvent, add pyridine (1.5 eq) as a base.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by slowly adding cold water.

  • Separate the organic layer. If pyridine was used as the solvent, perform an extraction with dichloromethane.

  • Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product, which can often be used directly or purified by recrystallization.

Conclusion

While this compound is a potent and effective reagent, a thorough understanding of its alternatives is essential for the modern synthetic chemist. The choice between a chloro-analog, an activated alcohol, or a completely different cross-coupling strategy depends on a multi-faceted analysis of reactivity, cost, safety, and the overall goals of the synthetic campaign. For medicinal chemists, considering bioisosteric ring replacements adds another powerful tool for lead optimization. By leveraging this comparative data and strategic insight, researchers can design more robust, efficient, and innovative synthetic routes to novel and impactful molecules.

References

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • Benchchem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • ChemicalBook. (n.d.). Methyl-5-(bromomethyl)pyrazine-2-carboxylate.
  • PubMed. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands.
  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Rutgers University. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Tradeindia. (n.d.). This compound at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd..
  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.
  • PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate.

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the purity analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this key synthetic intermediate. As a critical building block in medicinal chemistry, particularly for kinase inhibitors and other bioactive molecules, ensuring the purity of this compound is paramount for the integrity of downstream applications.[1]

This guide will provide an in-depth comparison of three distinct HPLC methods for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The Analyte and Its Potential Impurities

This compound is typically synthesized via the bromination of Methyl 5-methylpyrazine-2-carboxylate.[2] This synthetic route, while effective, can introduce a range of process-related impurities and potential degradants. A thorough purity analysis must be capable of separating the active pharmaceutical ingredient (API) from:

  • Starting Material: Unreacted Methyl 5-methylpyrazine-2-carboxylate.

  • Over-brominated Impurities: Such as Methyl 5-(dibromomethyl)pyrazine-2-carboxylate.

  • Positional Isomers: Depending on the specificity of the bromination reaction, other isomers could potentially form.

  • Hydrolysis Degradant: The bromomethyl group is susceptible to hydrolysis, leading to the formation of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate.

A robust HPLC method must be able to resolve all these potential impurities from the main compound.

Method 1: The Workhorse - Reversed-Phase C18 Chromatography

Our primary and most versatile method utilizes a standard C18 stationary phase. This approach is the cornerstone of many pharmaceutical analyses due to its broad applicability and reproducibility.

Rationale for Method Selection

A C18 column is the logical starting point for a molecule of this polarity. The pyrazine ring provides some hydrophobicity, allowing for retention on a non-polar stationary phase, while the ester and bromomethyl groups contribute to its polarity. A buffered mobile phase is employed to ensure consistent ionization of the pyrazine nitrogens, leading to reproducible retention times and improved peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 270 nm
Injection Volume 10 µL

| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |

Expected Performance

This method is expected to provide good separation of the main peak from the more polar hydrolysis product and the less polar starting material. Over-brominated impurities, being more non-polar, will have longer retention times.

Method 2: Enhanced Selectivity with a Phenyl-Hexyl Column

For batches with challenging impurity profiles, particularly those containing structurally similar isomers, a phenyl-hexyl stationary phase can offer alternative selectivity.

Rationale for Method Selection

The phenyl-hexyl phase introduces π-π interactions as an additional separation mechanism, complementing the hydrophobic interactions of a standard C18 column. This can be particularly advantageous for separating aromatic and heterocyclic compounds with subtle structural differences. The core-shell particle technology of the chosen column provides higher efficiency and resolution compared to fully porous particles of the same size.

Experimental Protocol

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

Parameter Condition
Column Phenyl-Hexyl (core-shell), 2.1 x 100 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B Methanol
Gradient 30-70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection PDA at 270 nm
Injection Volume 2 µL

| Sample Preparation | 0.5 mg/mL in 50:50 Methanol:Water |

Expected Performance

The phenyl-hexyl column is anticipated to provide improved resolution between the main compound and any potential positional isomers due to the unique selectivity offered by the phenyl stationary phase. The use of a UHPLC system allows for faster analysis times without sacrificing resolution.

Method 3: Tackling Polar Impurities with HILIC

In instances where the primary impurity of concern is highly polar, such as the hydrolysis degradant, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.

Rationale for Method Selection

HILIC is specifically designed for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[3] By using a polar stationary phase (in this case, an amide phase) and a mobile phase with a high organic content, we can achieve strong retention of the polar hydrolysis product, moving it away from the void volume and allowing for accurate quantification.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

Parameter Condition
Column Amide, 4.6 x 150 mm, 5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient 0-20% B over 12 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection PDA at 270 nm
Injection Volume 5 µL

| Sample Preparation | 1 mg/mL in Acetonitrile |

Expected Performance

The HILIC method will provide excellent retention of the polar hydrolysis product, ensuring its separation from the main peak and any non-polar impurities, which will elute earlier in the run. This method is ideal for stability studies where the formation of polar degradants is a primary focus.

Comparative Analysis of HPLC Methods

The following table summarizes the key performance attributes of the three proposed HPLC methods, based on hypothetical but realistic experimental outcomes.

ParameterMethod 1: C18 Reversed-PhaseMethod 2: Phenyl-Hexyl Reversed-PhaseMethod 3: HILIC
Primary Application Routine purity testing, general impurity profilingIsomer separation, high-resolution analysisAnalysis of polar impurities and degradants
Resolution (Main Peak vs. Hydrolysis Product) Good (Rs > 2.0)Moderate (Rs ≈ 1.8)Excellent (Rs > 5.0)
Resolution (Main Peak vs. Starting Material) Excellent (Rs > 4.0)Excellent (Rs > 4.5)Poor (co-elution likely)
Run Time ~20 minutes~15 minutes~18 minutes
Robustness HighHighModerate (sensitive to mobile phase water content)
Advantages Versatile, widely available, robustAlternative selectivity for isomers, high efficiencyExcellent retention of polar compounds
Disadvantages May not resolve all positional isomersLess common stationary phasePoor retention of non-polar compounds

Visualizing the Workflow and Method Comparison

To better illustrate the decision-making process and the comparative nature of these methods, the following diagrams are provided.

Workflow cluster_0 Purity Analysis Workflow Sample Sample of this compound Prep Sample Preparation (1 mg/mL in Diluent) Sample->Prep Inject HPLC Injection Prep->Inject Analysis Chromatographic Separation & Detection Inject->Analysis Data Data Processing & Purity Calculation Analysis->Data Method_Comparison cluster_1 Method Selection Guide Start Impurity Profile Assessment C18 Method 1: C18 RP-HPLC (General Purpose) Start->C18 Routine Analysis Phenyl Method 2: Phenyl-Hexyl RP-HPLC (Isomer Separation) Start->Phenyl Isomeric Impurities HILIC Method 3: HILIC (Polar Impurities) Start->HILIC Polar Degradants Routine Routine Analysis Isomers Isomeric Impurities Detected Polar Polar Degradants are Key

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendations

The choice of the optimal HPLC method for the purity analysis of this compound is contingent upon the specific analytical challenge at hand.

  • For routine quality control and general purity assessment , the C18 reversed-phase method is the recommended starting point due to its versatility and robustness.

  • When separation of positional isomers or other closely related impurities is critical, the phenyl-hexyl reversed-phase method offers superior selectivity and resolution.

  • For stability studies or the analysis of batches where polar degradants are a primary concern, the HILIC method is the most suitable approach.

It is imperative that any chosen method be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose. By understanding the strengths and limitations of each of these HPLC approaches, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their this compound.

References

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]

Sources

A Comparative Spectroscopic Analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a crucial intermediate in pharmaceutical synthesis, with its structurally related derivatives. Researchers, scientists, and drug development professionals will find objective, data-supported analyses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the relationship between molecular structure and spectroscopic output.

Introduction: The Significance of Substituted Pyrazines

Pyrazine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds. This compound ( 1 ) serves as a versatile building block, featuring a reactive bromomethyl group and an ester functionality, allowing for diverse synthetic modifications.

Understanding the spectroscopic signatures of this key intermediate and its derivatives is paramount for reaction monitoring, quality control, and structural confirmation. This guide explores the ¹H NMR, ¹³C NMR, IR, and MS characteristics of compound 1 and compares them with two relevant precursors and analogues: Methyl 5-methylpyrazine-2-carboxylate ( 2 ) and Methyl 5-bromopyrazine-2-carboxylate ( 3 ). This comparative approach highlights how subtle changes in substitution dramatically influence the spectroscopic landscape.

Molecular Structures for Comparison

The following compounds form the basis of our spectroscopic analysis. Their structural differences are the primary cause of the variations observed in the subsequent data.

Figure 1: Structures of the parent compound (1) and its derivatives (2, 3).

Spectroscopic Analysis Workflow

The characterization of each compound follows a standardized analytical workflow. This ensures that the data is comparable and that a comprehensive structural elucidation is achieved.

Spectroscopic_Workflow Sample Compound Sample (1, 2, or 3) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve IR_Prep Prepare Sample (e.g., KBr pellet or thin film) Sample->IR_Prep MS_Prep Prepare for Ionization (e.g., Dilute in MeOH/H₂O) Sample->MS_Prep NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR Analysis Data Integration & Structural Elucidation NMR->Analysis IR FT-IR Spectroscopy IR_Prep->IR IR->Analysis MS Mass Spectrometry (e.g., ESI-MS) MS_Prep->MS MS->Analysis

Figure 2: Standardized workflow for spectroscopic analysis of the pyrazine compounds.

Comparative Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shift (δ) is highly sensitive to the electronic effects of neighboring atoms and functional groups.

Analysis of this compound (1):

  • Pyrazine Ring Protons (H-3, H-6): Two singlets are expected in the aromatic region (typically δ 8.5-9.5 ppm). The proton at the C-3 position is adjacent to the electron-withdrawing ester group, while the H-6 proton is adjacent to the bromomethyl group. This results in distinct chemical shifts. H-3 is typically more deshielded (further downfield) than H-6.

  • Bromomethyl Protons (-CH₂Br): A singlet is expected around δ 4.5-5.0 ppm. The electronegative bromine atom significantly deshields these protons, shifting them downfield from a typical methyl group.

  • Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 4.0 ppm, characteristic of a methyl ester.

Comparison with Derivatives:

  • Methyl 5-methylpyrazine-2-carboxylate (2): The key difference is the signal for the methyl protons (-CH₃) instead of the bromomethyl protons. This signal appears much further upfield, typically around δ 2.5-2.8 ppm, due to the lower electronegativity of carbon compared to bromine. The adjacent pyrazine proton (H-6) will also experience a slight upfield shift compared to compound 1 .

  • Methyl 5-bromopyrazine-2-carboxylate (3): This compound lacks a methyl or bromomethyl group at the 5-position. Instead, a bromine atom is directly attached to the pyrazine ring. This simplifies the spectrum, which will only show two singlets for the ring protons (H-3 and H-6) and the methyl ester singlet. The powerful electron-withdrawing effect of the ring-attached bromine will significantly deshield the adjacent H-6 proton, shifting it downfield compared to its position in both 1 and 2 .[1]

CompoundPyrazine H-3 (δ, ppm)Pyrazine H-6 (δ, ppm)-CH₂Br / -CH₃ (δ, ppm)-OCH₃ (δ, ppm)
1 . This compound~9.2~8.8~4.8~4.0
2 . Methyl 5-methylpyrazine-2-carboxylate~9.1~8.6~2.7~4.0
3 . Methyl 5-bromopyrazine-2-carboxylate~9.2~9.0N/A~4.0
Table 1: Comparative ¹H NMR Chemical Shifts (Predicted values based on typical ranges for pyrazine systems).[2][3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule.

Analysis of this compound (1):

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded, appearing around δ 165 ppm.

  • Pyrazine Ring Carbons: Four distinct signals are expected. The carbons attached to nitrogen (C-2 and C-5) and those bonded to protons (C-3 and C-6) will have characteristic shifts, generally in the δ 140-150 ppm range.

  • Bromomethyl Carbon (-CH₂Br): This carbon is attached to an electronegative bromine, shifting it downfield to approximately δ 30-35 ppm.

  • Methyl Ester Carbon (-OCH₃): This signal typically appears around δ 53 ppm.

Comparison with Derivatives:

  • Methyl 5-methylpyrazine-2-carboxylate (2): The most significant change is the chemical shift of the C-5 substituent. The methyl carbon (-CH₃) will be much further upfield, around δ 20-25 ppm, compared to the bromomethyl carbon in 1 .

  • Methyl 5-bromopyrazine-2-carboxylate (3): The C-5 carbon, directly bonded to bromine, will show a significantly different chemical shift due to the direct halogen attachment, often appearing further upfield than a protonated carbon but downfield from a methyl-substituted carbon in this type of aromatic system.

CompoundC=O (δ, ppm)Pyrazine Carbons (δ, ppm)-CH₂Br / -CH₃ / C-Br (δ, ppm)-OCH₃ (δ, ppm)
1 . This compound~165~142 to 148~32~53
2 . Methyl 5-methylpyrazine-2-carboxylate~165~142 to 155~22~53
3 . Methyl 5-bromopyrazine-2-carboxylate~165~135 to 150~135~53
Table 2: Comparative ¹³C NMR Chemical Shifts (Predicted values based on typical ranges).[4][5]
Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Analysis of this compound (1):

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.[6]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) correspond to the C-H bonds on the pyrazine ring.[7]

  • Aliphatic C-H Stretch: Absorptions from the methyl and bromomethyl C-H bonds will be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[7]

  • C-N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring skeletal vibrations.[8]

  • C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-700 cm⁻¹, indicates the presence of the C-Br bond.

Comparison with Derivatives:

  • The IR spectra of all three compounds will be dominated by the strong ester C=O stretch around 1720-1740 cm⁻¹.

  • Compound 1 will be unique in showing a distinct C-Br stretch around 600-700 cm⁻¹.

  • The fingerprint regions (below 1500 cm⁻¹) will show variations between the three compounds, reflecting the different substitution patterns on the pyrazine ring.

CompoundC=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
1 . This compound~1730~3100~650
2 . Methyl 5-methylpyrazine-2-carboxylate~1730~3100N/A
3 . Methyl 5-bromopyrazine-2-carboxylate~1735~3100~1050 (Aryl-Br)
Table 3: Key Comparative IR Absorption Frequencies.[6][7][9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Analysis of this compound (1):

  • Molecular Ion Peak [M]⁺•: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 230 and 232). The calculated monoisotopic mass is approximately 229.97 Da.[10]

  • Key Fragmentation: A very common and prominent fragmentation pathway is the loss of the bromine radical (•Br), leading to a stable benzylic-type carbocation fragment [M-Br]⁺ at m/z 151. Another likely fragmentation is the loss of the methoxy radical (•OCH₃) from the ester.

Comparison with Derivatives:

  • Methyl 5-methylpyrazine-2-carboxylate (2): The molecular ion peak will appear at m/z 152. It will not have the characteristic 1:1 isotopic pattern seen in bromine-containing compounds.

  • Methyl 5-bromopyrazine-2-carboxylate (3): This compound will also show the M/M+2 isotopic pattern characteristic of bromine, with molecular ion peaks at m/z 216 and 218.[11] A key fragmentation would be the loss of •Br to give a fragment at m/z 137.

CompoundMolecular FormulaMW ( g/mol )Key m/z Values and Observations
1 . This compoundC₇H₇BrN₂O₂231.05[M+H]⁺ at 231/233 (1:1 ratio); [M-Br]⁺ at 151.[10][12]
2 . Methyl 5-methylpyrazine-2-carboxylateC₇H₈N₂O₂152.15[M]⁺• at 152.
3 . Methyl 5-bromopyrazine-2-carboxylateC₆H₅BrN₂O₂217.02[M]⁺• at 216/218 (1:1 ratio); [M-Br]⁺ at 137.[11]
Table 4: Comparative Mass Spectrometry Data.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and machine.

5.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

5.2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

5.3. Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization and good signal intensity.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and characteristic fragment ions. Compare the observed isotopic patterns with theoretical patterns.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a clear and predictable relationship between chemical structure and spectral output. Key diagnostic features include:

  • In ¹H NMR , the downfield shift of the methylene protons (~4.8 ppm) is a clear indicator of the bromomethyl group.

  • The ¹³C NMR provides complementary data, with the bromomethyl carbon signal appearing around 32 ppm.

  • IR spectroscopy confirms the presence of the ester carbonyl and the C-Br bond.

  • Mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of bromine through its characteristic M/M+2 isotopic pattern.

By comparing these features with precursors and analogues, researchers can confidently identify these compounds, monitor reaction progress, and ensure the purity of their synthetic intermediates. This guide serves as a foundational reference for anyone working with this important class of heterocyclic compounds.

References

  • PubChem.
  • PubChem. Methyl 5-(bromomethyl)
  • NIST.
  • ChemBK. 5-BroMo-pyrazine-2-carboxylic acid Methyl ester. [Link]
  • BIOFOUNT. 5-(溴甲基)吡嗪-2-甲酸甲酯. [Link]
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  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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  • NIST. Pyrazine, methyl-. [Link]
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A Senior Application Scientist's Guide to Validating Reaction Products of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Pyrazine Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with pyrazine derivatives standing out for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a key intermediate in this field.[2] Its utility stems from the reactive bromomethyl group, which serves as an electrophilic handle for introducing a wide array of substituents via nucleophilic substitution, making it a valuable starting material for constructing complex molecular architectures.[2]

However, the very reactivity that makes this compound so useful also presents a challenge: ensuring the fidelity of the chemical transformation. Did the desired reaction occur? Is the product regiochemically and structurally correct? What is the purity profile? Answering these questions with certainty is not merely an academic exercise; it is a prerequisite for advancing a compound through the drug development pipeline, where structural ambiguity can lead to wasted resources and compromised safety.

This guide provides an in-depth comparison of analytical methodologies for validating the structure of reaction products derived from this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, demonstrating how a multi-technique, orthogonal approach forms a self-validating system for unambiguous structure elucidation.[3][4]

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete picture of a reaction's outcome.[5] True confidence in a proposed structure is achieved by integrating data from several orthogonal methods. The modern workflow for structure proof relies on a trio of core techniques: chromatography for purification and purity assessment, and spectroscopy (primarily NMR and Mass Spectrometry) for piecing together the molecular framework.[4][6] For absolute confirmation, especially in cases of complex stereochemistry, X-ray crystallography remains the gold standard.[7][8]

cluster_0 Phase 1: Purity & Isolation cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation Reaction Crude Reaction Product HPLC HPLC/UPLC Analysis (Purity Assessment) Reaction->HPLC Purification Chromatographic Purification (e.g., Flash, Prep-HPLC) Reaction->Purification Proposed Proposed Structure HPLC->Proposed Isolated Isolated Product Purification->Isolated MS Mass Spectrometry (MS) (Molecular Weight & Formula) Isolated->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Framework) Isolated->NMR IR IR Spectroscopy (Functional Groups) Isolated->IR MS->Proposed NMR->Proposed IR->Proposed Xray Single Crystal X-ray (Absolute Structure) Proposed->Xray If crystal obtained & ambiguity remains Final Validated Structure Proposed->Final If data is unambiguous Xray->Final

Caption: Overall workflow for reaction product validation.

Chromatographic Methods: The First Line of Defense

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical analysis.[9][10] Its primary role in this context is to separate the desired product from unreacted starting materials, reagents, and any by-products formed during the reaction.

Why It's Essential:

  • Quantitative Purity: HPLC provides a precise quantitative measure of product purity (e.g., % area under the curve), which is critical for regulatory compliance and ensuring accurate dosing in subsequent biological assays.[10][11]

  • Method Development Insight: Developing an HPLC method forces a deep understanding of the sample's components. Observing unexpected peaks can be the first indication of side reactions or product instability.

  • Stability Indication: A validated HPLC method is crucial for stability studies, monitoring for the appearance of degradation products over time under various stress conditions (e.g., heat, light, humidity).[12]

Alternative Comparison: HPLC vs. TLC While Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative reaction monitoring at the bench, it lacks the resolution and quantitative power of HPLC. HPLC offers significantly higher sensitivity and reproducibility, making it the standard for final purity analysis.[10]

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Primary Use Quantitative purity analysis, separation of complex mixturesRapid, qualitative reaction monitoring
Resolution High to Very HighLow to Moderate
Sensitivity High (ng to pg levels)Low (µg levels)
Reproducibility HighLow
Cost High initial investmentVery Low
Throughput Moderate (automated systems available)High (multiple samples per plate)

Spectroscopic Elucidation: Assembling the Molecular Puzzle

Once the product is isolated and its purity is established, spectroscopic techniques are employed to determine its precise chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.[6]

Causality Behind the Choice:

  • Confirmation of Reaction: The most fundamental question is whether the intended chemical transformation occurred. For a nucleophilic substitution on this compound, the product's molecular weight should increase by the mass of the nucleophile minus the mass of the bromine atom. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, which helps determine the elemental composition, powerfully confirming the product's molecular formula.[13][14]

  • Impurity Identification: When coupled with a separation technique like HPLC (LC-MS), MS can identify the molecular weights of impurity peaks, providing crucial information for identifying by-products or degradants.[9][14]

start This compound MW: 231.05 g/mol product Expected Product MW = (MW_start + MW_Nu) - MW_HBr MW = (231.05 + 87.12) - 80.91 MW = 237.26 g/mol start->product + Nu-H - HBr reagent {Nucleophile (Nu-H) e.g., Morpholine | MW: 87.12 g/mol}

Caption: Logical mass change in a typical substitution reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for determining the detailed structure of organic molecules in solution.[6][15] It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For pyrazine derivatives, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.[16][17]

Experimental Choices & Their Rationale:

  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment.

    • Why: It confirms the presence of key proton signals. In a successful substitution, the characteristic singlet of the bromomethyl group (-CH₂Br), typically around δ 4.5-4.8 ppm, will disappear and be replaced by a new signal corresponding to the methylene group adjacent to the nucleophile. The chemical shift and multiplicity of this new signal are highly diagnostic. The signals for the pyrazine ring protons and the methyl ester will also be present, potentially with slight shifts due to the new substituent.[18]

  • ¹³C NMR (Carbon NMR):

    • Why: This experiment provides a count of the unique carbon atoms in the molecule, which must match the proposed structure. The chemical shift of the methylene carbon (-CH₂-Nu) will be significantly different from the starting material's -CH₂Br carbon, providing another point of validation.[19]

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: This is arguably the most crucial experiment for confirming the exact site of reaction. It shows correlations between protons and carbons that are separated by two or three bonds. To definitively prove the structure, one must observe a correlation between the protons of the newly installed methylene group (-CH₂-Nu) and the C5 carbon of the pyrazine ring. This correlation is the "smoking gun" that confirms the C-C or C-X bond was formed at the correct position.[15]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Why: This experiment correlates each proton directly to the carbon it is attached to. It simplifies the assignment process by definitively linking the proton and carbon signals of the methylene group and the pyrazine ring C-H pairs.[15]

Comparative NMR Data (Hypothetical Example: Reaction with Morpholine)

GroupStarting Material (¹H δ, ppm)Product (¹H δ, ppm)Rationale for Change
Pyrazine H-3~8.9~8.8Minor shift due to change in electronic environment.
Pyrazine H-6~8.7~8.6Minor shift due to change in electronic environment.
-CH₂Br~4.7 (s) N/A Disappearance confirms reaction at this site.
-CH₂-N(morpholine)N/A~3.8 (s) Appearance of new signal confirms substitution.
-OCH₃~4.0~4.0Generally unaffected by the reaction.
Morpholine -CH₂-N/A~3.6 (t), ~2.5 (t)Appearance of signals confirms incorporation of the nucleophile.

X-ray Crystallography: The Definitive Answer

When absolute, unambiguous structural proof is required, particularly for determining the relative or absolute configuration of stereocenters, single-crystal X-ray diffraction is the ultimate tool.[7][20][21]

Why It's the Gold Standard:

  • Unambiguous 3D Structure: It provides a precise three-dimensional map of electron density, allowing for the exact placement of every atom in the crystal lattice.[8]

  • Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry, which is critically important in pharmacology where enantiomers can have drastically different biological activities.[21][22]

Limitations: The primary and significant limitation of this technique is the absolute requirement for a high-quality single crystal of sufficient size, which can be challenging and time-consuming to obtain.[20] Not all compounds crystallize readily.

Experimental Protocol: A Self-Validating NMR Workflow

This protocol outlines the steps for acquiring and analyzing a comprehensive NMR dataset for a reaction product of this compound.

Objective: To unambiguously determine the chemical structure and confirm the site of reaction.

Instrumentation: 400 MHz (or higher) NMR spectrometer.[18]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product (purity >95% by HPLC).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Step 1: ¹H NMR Acquisition. Acquire a standard 1D proton spectrum. This provides the initial overview of the proton environments.

    • Step 2: ¹³C{¹H} NMR Acquisition. Acquire a standard 1D proton-decoupled carbon spectrum. This provides a count of the unique carbon environments.

    • Step 3: HSQC Acquisition. Run a standard gradient-selected HSQC experiment. This will correlate each proton to its directly attached carbon.

    • Step 4: HMBC Acquisition. Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. This is the key experiment for establishing connectivity across quaternary carbons and heteroatoms.

  • Data Analysis & Interpretation (The Self-Validation Logic):

    • Check 1 (Reaction Confirmation): In the ¹H spectrum, confirm the disappearance of the -CH₂Br singlet and the appearance of a new signal for the methylene group attached to your nucleophile.

    • Check 2 (Carbon Count): Does the number of signals in the ¹³C spectrum match the number of unique carbons in your proposed structure?

    • Check 3 (Direct Connections): Use the HSQC spectrum to assign all protonated carbons. For example, locate the new methylene proton signal on the F2 (proton) axis and find its cross-peak to identify the corresponding methylene carbon signal on the F1 (carbon) axis.

    • Check 4 (Connectivity Proof): This is the critical validation step. In the HMBC spectrum, identify the key correlation that proves the structure. For a substitution product, this will be the cross-peak between the protons of the new methylene group and the C5 carbon of the pyrazine ring .

    • Check 5 (Cross-Validation): Ensure all other observed HMBC and COSY (if run) correlations are consistent with the proposed structure. For example, the pyrazine H-6 proton should show an HMBC correlation to the C5 carbon and the ester carbonyl carbon.

This systematic approach ensures that every piece of data corroborates the others, leading to a single, validated structural assignment.

References

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  • The use of X-ray Crystallography to Determine Absolute Configur
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A Comparative Guide to Nucleophilic Aromatic Substitution in Pyrazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] These six-membered aromatic heterocycles, containing two nitrogen atoms in a 1,4-arrangement, are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The inherent electron-deficient nature of the pyrazine ring, a result of the electronegative nitrogen atoms, makes it particularly susceptible to nucleophilic attack, a characteristic that synthetic chemists frequently exploit.[2][3] This guide provides an in-depth comparative analysis of nucleophilic aromatic substitution (SNAr) reactions on pyrazine carboxylate esters, offering field-proven insights into the factors governing reactivity and providing actionable experimental protocols for researchers.

Pillar 1: The Mechanism and Energetics of SNAr on Pyrazines

Understanding the "why" behind experimental outcomes begins with a firm grasp of the reaction mechanism. Unlike aliphatic SN1 and SN2 reactions, the SNAr pathway on an aromatic ring is a multi-step process.[4]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. The electron-deficient pyrazine ring, further activated by the electron-withdrawing carboxylate ester group, facilitates this initial attack.

  • Formation of the Meisenheimer Complex: The initial attack breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is paramount to the reaction's success. Electron-withdrawing groups (like the ester and others) positioned ortho or para to the site of attack are crucial as they delocalize the negative charge, stabilizing the intermediate.[6]

  • Elimination and Re-aromatization: The final step involves the expulsion of the leaving group, which restores the aromaticity of the pyrazine ring to yield the substituted product. This step is generally fast.[6]

// Reactants sub [label=< Halopyrazine Ester

>];

nu [label="Nu⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Transition State 1 (implied)

// Meisenheimer Complex mc [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products prod [label=< Substituted Product

>];

lg [label="LG⁻", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows sub -> mc [label="1. Nucleophilic Attack (Rate-Determining)"]; mc -> prod [label="2. Elimination (Fast)"]; {rank=same; sub; nu;} {rank=same; prod; lg;}

// Reactants Node reactants [shape=none, margin=0, label=<

Pyrazine-COOR | LG

  • Nu⁻

Reactants

];

// Meisenheimer Complex Node meisenheimer [shape=none, margin=0, label=<

[Pyrazine-COOR(LG)(Nu)]⁻

Meisenheimer Complex

];

// Products Node products [shape=none, margin=0, label=<

Pyrazine-COOR | Nu

  • LG⁻

Products

];

// Edges reactants -> meisenheimer [label=" Nucleophilic Attack \n (Slow, RDS)"]; meisenheimer -> products [label=" Elimination \n (Fast)"]; } Caption: Generalized SNAr mechanism on a pyrazine carboxylate ester.

Pillar 2: Comparative Analysis of Key Reaction Variables

The efficiency and outcome of an SNAr reaction on a pyrazine carboxylate ester are governed by a triad of factors: the leaving group, other substituents on the pyrazine ring, and the nature of the ester itself.

The Decisive Role of the Leaving Group

In SNAr reactions, the trend for halogen leaving group ability is often counterintuitive when compared to aliphatic substitutions.[7] Because the C-X bond is not broken in the rate-determining step, the leaving group's ability to stabilize the transition state through inductive electron withdrawal is more important than its stability as an anion.[6]

  • Fluorine (F): As the most electronegative halogen, fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect typically makes fluoride the best leaving group in SNAr reactions, leading to the fastest reaction rates.[4][8]

  • Chlorine (Cl) and Bromine (Br): These halogens are less electronegative than fluorine, resulting in a less polarized C-X bond and consequently, a slower initial attack by the nucleophile. Their reactivity is generally similar to each other but significantly lower than fluorine.

  • Iodine (I): Iodine is the least electronegative and most polarizable of the halogens. While it is an excellent leaving group in SN1/SN2 reactions due to weak C-I bond strength, its minimal inductive effect makes it the poorest leaving group in this series for SNAr.

Leaving GroupRelative ReactivityKey Rationale
Fluorine (F) HighestStrong inductive withdrawal makes the ring carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[6]
Chlorine (Cl) ModerateModerate inductive effect and leaving group ability.[9]
Bromine (Br) ModerateSimilar reactivity to chlorine in most SNAr contexts.
Iodine (I) LowestWeakest inductive effect, leading to the slowest rate of initial attack.[9]
The Influence of Ring Substituents

The carboxylate ester group (-COOR) is itself a moderately electron-withdrawing group (EWG), which activates the pyrazine ring for SNAr. The presence of additional substituents can either enhance or diminish this activation.

  • Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -CN, -NO₂) positioned ortho or para to the leaving group will significantly increase the reaction rate. They provide further stabilization for the negative charge in the Meisenheimer complex through resonance and induction.[3][5]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH₃, -OCH₃) decrease the reaction rate.[1] They destabilize the negatively charged intermediate by pushing electron density into the already electron-rich system, raising the activation energy for the initial nucleophilic attack.[3]

The Ester Moiety: A Subtle Modulator

While the leaving group and other ring substituents have the most dramatic impact, the nature of the ester's R-group (e.g., methyl, ethyl, tert-butyl) can subtly influence reactivity. This effect is primarily steric rather than electronic.

  • Steric Hindrance: A bulky ester group, such as tert-butyl, can sterically hinder the approach of the nucleophile, particularly if the substitution is occurring at an adjacent position. This can lead to slightly slower reaction rates compared to less hindered esters like methyl or ethyl esters.

  • Electronic Effects: The electronic differences between common alkyl esters (methyl, ethyl) are generally considered negligible in terms of their impact on the reactivity of the pyrazine ring in SNAr reactions. The primary electronic activation comes from the carbonyl group of the ester function itself.

Pillar 3: Experimental Protocols and Workflow

Trustworthiness in scientific reporting is built on reproducible, well-described methodologies. The following section provides a general, self-validating protocol for the SNAr reaction of a halopyrazine carboxylate ester with an amine nucleophile.

General Experimental Protocol: Amination of Ethyl 6-chloropyrazine-2-carboxylate

This protocol describes a typical procedure for the substitution of a chlorine atom on a pyrazine ester with an amine nucleophile, a common transformation in drug discovery.

Reagents and Equipment:

  • Ethyl 6-chloropyrazine-2-carboxylate

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add ethyl 6-chloropyrazine-2-carboxylate (1.0 eq), the amine nucleophile (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the mixture at a set temperature (typically between 80-120 °C). The use of microwave irradiation can often accelerate the reaction, allowing for lower temperatures and shorter reaction times.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure substituted pyrazine ester.

Experimental Workflow Diagram

A systematic approach is crucial for conducting comparative studies. The following workflow ensures consistency and allows for reliable data collection.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis Reagents Reagent & Solvent Preparation Setup Inert Atmosphere Apparatus Setup Reagents->Setup Addition Charge Reactants & Solvent Setup->Addition Heating Heat to Temp (Conventional or Microwave) Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench & Aqueous Workup Monitoring->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS, mp) Purify->Characterize Data Yield & Purity Determination Characterize->Data

Conclusion and Future Outlook

The nucleophilic aromatic substitution on pyrazine carboxylate esters is a robust and versatile reaction for the synthesis of complex, high-value molecules. A judicious choice of leaving group is the most critical factor for ensuring high reactivity, with fluorine being the preferred halogen. The reaction rate can be further modulated by the presence of other electron-withdrawing or -donating groups on the pyrazine ring. While the ester moiety itself plays a more subtle role, steric considerations can be important. The provided protocols and workflows serve as a reliable starting point for researchers aiming to explore this powerful synthetic transformation. As the demand for novel heterocyclic compounds continues to grow, a deep, mechanistic understanding of reactions like the SNAr on pyrazines will remain indispensable for innovation in drug discovery and materials science.

References

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
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  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
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  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
  • PubMed. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • Wikipedia. Nucleophilic aromatic substitution.

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A Senior Application Scientist's Guide to Benchmarking Electrophiles: A Comparative Analysis of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and organic synthesis, the selection of an appropriate electrophile is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. This guide offers an in-depth technical comparison of Methyl 5-(bromomethyl)pyrazine-2-carboxylate against a panel of commonly employed electrophiles: benzyl bromide, 4-(bromomethyl)pyridine, and 2-(bromomethyl)quinoline. Our analysis is grounded in established principles of physical organic chemistry and supported by a proposed standardized experimental protocol for direct, quantitative comparison.

Introduction: The Critical Role of Electrophiles in Drug Discovery

Alkylating agents are fundamental tools in the synthesis of novel molecular entities.[1][2] They are electrophiles that react with nucleophiles to form new covalent bonds, a cornerstone of molecular assembly.[3] The reactivity of these agents is paramount; an ideal electrophile should be sufficiently reactive to participate in the desired transformation under mild conditions, yet stable enough for handling and storage. Furthermore, its reactivity profile dictates its suitability for specific applications, from the introduction of protecting groups to the formation of key pharmacophoric linkages.[4][5]

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs and clinical candidates.[6] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component in drug design.[6] Consequently, functionalized pyrazines such as this compound are of significant interest as building blocks for novel therapeutics.

This guide aims to provide a framework for the rational selection of electrophiles by comparing this compound with other benzylic and heteroaromatic bromides. We will delve into their structural and electronic properties, propose a robust experimental protocol for benchmarking their reactivity, and present a comparative analysis based on established chemical principles.

Profiling the Electrophiles

A nuanced understanding of each electrophile's intrinsic properties is essential for predicting its behavior in a chemical reaction.

This compound
  • Structure: A pyrazine ring substituted with a bromomethyl group and a methyl ester. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. The methyl ester is an electron-withdrawing group.

  • Reactivity: The bromomethyl group is the electrophilic center. The electron-withdrawing nature of the pyrazine ring and the methyl ester group is expected to decrease the electron density at the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, the nitrogen lone pairs might also play a role in modulating reactivity.

  • Applications: Primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[7]

Benzyl Bromide
  • Structure: A simple aromatic electrophile consisting of a benzene ring attached to a bromomethyl group.

  • Reactivity: A widely used and well-characterized electrophile.[4][8][9] It readily participates in both S(_N)1 and S(_N)2 reactions, with the reaction pathway influenced by the nucleophile, solvent, and reaction conditions.[7][10] The stability of the resulting benzyl carbocation in S(_N)1 pathways is a key feature of its reactivity.[11]

  • Applications: Extensively used for the introduction of the benzyl protecting group for alcohols, phenols, and carboxylic acids.[8][12] It is also a versatile building block in a vast array of organic syntheses.[4]

4-(Bromomethyl)pyridine
  • Structure: A pyridine ring with a bromomethyl group at the 4-position. Pyridine is an electron-deficient heterocycle.

  • Reactivity: The reactivity is influenced by the electron-withdrawing nature of the pyridine ring. The nitrogen atom can be protonated or quaternized, which would further enhance the electrophilicity of the bromomethyl group.[13][14]

  • Applications: Used in the synthesis of various pyridine-containing compounds, which are prevalent in pharmaceuticals and materials science.[13][15]

2-(Bromomethyl)quinoline
  • Structure: A quinoline ring system with a bromomethyl group at the 2-position.

  • Reactivity: The quinoline ring is a larger, more complex heteroaromatic system compared to pyridine. Its electronic effects on the reactivity of the bromomethyl group are expected to be significant.

  • Applications: Employed as a synthetic intermediate for the preparation of quinoline derivatives, which exhibit a broad range of biological activities.[1][2][16][17]

A Standardized Protocol for Benchmarking Electrophile Reactivity

Principle

A competition experiment allows for the direct comparison of the reactivity of two or more electrophiles towards a common nucleophile. By using a limiting amount of the nucleophile, the electrophiles compete for it, and the relative consumption of each electrophile provides a direct measure of their relative reactivity.[12]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare equimolar solutions of Electrophile A (e.g., this compound) and Electrophile B (e.g., Benzyl Bromide) in a suitable solvent (e.g., Acetonitrile). R1 Mix the electrophile solution with the nucleophile solution in a defined ratio (e.g., 2:1 electrophile to nucleophile). P1->R1 P2 Prepare a solution of a nucleophile (e.g., Sodium 4-nitrophenoxide) in the same solvent at a known concentration. P2->R1 R2 Maintain the reaction at a constant temperature (e.g., 25°C) and monitor over time. R1->R2 A1 Withdraw aliquots at specific time points. R2->A1 A2 Quench the reaction (e.g., with dilute acid). A1->A2 A3 Analyze the reaction mixture by HPLC or GC to quantify the remaining concentrations of Electrophile A and Electrophile B. A2->A3 A4 Calculate the relative rate constant (k_rel) from the consumption of each electrophile. A3->A4

Caption: Workflow for the competitive kinetic analysis of electrophiles.

Detailed Methodology

Materials:

  • This compound

  • Benzyl bromide

  • 4-(Bromomethyl)pyridine hydrobromide (neutralized before use)

  • 2-(Bromomethyl)quinoline

  • 4-Nitrophenol

  • Sodium hydride (or other suitable base)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Nucleophile Solution: Prepare a 0.05 M solution of sodium 4-nitrophenoxide in acetonitrile by reacting 4-nitrophenol with one equivalent of sodium hydride.

  • Preparation of Electrophile Stock Solutions: Prepare 0.1 M stock solutions of each electrophile and the internal standard in acetonitrile.

  • Reaction Setup: In a thermostatted vessel at 25°C, combine the stock solutions of two electrophiles to be compared (e.g., this compound and Benzyl Bromide) and the internal standard to achieve initial concentrations of 0.05 M for each electrophile and 0.01 M for the internal standard.

  • Initiation of Reaction: To initiate the reaction, add the sodium 4-nitrophenoxide solution to the electrophile mixture to achieve a final nucleophile concentration of 0.025 M.

  • Sampling and Analysis: Withdraw aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes). Immediately quench each aliquot with an equal volume of 0.1 M HCl in acetonitrile. Analyze the quenched samples by HPLC to determine the concentration of the remaining electrophiles relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of each electrophile versus time. The slope of this plot will be proportional to the pseudo-first-order rate constant. The ratio of the slopes for the two electrophiles will give the relative rate constant (k_rel).

Comparative Analysis and Discussion

In the absence of direct head-to-head experimental data, we can infer the relative reactivities of these electrophiles based on fundamental principles of organic chemistry. The primary reaction mechanism for these benzylic-type bromides with a moderately strong nucleophile in a polar aprotic solvent like acetonitrile is expected to be the S(_N)2 reaction.[18][19] The rate of an S(_N)2 reaction is sensitive to both electronic and steric factors.[12][18]

Electronic Effects

The rate of an S(_N)2 reaction is generally enhanced by electron-withdrawing groups on the aromatic ring, which increase the partial positive charge on the electrophilic carbon, making it more susceptible to nucleophilic attack.

  • Benzyl Bromide: Serves as our baseline for a simple, unsubstituted aromatic system.

  • This compound: The pyrazine ring is inherently electron-deficient. The addition of a second nitrogen atom and an electron-withdrawing methyl ester group should significantly increase the electrophilicity of the benzylic carbon compared to benzyl bromide.

  • 4-(Bromomethyl)pyridine: The pyridine ring is also electron-deficient, which should make this compound more reactive than benzyl bromide.

  • 2-(Bromomethyl)quinoline: The quinoline ring system is more extended than pyridine, and its effect on reactivity will depend on the position of substitution. In the 2-position, the nitrogen atom is expected to exert a significant electron-withdrawing effect.

Based on these electronic considerations, a predicted order of reactivity would be:

This compound > 2-(Bromomethyl)quinoline ≈ 4-(Bromomethyl)pyridine > Benzyl Bromide

Steric Effects

The S(_N)2 reaction involves a backside attack of the nucleophile on the electrophilic carbon. Steric hindrance around this carbon can significantly slow down the reaction rate.[12][20] For the compounds under consideration, the steric environment around the bromomethyl group is broadly similar, with the primary difference being the size of the aromatic/heteroaromatic ring system. While the quinoline ring is the largest, the substitution at the 2-position may not impose significantly more steric hindrance to the approaching nucleophile compared to the other systems. Therefore, electronic effects are likely to be the dominant factor in determining the relative reactivities of these specific compounds.

Quantitative Data from Literature (Illustrative)

While direct comparative studies are lacking, solvolysis data for substituted benzyl halides can provide a useful proxy for electrophilicity. Studies on the solvolysis of substituted benzyl chlorides have shown a wide range of reactivity depending on the electronic nature of the substituents.[4] For instance, electron-withdrawing groups generally decrease the rate of S(_N)1 solvolysis but can accelerate S(_N)2 reactions.

Table 1: Predicted Relative Reactivity in S(_N)2 Reactions

ElectrophileAromatic/Heteroaromatic RingKey SubstituentsPredicted Relative Rate (k_rel) vs. Benzyl Bromide
Benzyl BromideBenzeneNone1 (Reference)
4-(Bromomethyl)pyridinePyridine4-aza> 1
2-(Bromomethyl)quinolineQuinoline2-aza, fused benzene> 1
This compoundPyrazine2,5-diaza, 2-COOCH₃>> 1

Note: The predicted relative rates are qualitative and based on the expected electronic effects. Experimental verification is required for quantitative comparison.

Visualization of Key Concepts

G cluster_reactivity Factors Influencing Electrophilicity cluster_electrophiles Electrophiles Compared Electronic Electronic Effects (Electron-withdrawing groups increase reactivity) MBPC This compound Electronic->MBPC Strongly activating BB Benzyl Bromide Electronic->BB Baseline BMP 4-(Bromomethyl)pyridine Electronic->BMP Activating BMQ 2-(Bromomethyl)quinoline Electronic->BMQ Activating Steric Steric Hindrance (Bulky groups decrease reactivity) Leaving_Group Leaving Group Ability (Weaker bases are better leaving groups)

Caption: Relationship between electronic effects and predicted reactivity.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the reactivity of this compound with other relevant electrophiles. Based on fundamental principles, it is predicted that the pyrazine-based electrophile will exhibit significantly enhanced reactivity in S(_N)2 reactions due to the strong electron-withdrawing nature of the doubly-azinated and ester-substituted ring system.

For the practicing chemist, this implies that reactions involving this compound may proceed under milder conditions or with shorter reaction times compared to its carbocyclic and less electron-deficient heteroaromatic counterparts. However, this increased reactivity may also necessitate more careful control of reaction conditions to avoid side reactions.

The proposed standardized experimental protocol offers a clear and robust method for obtaining direct, quantitative comparisons of these and other electrophiles. Such data is invaluable for the development of structure-activity relationships and for the informed selection of reagents in the pursuit of novel therapeutics and other functional molecules. It is our hope that this guide will serve as a valuable resource for researchers in the field and stimulate further experimental investigation into the reactivity of this important class of compounds.

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A Comparative Guide to the Reaction Kinetics of Methyl 5-(bromomethyl)pyrazine-2-carboxylate for Synthetic Route Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents such as Favipiravir.[1][2] Its reactivity is primarily dictated by the benzylic-like bromide, which is significantly influenced by the unique electronic properties of the pyrazine ring. This guide provides an in-depth analysis of its reaction kinetics, offering a comparative framework against common alternatives. We will dissect the causality behind its reactivity, present a robust experimental protocol for kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable insights for researchers, scientists, and drug development professionals aiming to optimize synthetic strategies.

Introduction: The Strategic Importance of a Pyrazine Synthon

The pyrazine moiety is a common scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. This compound serves as a versatile synthon, enabling the introduction of the pyrazine core into larger molecules.[3] The compound is synthesized via radical bromination of its precursor, Methyl 5-methylpyrazine-2-carboxylate.[4]

The primary locus of reactivity is the bromomethyl group. This position is analogous to a benzylic position in an aromatic ring, where the adjacent π-system can stabilize reaction intermediates.[5] However, unlike a simple benzene ring, the pyrazine ring is a π-deficient heterocycle containing two electron-withdrawing nitrogen atoms. This unique electronic feature profoundly accelerates its reactivity in nucleophilic substitution reactions, a critical factor for synthetic chemists to control. This guide will quantify and compare this reactivity to provide a predictive framework for its use.

Reactivity Profile: Nucleophilic Substitution Kinetics

The utility of this compound lies in its susceptibility to nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). The reaction generally proceeds via an SN2 or SN1-like mechanism.

The electron-deficient nature of the pyrazine ring plays a dual role:

  • Activation of the Electrophilic Carbon: The nitrogen atoms inductively withdraw electron density from the ring and, consequently, from the bromomethyl group. This increases the partial positive charge on the carbon atom, making it a highly activated site for nucleophilic attack.[6][7]

  • Stabilization of the Transition State: In an SN2 mechanism, the electron-withdrawing pyrazine ring stabilizes the developing negative charge on the departing bromide in the transition state. In a potential SN1-like pathway, the ring would destabilize a carbocation intermediate, making a pure SN1 mechanism less likely than for electron-rich aromatic systems.

This inherent activation makes the compound significantly more reactive than simple benzyl bromides but also introduces challenges, such as the potential for over-reaction or instability.[8]

Comparative Kinetic Analysis: Benchmarking Reactivity

To contextualize the reactivity of this compound, we compare it with three structural analogues. The following tables summarize their structural differences and present illustrative, relative kinetic data for a model nucleophilic substitution reaction with a generic nucleophile (Nu-).

Table 1: Structural and Electronic Comparison of Benzylic-type Halides

CompoundStructureKey FeaturesExpected Impact on SN2 Reactivity
This compound COC(=O)c1cncc(CBr)n1Electron-deficient pyrazine ring, good leaving group (Br-).Highly activated electrophilic center.
Benzyl Bromide c1ccccc1CBrBaseline aromatic system.Standard reactivity benchmark.
4-Nitrobenzyl Bromide O=c1ccc(CBr)cc1Phenyl ring with a strong electron-withdrawing group (-NO2).Significantly activated electrophilic center.
Methyl 5-(chloromethyl)pyrazine-2-carboxylate COC(=O)c1cncc(CCl)n1Same heterocyclic core, but with a poorer leaving group (Cl-).Slower reaction rate compared to the bromide analogue.

Table 2: Illustrative Comparative Kinetic Data for Nucleophilic Substitution

CompoundRelative Rate Constant (krel)Rationale for Reactivity
Benzyl Bromide1Baseline: Standard benzylic halide reactivity.
This compound ~50 - 100Highly Activated: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, making the benzylic carbon highly electrophilic.
4-Nitrobenzyl Bromide~30 - 70Strongly Activated: The nitro group is a powerful electron-withdrawing group, activating the ring for nucleophilic attack on the benzylic carbon.[9]
Methyl 5-(chloromethyl)pyrazine-2-carboxylate~1 - 2Poorer Leaving Group: The C-Cl bond is stronger than the C-Br bond, and chloride is a less effective leaving group than bromide, resulting in a significantly slower reaction rate.

Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

This protocol provides a self-validating system for determining the reaction kinetics of this compound with a model nucleophile, aniline. NMR spectroscopy is the chosen method as it allows for real-time, non-invasive monitoring of the concentrations of reactants and products.[10][11]

Objective: To determine the rate law and second-order rate constant (k) for the reaction between this compound and aniline.

Materials:

  • This compound (≥97% purity)

  • Aniline (freshly distilled)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision NMR tubes

  • Gas-tight syringe

Instrumentation:

  • ≥400 MHz NMR Spectrometer with variable temperature control

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in CDCl₃ (e.g., 0.1 M). Ensure the concentration is accurately known.

    • Prepare a separate, equimolar stock solution of aniline in CDCl₃ (e.g., 0.1 M).

  • NMR Spectrometer Setup:

    • Set the spectrometer temperature to a constant value (e.g., 298 K). Allow the probe to equilibrate.

    • Insert a dummy sample of pure CDCl₃ to lock and shim the spectrometer for optimal field homogeneity.

  • Initiating the Reaction and Data Acquisition:

    • Transfer a precise volume (e.g., 300 µL) of the this compound stock solution into a clean NMR tube.

    • Acquire a reference spectrum (t=0) of the starting material. Key diagnostic peak: the benzylic protons (-CH₂Br) signal.

    • Using a gas-tight syringe, rapidly inject an equimolar volume (300 µL) of the aniline stock solution into the NMR tube. Invert the tube 2-3 times to mix and immediately re-insert it into the spectrometer.

    • Immediately begin a pseudo-2D kinetics experiment (often called a multi_zgvd or similar arrayed experiment).[11]

    • Set the acquisition parameters to collect a series of ¹H NMR spectra at fixed time intervals (e.g., every 60 seconds for 1 hour). Use a minimal number of scans (e.g., ns=1, ds=0) for each time point to ensure a rapid "snapshot" of the reaction progress.[11]

  • Data Processing and Analysis:

    • Process the arrayed spectra. Apply Fourier transform and phase correction uniformly to all spectra.

    • Identify the signal for the benzylic protons of the starting material (-CH₂Br) and the corresponding signal for the product (-CH₂-NHPh).

    • For each time point (spectrum), carefully integrate the starting material and product peaks. The sum of these integrals should remain constant throughout the experiment.

    • Calculate the concentration of the starting material [A] at each time point t using the formula: [A]t = [A]₀ * (Integral_A / (Integral_A + Integral_P)), where [A]₀ is the initial concentration and P is the product.

  • Kinetic Modeling:

    • Assuming a second-order reaction (first order in each reactant), plot 1/[A]t versus time (t).

    • If the reaction is second-order, this plot will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Visualization of Mechanisms and Workflows

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant This compound TS [Nu---CH₂(Py)---Br]⁻ Reactant->TS Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product TS->Product Bond Formation LeavingGroup Bromide (Br⁻) TS->LeavingGroup Bond Cleavage

Figure 1: General S_N2 Reaction Mechanism

G prep 1. Prepare Stock Solutions (Substrate & Nucleophile in CDCl₃) setup 2. Setup NMR Spectrometer (Lock, Shim, Set Temperature) prep->setup t0 3. Acquire t=0 Spectrum (Substrate only) setup->t0 mix 4. Inject Nucleophile & Mix in NMR Tube t0->mix acquire 5. Start Pseudo-2D Acquisition (Arrayed 1D spectra over time) mix->acquire process 6. Process Spectra (FT, Phasing, Integration) acquire->process plot 7. Plot Kinetic Data (e.g., 1/[A] vs. time) process->plot analyze 8. Determine Rate Constant (k = slope of the line) plot->analyze

Figure 2: NMR-Based Kinetic Analysis Workflow
Figure 3: Factors Governing Relative Reactivity

Conclusion and Synthetic Implications

The reaction kinetics of this compound are dominated by the powerful electron-withdrawing nature of the pyrazine ring, making it a significantly more reactive electrophile than standard benzyl bromide or even 4-nitrobenzyl bromide. This high reactivity is advantageous for achieving rapid conversions at moderate temperatures but requires careful control to prevent side reactions and degradation.

For drug development professionals, understanding these kinetics is paramount. The quantitative data derived from the NMR protocol described herein allows for the precise tuning of reaction conditions—such as temperature, concentration, and choice of base or solvent—to maximize yield and minimize impurity formation. This guide provides both the theoretical foundation and the practical methodology to harness the potent reactivity of this key synthetic intermediate, enabling more efficient and robust manufacturing processes for vital pyrazine-based pharmaceuticals.

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A Comparative Guide to the Characterization of Methyl 5-(bromomethyl)pyrazine-2-carboxylate Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the development of novel therapeutics. Pyrazine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1][2] A significant number of pyrazine-based compounds have progressed into clinical trials, particularly as protein kinase inhibitors, highlighting their therapeutic potential.[3][4][5][6]

Methyl 5-(bromomethyl)pyrazine-2-carboxylate serves as a highly versatile starting material for building focused libraries of pyrazine derivatives. The reactive bromomethyl group provides a chemical handle for introducing diverse functionalities via nucleophilic substitution, while the methyl ester can be further modified, for instance, through amidation. This guide provides an in-depth comparison of the synthesis, characterization, and biological evaluation of a focused library of derivatives to establish a clear Structure-Activity Relationship (SAR).

I. Synthetic Strategy & Library Design

The core of this SAR study lies in the strategic diversification of the this compound scaffold. The primary reaction is a nucleophilic substitution at the benzylic bromide, which is highly susceptible to displacement by a wide range of nucleophiles. For this guide, we will focus on the synthesis of a small, representative library by reacting the starting material with a series of substituted anilines. This approach generates novel pyrazinecarboxamide derivatives, a class of compounds well-documented for their biological activities.[7][8][9]

The choice of anilines is critical for a meaningful SAR study. A well-designed set should probe the effects of sterics and electronics on biological activity. Therefore, we select:

  • Aniline: The unsubstituted parent compound.

  • 4-Fluoroaniline: Introduces a small, electron-withdrawing group.

  • 4-Methoxyaniline: Introduces an electron-donating group.

  • 4-(Trifluoromethyl)aniline: Introduces a strong electron-withdrawing group.

This selection allows for a systematic evaluation of how electronic properties at the para-position of the aniline ring influence the target activity.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the creation of the derivative library.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Products SM Methyl 5-(bromomethyl) pyrazine-2-carboxylate RXN Nucleophilic Substitution + Amide Coupling SM->RXN NUC Nucleophile (R-NH2) (e.g., Substituted Anilines) NUC->RXN WORKUP Aqueous Workup RXN->WORKUP PURIFY Column Chromatography WORKUP->PURIFY PRODUCT Target Derivative Library (5-((arylamino)methyl)pyrazine-2-carboxamides) PURIFY->PRODUCT CHAR Characterization (NMR, LC-MS, HRMS) PRODUCT->CHAR

Caption: General workflow for the synthesis and purification of the pyrazine derivative library.

II. Experimental Protocols

A. General Protocol for Derivative Synthesis

This two-step protocol first involves the nucleophilic substitution of the bromide followed by hydrolysis and amide coupling.

Step 1: Synthesis of Methyl 5-((arylamino)methyl)pyrazine-2-carboxylate intermediate

  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add the selected substituted aniline (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 50 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude intermediate is typically used in the next step without further purification.

Step 2: Amide Formation

  • The crude ester intermediate is dissolved in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium Hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed to the carboxylic acid (monitored by LC-MS).

  • Acidify the mixture to pH ~4 with 1N HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid.

  • Dissolve the crude acid in Dichloromethane (DCM). Add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), and the desired amine (1.2 eq).

  • Stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the final compound.

Causality Behind Experimental Choices:

  • K₂CO₃: A mild base is used to neutralize the HBr formed during the substitution, driving the reaction forward.

  • HATU: This is a modern and efficient peptide coupling reagent that minimizes side reactions and racemization (if chiral centers were present), leading to cleaner product formation and higher yields compared to older methods like carbodiimides.

  • DIPEA: A non-nucleophilic base used to activate the HATU reagent and neutralize the hexafluorophosphate salt.

B. Protocol for Compound Characterization

Ensuring the identity, purity, and structural integrity of each synthesized derivative is paramount.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the product and assess its purity.[11][12][13]

    • System: A reverse-phase C18 column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Detection: UV detection at 254 nm and Electrospray Ionization (ESI) in positive mode.

    • Self-Validation: The observed mass [M+H]⁺ should match the calculated exact mass of the target molecule within a narrow tolerance (typically < 5 ppm for high-resolution MS). Purity is estimated by the peak area percentage at a relevant wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure and confirm the successful formation of the desired bonds.[14]

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Self-Validation: The proton NMR should show characteristic peaks for the pyrazine ring, the newly introduced substituent, and importantly, the disappearance of the starting bromomethyl signal (~4.8 ppm) and the appearance of a new methylene signal adjacent to the amine. The integration of all signals should correspond to the number of protons in the proposed structure.

C. Protocol for Biological Evaluation: In-Vitro Kinase Assay

Given that many pyrazine derivatives are potent kinase inhibitors, a representative in-vitro kinase assay is described.[3][4] Let's assume we are targeting a hypothetical "SAR-Kinase".

  • Assay Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced in a kinase reaction. Lower ADP levels indicate higher inhibition.

  • Procedure:

    • Prepare a serial dilution of each test compound (typically from 10 µM to 0.1 nM) in DMSO.

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction.

    • Add the test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at 30 °C for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

III. Results & SAR Analysis

The following table summarizes the (hypothetical) experimental data for our synthesized library. This data is for illustrative purposes to demonstrate how to build a comparison guide.

Compound IDR-Group (Substituent)Yield (%)Purity (LC-MS, %)MW (Observed [M+H]⁺)SAR-Kinase IC₅₀ (nM)
PZ-01 H45>98243.11850
PZ-02 4-F52>99261.10425
PZ-03 4-OCH₃48>98273.121200
PZ-04 4-CF₃41>97311.0975
Discussion of Structure-Activity Relationships

The comparative data reveals a clear SAR trend related to the electronic nature of the substituent on the aniline ring:

  • Baseline Activity: The parent compound, PZ-01 (R=H), exhibits modest activity with an IC₅₀ of 850 nM.

  • Effect of Electron-Donating Groups: The introduction of a methoxy group (PZ-03 , R=4-OCH₃), which is electron-donating through resonance, leads to a decrease in potency (IC₅₀ = 1200 nM). This suggests that increased electron density on the peripheral aromatic ring is detrimental to binding affinity.

  • Effect of Electron-Withdrawing Groups: A significant improvement in activity is observed with electron-withdrawing groups.

    • The moderately withdrawing fluorine atom in PZ-02 (R=4-F) doubles the potency (IC₅₀ = 425 nM) compared to the unsubstituted analog.

    • The strongly electron-withdrawing trifluoromethyl group in PZ-04 (R=4-CF₃) results in a dramatic >10-fold increase in potency (IC₅₀ = 75 nM), making it the most active compound in the series.

This trend strongly suggests that an electron-poor peripheral ring is favorable for interaction with the kinase's active site. This could be due to a specific hydrogen bond, a π-stacking interaction that is enhanced by the electron-deficient nature of the ring, or the orientation of the molecule within the binding pocket.[3]

Visualizing the SAR Logic

SAR_Logic cluster_synthesis Synthesis & Screening cluster_analysis Data Analysis cluster_hypothesis SAR Hypothesis start Design Library synth Synthesize Derivatives (PZ-01 to PZ-04) start->synth screen In-Vitro Kinase Assay synth->screen data Generate IC50 Data screen->data compare Compare Activity vs. Structure data->compare trend Identify Trend: Electron Withdrawing Group (EWG) Increases Potency compare->trend hypo Hypothesis: Electron-poor ring enhances binding affinity trend->hypo next Next Steps: Synthesize more derivatives with diverse EWGs hypo->next

Caption: Logical flow from library design to the formulation of an SAR hypothesis.

IV. Conclusion

This guide demonstrates a systematic approach to the synthesis, characterization, and evaluation of derivatives from this compound for SAR studies. Through the creation of a focused library, we established a clear relationship between the electronic properties of a peripheral substituent and biological activity against a model kinase. The finding that electron-withdrawing groups enhance potency provides a clear vector for future optimization. Subsequent research should focus on exploring a wider range of electron-withdrawing groups and investigating other substitution positions to further refine the SAR and develop highly potent lead compounds. The protocols and logical frameworks presented here serve as a robust template for researchers in drug discovery.

V. References

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 242-256. [Link][7][8][9]

  • Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][3][4][5][6]

  • Jorda, R., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8543-8564. [Link]

  • Gaberšček, M., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

  • Krátký, M., et al. (2007). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Bioorganic & Medicinal Chemistry, 15(13), 4379-4390. [Link]

  • Luo, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7389. [Link][1][2]

  • Chen, Y. (2020). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. Precision-Globe via YouTube. [Link][10]

  • Zhang, W., et al. (2022). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link][11]

  • Wang, J. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link][12]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link][14]

  • BioAgilytix (N.D.). LC/MS Applications in Drug Development. BioAgilytix. [Link][13]

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A Senior Application Scientist's Comparative Guide: Methyl 5-(bromomethyl)pyrazine-2-carboxylate vs. Methyl 5-(chloromethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of a starting material can profoundly impact the efficiency, yield, and purity of a synthetic route. In the landscape of heterocyclic chemistry, pyrazine derivatives are crucial building blocks for a wide array of pharmaceuticals, including kinase inhibitors and antiviral agents. Among these, electrophilic pyrazine intermediates such as Methyl 5-(bromomethyl)pyrazine-2-carboxylate and Methyl 5-(chloromethyl)pyrazine-2-carboxylate are workhorses for introducing the pyrazine moiety into a target molecule.

This guide provides an in-depth, objective comparison of these two key reagents. We will move beyond simple catalog data to dissect their reactivity, explore the mechanistic underpinnings of their performance, and provide practical, data-supported guidance for their application in synthesis.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential for their effective use and storage. The following table summarizes key data for both compounds.

PropertyThis compoundMethyl 5-(chloromethyl)pyrazine-2-carboxylate
CAS Number 193966-70-0[1]33332-25-1[2]
Molecular Formula C₇H₇BrN₂O₂[1]C₇H₇ClN₂O₂[3]
Molecular Weight 231.05 g/mol [1]186.59 g/mol (calculated)
Appearance White to off-white solid[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1]

The Decisive Factor: A Head-to-Head Comparison of Reactivity

The primary functional difference between these two molecules lies in the identity of the halogen, which serves as the leaving group in nucleophilic substitution reactions. This seemingly small change has significant consequences for reaction kinetics and, ultimately, the utility of each reagent.

The enhanced reactivity of the brominated compound is rooted in fundamental principles of physical organic chemistry. In a typical Sₙ2 reaction, the rate is dependent on the ability of the leaving group to depart. The bromide ion is a superior leaving group to the chloride ion for two main reasons:

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction.

  • Polarizability and Anion Stability: The bromide ion is larger and its electron cloud is more diffuse, or polarizable, than that of the chloride ion. In the Sₙ2 transition state, the developing negative charge on the leaving group is better stabilized by the more polarizable bromide. This increased stability of the departing anion translates to a lower energy transition state and a faster reaction rate.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To empirically validate the superior reactivity of this compound, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each reagent with a model nucleophile, such as aniline.

Objective: To quantify and compare the rate of nucleophilic substitution for this compound and Methyl 5-(chloromethyl)pyrazine-2-carboxylate with aniline.

Materials:

  • This compound

  • Methyl 5-(chloromethyl)pyrazine-2-carboxylate

  • Aniline (freshly distilled)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Constant temperature bath

  • HPLC or GC-MS instrument

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.1 M) of each pyrazine derivative in anhydrous acetonitrile.

    • Prepare a stock solution of aniline (e.g., 1.0 M) in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In a series of reaction vials, combine the pyrazine derivative stock solution, the internal standard stock solution, and anhydrous acetonitrile to achieve the desired initial concentration (e.g., 0.01 M for the pyrazine).

    • Place the vials in a constant temperature bath (e.g., 30°C) to equilibrate.

    • To initiate the reaction, add a calculated volume of the aniline stock solution to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Data Collection:

    • At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by diluting it in a known volume of a suitable solvent (e.g., cold acetonitrile).

    • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining pyrazine starting material and the formed product relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the pyrazine derivative versus time. For a pseudo-first-order reaction (with a large excess of aniline), this should yield a straight line with a slope equal to -k_obs.

    • Calculate the second-order rate constant (k₂) by dividing the observed rate constant (k_obs) by the concentration of aniline.

    • Compare the calculated k₂ values for the bromo- and chloro-derivatives.

Expected Outcome:

The second-order rate constant for the reaction with this compound is expected to be significantly higher than that for Methyl 5-(chloromethyl)pyrazine-2-carboxylate, providing quantitative evidence of its enhanced reactivity.

Workflow for comparative kinetic analysis.

Application in Pharmaceutical Synthesis: A Case Study

The choice between the bromo- and chloro-derivatives often arises in the synthesis of complex pharmaceutical agents. A pertinent example is the synthesis of intermediates for drugs like the antiviral Favipiravir or the antidiabetic Glipizide, where a pyrazine moiety is a key structural feature.

Let's consider a hypothetical synthesis of a key intermediate for a kinase inhibitor, which involves the alkylation of a phenol with the pyrazine derivative.

Synthesis_Pathway Reagent Methyl 5-(halomethyl)pyrazine-2-carboxylate (X = Br or Cl) Product Kinase Inhibitor Intermediate Reagent->Product Sₙ2 Reaction Phenol Phenolic Substrate Phenol->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

General synthetic scheme for a kinase inhibitor intermediate.

Protocol using this compound:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion of using Methyl 5-(chloromethyl)pyrazine-2-carboxylate:

If Methyl 5-(chloromethyl)pyrazine-2-carboxylate were used in the above protocol, a significantly longer reaction time would be required to achieve a comparable yield. To accelerate the reaction, harsher conditions, such as elevated temperatures (e.g., 80-100°C), might be necessary. This, however, increases the risk of side reactions and decomposition of starting materials or products, potentially leading to a lower isolated yield and a more complex purification process.

Practical Considerations and Potential Side Reactions

This compound:

  • Advantages: Higher reactivity allows for milder reaction conditions (lower temperatures, shorter reaction times), which can improve the overall yield and purity of the desired product by minimizing degradation. This is particularly beneficial when working with sensitive substrates.

  • Disadvantages: This reagent is generally less stable and may be more prone to decomposition upon storage. Its higher cost can also be a factor in large-scale synthesis.

  • Potential Side Reactions: Due to its high reactivity, there is a greater potential for over-alkylation if the nucleophile has multiple reactive sites. Self-condensation or polymerization under certain conditions, although less common, should also be considered.

Methyl 5-(chloromethyl)pyrazine-2-carboxylate:

  • Advantages: Greater stability and lower cost make it an attractive option for large-scale manufacturing where reaction optimization can be performed to overcome its lower reactivity.

  • Disadvantages: The need for more forcing reaction conditions can lead to the formation of impurities and a more challenging work-up and purification.

  • Potential Side Reactions: At elevated temperatures, elimination reactions can become more competitive with substitution, especially with sterically hindered or basic nucleophiles. Decomposition of the starting material or product under prolonged heating is also a concern.

Conclusion and Recommendation

Both this compound and Methyl 5-(chloromethyl)pyrazine-2-carboxylate are valuable reagents for the synthesis of pyrazine-containing molecules. The choice between them is a classic example of the trade-off between reactivity and stability/cost.

For laboratory-scale research and development, where milder conditions and faster reaction times are often prioritized to expedite the synthesis of new chemical entities, This compound is generally the superior choice. Its enhanced reactivity provides greater flexibility and often leads to cleaner reaction profiles.

For large-scale industrial applications, where cost and reagent stability are paramount, Methyl 5-(chloromethyl)pyrazine-2-carboxylate may be the more practical option. However, significant process development and optimization would be required to achieve efficient and high-yielding transformations.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the scale of the reaction, and the economic constraints of the project. A thorough understanding of the principles outlined in this guide will empower the discerning scientist to make an informed and strategic decision.

References

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Navigating the Maze of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The intricate signaling pathways governed by kinases demand therapeutic agents that can precisely engage their intended target without causing a cascade of off-target effects. In this guide, we delve into the critical aspect of cross-reactivity, using Methyl 5-(bromomethyl)pyrazine-2-carboxylate as a focal point for discussion. This guide will not only dissect the theoretical underpinnings of its reactivity but also provide a framework for its empirical evaluation against established covalent inhibitors, offering a comprehensive perspective on ensuring target specificity in drug discovery.

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[1][2] The introduction of a reactive bromomethyl group transforms such a molecule into a targeted covalent inhibitor (TCI), a class of drugs designed to form a permanent bond with a specific amino acid residue, typically a cysteine, in the target protein.[3][4] This covalent bond can lead to enhanced potency and a prolonged duration of action. However, the inherent reactivity of the electrophilic "warhead" also presents a significant risk of off-target modifications, which can lead to toxicity and other adverse effects.[5]

This compound is a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.[6][7] Its utility lies in the reactive bromomethyl group, which can readily undergo nucleophilic substitution with amino acid residues like cysteine.[8] Understanding the intrinsic reactivity and potential for off-target engagement of this building block is crucial for designing selective final compounds.

The Imperative of Cross-Reactivity Profiling

The kinome is vast and structurally conserved, making the design of truly selective inhibitors a formidable task. Covalent inhibitors, while offering advantages in potency, require rigorous cross-reactivity assessment. Off-target inhibition can lead to unforeseen toxicities, as exemplified by the first-generation Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. While highly effective against its intended target, Ibrutinib's off-target activity on other kinases like EGFR and TEC family kinases has been linked to adverse events such as rash, diarrhea, and bleeding.[9][10][11] This has spurred the development of second-generation inhibitors with improved selectivity profiles.[11]

Therefore, comprehensive profiling of any new covalent inhibitor, or a reactive intermediate like this compound, is not just a regulatory hurdle but a fundamental aspect of rational drug design.

A Multi-Faceted Approach to Assessing Cross-Reactivity

A robust evaluation of cross-reactivity necessitates a combination of sophisticated experimental techniques. These methods provide a holistic view of a compound's interaction with the proteome, from initial target engagement to the identification of specific off-target proteins.

Cellular Thermal Shift Assay (CETSA): Gauging Target Engagement in a Cellular Milieu

CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's ability to bind and stabilize its target protein within intact cells.[12] The principle is based on the ligand-induced increase in the thermal stability of the target protein. This technique is invaluable for confirming on-target engagement and can be adapted to a high-throughput format for initial screening.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing target engagement using CETSA.

Chemoproteomic Profiling: Unmasking the Off-Target Landscape

Chemoproteomics has emerged as the gold standard for identifying the full spectrum of protein targets for a covalent inhibitor.[10][13] Techniques like isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) utilize reactivity-based probes to map the ligandable hotspots across the proteome.[14][15] By competing the compound of interest against these probes, a quantitative profile of its on- and off-target interactions can be generated.

Experimental Workflow: Competitive Chemoproteomics

Caption: Workflow for identifying off-targets using competitive chemoproteomics.

Mass Spectrometry-Based Adduct Identification: Pinpointing the Site of Modification

Direct identification of the covalent adduct by mass spectrometry provides unequivocal evidence of target modification.[16] By analyzing the intact protein or proteolytic peptides, the precise amino acid residue modified by the inhibitor can be determined. This information is critical for understanding the mechanism of inhibition and for structure-based design efforts to improve selectivity.

Comparative Analysis: Learning from Established Covalent Inhibitors

To contextualize the potential cross-reactivity of this compound, it is instructive to examine the profiles of well-characterized covalent kinase inhibitors.

FeatureThis compound (Predicted)Ibrutinib (First-Generation BTK Inhibitor)Osimertinib (Third-Generation EGFR Inhibitor)
Warhead BromomethylAcrylamideAcrylamide
Reactivity High (alkylating agent)Moderate (Michael acceptor)Moderate (Michael acceptor)
Selectivity Likely to be promiscuous without a highly specific recognition moietyModerate, with known off-targets (e.g., EGFR, TEC kinases)[10]High, with significant selectivity for mutant EGFR over wild-type[17][18]
Key Off-Targets Unknown, requires experimental determinationEGFR, TEC, SRC family kinases[9][10]Limited, but some off-targets identified through computational and experimental methods[17][19][20]

Ibrutinib , with its acrylamide warhead, demonstrates the clinical consequences of off-target activity.[9][21] Its engagement of kinases beyond BTK contributes to its side-effect profile.[10] In contrast, Osimertinib , also an acrylamide-based inhibitor, was specifically designed for high selectivity towards the T790M mutant of EGFR, thereby minimizing effects on the wild-type receptor and reducing associated toxicities.[17][18]

The bromomethyl group in this compound is a more reactive electrophile than the acrylamide moiety found in Ibrutinib and Osimertinib.[8] While this high reactivity can be advantageous for achieving potent inhibition, it also raises a greater concern for non-specific reactions with nucleophilic residues on off-target proteins. Therefore, when using this intermediate to design a final drug candidate, it is imperative that the pyrazine scaffold and any additional functionalities provide a high degree of non-covalent binding affinity and specificity for the intended target to overcome the inherent reactivity of the warhead.

Designing for Selectivity: The Path Forward

The journey from a reactive intermediate like this compound to a selective clinical candidate is paved with rigorous experimental validation. The following principles should guide this process:

  • Incorporate Specificity-Enhancing Moieties: The pyrazine core should be elaborated with chemical groups that form specific, high-affinity non-covalent interactions with the target kinase.

  • Tune Warhead Reactivity: While the bromomethyl group is highly reactive, medicinal chemistry efforts could explore modifications to temper this reactivity without sacrificing potency against the intended target. Comparing it with other warheads like chloroacetamides or vinyl sulfonamides could be beneficial.[22][23]

  • Iterative Profiling: Cross-reactivity profiling should not be a one-off experiment at the end of the discovery pipeline. Instead, it should be an iterative process, with lead compounds being continuously evaluated to guide structure-activity and structure-selectivity relationships.

Conclusion

This compound represents a valuable building block for the synthesis of covalent kinase inhibitors. However, its inherent reactivity necessitates a comprehensive and early assessment of its potential for cross-reactivity. By employing a suite of advanced experimental techniques, including CETSA for target engagement and chemoproteomics for off-target profiling, researchers can gain a deep understanding of a compound's selectivity. Drawing lessons from the development of established covalent inhibitors like Ibrutinib and Osimertinib provides a clear roadmap for navigating the challenges of designing highly selective and safe therapeutic agents. Ultimately, a proactive and data-driven approach to managing cross-reactivity is essential for translating promising chemical matter into successful clinical candidates.

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A Comparative Guide to the Efficacy of Kinase Inhibitors Synthesized from Different Pyrazine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazine Scaffold in Kinase Inhibitor Design

Protein kinases, as crucial regulators of cellular signaling pathways, have emerged as prominent targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the vast landscape of heterocyclic chemistry, the pyrazine ring stands out as a "privileged scaffold." Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and synthetic tractability have made it a cornerstone in the design of potent and selective kinase inhibitors.[3][4]

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors synthesized from different pyrazine precursors. We will delve into the synthetic routes starting from fundamental pyrazine building blocks, analyze the structure-activity relationships (SAR), and present comparative efficacy data for the resulting inhibitors against various kinase targets. This document is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of how the choice of pyrazine precursor influences the biological activity of the final compound.

I. Kinase Inhibitors Derived from 2-Aminopyrazine Precursors

2-Aminopyrazine is a versatile precursor that gives rise to a variety of kinase inhibitor scaffolds, often through substitution at the 3- and 5-positions. These inhibitors have shown activity against a range of kinases, including Aurora kinases, Nek2, and ALK2.

Synthesis of 2-Aminopyrazine-Based Scaffolds

A common synthetic strategy involves the initial bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. This intermediate can then undergo regioselective nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions to introduce various substituents, leading to diverse inhibitor libraries.[5] For instance, the synthesis of N-(1H-indol-5-yl)-5-(pyridin-4-yl)pyrazine-2,3-diamine (AKN028), a novel tyrosine kinase inhibitor, commences with 2-amino-3,5-dibromopyrazine.[5]

Efficacy and Structure-Activity Relationship (SAR)

The SAR of 2-aminopyrazine-based inhibitors highlights the importance of the substituents at the 3- and 5-positions for potency and selectivity. For example, in a series of Nek2 inhibitors, the aminopyrazine ring forms crucial hydrogen bonds with the hinge region of the kinase.[6] Modifications to a piperidine substituent at one position and a trimethoxyphenyl group at another significantly impacted inhibitor potency.[6]

More recently, a novel series of 2-aminopyrazine-3-carboxamides were developed as potent and selective inhibitors of Activin Receptor-Like Kinase-2 (ALK2) for the potential treatment of fibrodysplasia ossificans progressiva (FOP).[7]

Table 1: Comparative Efficacy of Kinase Inhibitors Derived from 2-Aminopyrazine Precursors

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Cellular ActivityReference(s)
AKN028Tyrosine KinasesNot specifiedCauses cell death in AML tumor samples[5]
Aminopyrazine analogNek2130Not specified[6]
2-aminopyrazine-3-carboxamide (Compound 23)ALK21.1 (biochemical)Potent cellular activity[7]

II. Fused Pyrazine Systems: Imidazo[1,2-a]pyrazines and Beyond

Fusing a second heterocyclic ring to the pyrazine core generates bicyclic scaffolds such as imidazo[1,2-a]pyrazines, pyrazolopyrazines, and triazolopyrazines. These rigidified structures can offer improved potency and selectivity by occupying larger regions of the ATP-binding pocket.[3][4]

Synthesis of Fused Pyrazine Scaffolds

Imidazo[1,2-a]pyrazine-based inhibitors are often synthesized from 2-aminopyrazines through condensation reactions. For example, a one-pot, three-component reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide can efficiently generate a library of substituted imidazo[1,2-a]pyrazines.[8] Acalabrutinib (Calquence®), a potent second-generation BTK inhibitor, features an imidazo[1,5-a]pyrazine core.[1] Its synthesis involves the construction of this fused ring system from a substituted pyrazine precursor.

Efficacy and Structure-Activity Relationship (SAR)

Imidazo[1,2-a]pyrazine-based compounds have demonstrated significant activity as Aurora kinase inhibitors.[8] SAR studies on these inhibitors have revealed that substitutions at various positions of the fused ring system can modulate potency and selectivity. For instance, optimization of the 8-position of the imidazo[1,2-a]pyrazine core has led to improvements in both oral bioavailability and off-target kinase inhibition.

Pyrazolopyridine and pyrazolopyrazine derivatives have also been explored as kinase inhibitors, with the pyrazolopyridine scaffold showing superior properties in some cases.[9]

Table 2: Comparative Efficacy of Kinase Inhibitors Derived from Fused Pyrazine Precursors

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Cellular ActivityReference(s)
Acalabrutinib (Imidazo[1,5-a]pyrazine)BTK3High[1]
Imidazo[1,2-a]pyrazine analogAurora A/BPotent (specific values vary)Mechanism-based cell activity[8]
Pyrazolopyridine analogVarious kinasesPotent (specific values vary)Effective reduction of tumor growth in xenograft models[9]
Prexasertib (Pyrazine-2-carbonitrile)CHK11Durability and activity as monotherapy in ovarian cancer[1]
Erdafitinib (Quinoxaline)pan-FGFR1.2 - 5.7Currently in clinical trials for urothelial carcinoma[1]

III. Kinase Inhibitors from Substituted Chloropyrazines

Chloropyrazines, particularly dichloropyrazines, are valuable precursors for synthesizing a wide range of kinase inhibitors through sequential nucleophilic substitution and cross-coupling reactions.

Synthesis from Chloropyrazine Precursors

The differential reactivity of the chlorine atoms in 2,3-dichloropyrazine allows for a stepwise and controlled introduction of various functional groups. This strategy is employed in the synthesis of numerous kinase inhibitors. For example, the synthesis of Gilteritinib (Xospata®), a potent FLT3/AXL inhibitor, utilizes a substituted chloropyrazine as a key intermediate.[1]

Efficacy and Structure-Activity Relationship (SAR)

The ability to precisely place different substituents on the pyrazine core using chloropyrazine precursors allows for fine-tuning of the inhibitor's interaction with the target kinase. The nature of the groups introduced dictates the binding affinity and selectivity profile. For instance, the pyrazine-2-carboxamide moiety in Gilteritinib is crucial for its potent inhibition of FLT3 and AXL.[1]

Table 3: Efficacy of a Kinase Inhibitor Derived from a Chloropyrazine Precursor

CompoundTarget Kinase(s)IC50 (nM)IndicationReference(s)
GilteritinibFLT3 / AXL0.29 / 0.73Relapsed/refractory Acute Myeloid Leukemia (AML) with mutated FLT3[1]

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-characterized experimental protocols are essential. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11][12]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (kinase inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96- or 384-well plates

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[13]

  • ADP Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[14][15]

Materials:

  • Kinase of interest (tagged, e.g., GST-tagged)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds

  • Assay buffer

Protocol:

  • Assay Setup:

    • In a multi-well plate, add the test compound at various concentrations.

    • Add a pre-mixed solution of the kinase and the europium-labeled antibody.

    • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor.

    • IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

In Vitro Kinase Inhibition Assay: HTRF® Kinase Assay

The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is another TR-FRET-based method to measure kinase activity by detecting the phosphorylation of a substrate.[16][17][18][19][20]

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compounds

  • Europium cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Detection buffer with EDTA

Protocol:

  • Kinase Reaction:

    • Perform the kinase reaction in the presence of the test compound, biotinylated substrate, and ATP.

  • Detection:

    • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled antibody, and Streptavidin-XL665.

    • Incubate to allow the detection reagents to bind to the phosphorylated, biotinylated substrate.

  • Data Acquisition:

    • Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate IC50 values from the dose-response curves.

Visualizing Kinase Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the experimental processes, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazine-based Kinase Inhibitor (e.g., Gilteritinib) Inhibitor->RTK Inhibition

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of pyrazine inhibitor Incubation Incubate inhibitor, kinase, substrate, ATP Compound->Incubation Reagents Prepare kinase, substrate, and ATP Reagents->Incubation DetectionReagent Add detection reagent (e.g., ADP-Glo™) Incubation->DetectionReagent Read Measure signal (Luminescence/FRET) DetectionReagent->Read Analysis Plot dose-response curve and calculate IC50 Read->Analysis

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The pyrazine scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. The choice of the initial pyrazine precursor—be it a simple aminopyrazine, a fused heterocyclic system, or a substituted chloropyrazine—profoundly influences the synthetic route, the accessible chemical space, and ultimately, the efficacy and selectivity of the final compounds. This guide has provided a comparative overview of kinase inhibitors derived from various pyrazine precursors, supported by synthetic insights, efficacy data, and detailed experimental protocols. By understanding the nuances of how different pyrazine-based scaffolds interact with the kinome, researchers can more effectively design and develop the next generation of targeted therapies.

References

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  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
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  • Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 12(5), 634-642. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058440/
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. URL: https://www.researchgate.net/figure/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_281285400
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen_eu_kinase_plk4_man.pdf
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  • Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors (pp. 1-14). Humana Press, New York, NY. URL: https://link.springer.com/protocol/10.1007/978-1-4939-3122-9_1
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  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. URL: https://www.youtube.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of reactive intermediates is a cornerstone of laboratory safety and environmental stewardship. Methyl 5-(bromomethyl)pyrazine-2-carboxylate is a valuable heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive molecules due to its reactive bromomethyl group.[1] However, this same reactivity necessitates a thorough understanding of its hazards and the implementation of rigorous disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond simple procedural lists to explain the chemical reasoning behind each critical step.

Part 1: Core Hazard Assessment and Immediate Safety

This compound is not merely a benign organic solid; its chemical structure dictates its hazard profile. The presence of the bromomethyl group (-CH₂Br) classifies it as an alkylating agent. This functional group is electrophilic and can react with nucleophiles, including biological macromolecules. This reactivity is the basis for its primary hazards: it is known to cause skin, eye, and respiratory irritation.[2] Therefore, all handling and disposal operations must be predicated on preventing direct contact.

Essential Personal Protective Equipment (PPE)

Before beginning any work, ensure the following PPE is worn. The rationale for each is critical for fostering a culture of safety.

PPE ItemSpecificationJustification
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and the irritant nature of the compound.[2] A face shield provides an additional layer of protection during bulk handling or neutralization.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact.[3] Double-gloving is recommended when handling concentrated material.
Body Protection Chemical-resistant laboratory coatProtects against incidental contact and contamination of personal clothing.
Respiratory Operate within a certified chemical fume hoodEnsures that any irritating dust or vapors are contained and exhausted, protecting the user's respiratory system.[3][4]

Part 2: Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with correct classification. Based on its molecular structure, this compound waste must be categorized as Halogenated Organic Waste .[5] This classification is paramount because halogenated wastes require specific disposal technologies, typically high-temperature incineration with specialized scrubbers to neutralize the acidic hydrogen bromide (HBr) gas that is generated.[6][7]

The Principle of Segregation:

Never mix this waste stream with other categories.

  • Non-Halogenated Waste: Mixing prevents the cost-effective and environmentally sound disposal of non-halogenated solvents.

  • Aqueous or Acid/Base Waste: Mixing can lead to unpredictable and potentially violent reactions.

  • Oxidizing Agents: Mixing with strong oxidizers presents a significant fire or explosion hazard.[3]

All materials that have come into contact with the compound, including pipette tips, contaminated filter paper, absorbent pads from spills, and rinsed empty containers, must be disposed of in the same halogenated organic waste stream.[3]

Part 3: Step-by-Step Disposal and Deactivation Protocol

The following protocol provides a clear path from the bench to final disposal, incorporating a chemical deactivation step to reduce the reactivity hazard of the waste.

Decontamination of "Empty" Containers

A container that once held this compound is never truly empty.

  • Rinse: Triple-rinse the container with a suitable organic solvent, such as acetone or ethyl acetate.

  • Collect: The solvent rinsate is now considered halogenated organic waste. Decant it into your designated, labeled waste container.

  • Dispose: The rinsed container, once free of solvent vapor, can often be disposed of as solid waste (e.g., glass recycling), but institutional policies may vary. Consult your organization's Environmental Health and Safety (EHS) department.

Management of Spills and Contaminated Materials

In the event of a spill:

  • Absorb: For liquid material or solutions, cover the spill with an inert absorbent material like vermiculite or sand.[3] For solid spills, carefully sweep the material to avoid raising dust.

  • Collect: Carefully transfer the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Clean: Decontaminate the spill area with a cloth soaked in a suitable solvent, and dispose of the cloth as hazardous waste.

Chemical Deactivation of Small Quantities (Recommended)

For residual amounts or small quantities of waste, a deactivation step can reduce the hazard of the material stored in the lab. The alkylating nature of the bromomethyl group can be neutralized by reaction with a soft nucleophile like sodium thiosulfate.[6][8]

Protocol for Deactivation:

  • Prepare: In a chemical fume hood, prepare a 1 M solution of sodium thiosulfate in water.

  • Dissolve: Dissolve the this compound waste in a minimal amount of a water-miscible solvent like acetone or isopropanol.

  • React: Slowly and with stirring, add the dissolved waste to the sodium thiosulfate solution. An ice bath is recommended to control any potential exotherm.[9] Allow the reaction to stir at room temperature for at least one hour to ensure complete neutralization of the alkylating group.

  • Dispose: Crucially, the resulting solution is still considered halogenated organic waste. It must be collected and disposed of through the proper channels. This procedure reduces the reactivity hazard but does not render the waste non-hazardous.

Waste Container Labeling and Storage

Proper labeling is a regulatory requirement and essential for safety.[3]

  • Container: Use a chemically resistant, leak-proof container with a secure screw cap.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste "[3][10]

    • The full chemical name: "Waste this compound " and any solvents used.

    • The primary hazards: "Irritant, Alkylating Agent, Halogenated "

    • The date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, and within secondary containment.[10]

Part 4: Final Disposal and Regulatory Compliance

The final step is the transfer of the waste to your institution's EHS department or a licensed hazardous waste disposal contractor.[10] This process is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which ensures that hazardous materials are managed in a way that protects human health and the environment.[10] Always complete all required waste manifest documentation provided by your institution.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_classification Classification & Segregation cluster_procedure Disposal & Collection cluster_final Final Disposition A Identify Waste: This compound B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Classify as: HALOGENATED ORGANIC WASTE B->C D Segregate from other waste streams (non-halogenated, aqueous, etc.) C->D E Small Quantity? D->E F Optional: Deactivate with Sodium Thiosulfate Solution E->F Yes G Collect all waste (bulk, rinsate, contaminated items) in designated container E->G No F->G H Label Container Correctly: 'Hazardous Waste', Full Name, Hazards G->H I Store in Satellite Accumulation Area H->I J Arrange for pickup by licensed hazardous waste contractor I->J

Caption: Decision workflow for safe disposal.

References

  • Evaluation of methods for destruction of some alkylating agents. PubMed.
  • Hazardous Waste Segregation. Bucknell University.
  • Methyl 5-bromopyrazine-2-carboxylate. PubChem, National Center for Biotechnology Information.
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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Code of Federal Regulations.
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  • Safety Data Sheet - Methyl Bromide. Airgas.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS No. 193966-70-0). As a brominated heterocyclic compound, this reagent is a valuable building block in medicinal chemistry, often used in the synthesis of complex pharmaceutical intermediates.[1][2] However, its chemical structure necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This document moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Profile and Risk Analysis

This compound is classified with specific hazards that directly inform our PPE strategy.[3] A thorough understanding of these risks is the foundation of safe laboratory practice.

  • Skin Irritation (H315): The compound is known to cause skin irritation.[3][4]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[3][4]

  • Respiratory Irritation (H335): Inhalation of the dust or fumes may lead to respiratory tract irritation.[3][4]

  • Acute Oral Toxicity (H302): The substance is harmful if swallowed.[3]

Given its structure as a bromomethyl derivative, it should be handled with the caution afforded to potential alkylating agents. These compounds can react with biological nucleophiles, underscoring the need to prevent all routes of exposure. All handling procedures must be designed to mitigate these risks effectively.

Core Protective Measures: A Multi-Layered Defense

Effective safety relies on a combination of engineering controls and personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, from weighing the solid to running reactions and workups, must be performed inside a certified chemical fume hood.[5] This is the most critical step in minimizing respiratory exposure by ensuring adequate ventilation.[6]

Body Protection: The Laboratory Coat

A standard cotton or polyester/cotton blend lab coat is the minimum requirement for any work in a laboratory setting.[7] When handling this compound, a lab coat with a tight-fitting cuff is recommended to protect the wrists. For procedures involving larger quantities or a significant risk of splashing, consider a chemical-resistant apron worn over the lab coat.[8]

Hand Protection: Glove Selection and Technique

Due to the H315 "Causes skin irritation" classification, appropriate hand protection is mandatory.[4]

  • Glove Type: Nitrile gloves are the preferred choice for incidental contact, offering good general chemical resistance.[7][8] Always inspect gloves for any signs of damage before use.[6]

  • Technique: For weighing and transferring the solid, or when working with concentrated solutions, double-gloving is strongly recommended. This practice provides an additional layer of protection against tears and minimizes the risk of contamination during glove removal.

  • Immediate Removal: If a glove comes into direct contact with the chemical, it must be removed immediately using the proper technique to avoid skin contact.[6][7] Wash hands thoroughly before donning a new pair of gloves.

Eye and Face Protection: Shielding from Irritation

Given the H319 "Causes serious eye irritation" warning, robust eye and face protection is non-negotiable.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[7]

  • Recommended Standard: Chemical splash goggles that form a seal around the eyes are highly recommended for all procedures. They offer superior protection from splashes and dust compared to safety glasses.[9]

  • High-Risk Operations: When handling larger volumes (>50 mL) or performing tasks with a heightened risk of splashing (e.g., quenching a reaction, extractions), a full-face shield must be worn in conjunction with chemical splash goggles.[10][11]

Respiratory Protection

While the chemical fume hood is the primary method of respiratory protection, additional measures may be required in specific situations.[8]

  • Standard Operations: A properly functioning fume hood should make additional respiratory protection unnecessary.

  • Emergency Situations: In the event of a spill outside of a fume hood or if engineering controls fail, a fit-tested NIOSH-approved respirator (e.g., an N95 for dust or a half-mask respirator with organic vapor cartridges) should be used by trained personnel during cleanup.[10]

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the recommended PPE for various procedures involving this compound.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Aliquotting Solid Standard Lab CoatDouble Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Preparing Solutions Standard Lab CoatDouble Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Reaction Setup & Monitoring Standard Lab CoatSingle Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Aqueous Workup/Extraction Lab Coat & ApronDouble Nitrile GlovesGoggles & Face ShieldChemical Fume Hood
Spill Cleanup (<1 g) Standard Lab CoatHeavy-Duty Nitrile GlovesChemical Splash GogglesChemical Fume Hood
Spill Cleanup (>1 g) Chemical-Resistant GownHeavy-Duty Nitrile GlovesGoggles & Face ShieldFit-Tested Respirator

Procedural Protocols

Adherence to standardized procedures for donning, doffing, and disposal is critical to prevent accidental exposure and cross-contamination.

Protocol: PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is crucial for safety. The goal of the doffing sequence is to contain the contaminant and prevent it from touching your skin or clean clothes.

G cluster_0 Donning Sequence (Clean Area) cluster_1 Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (pull cuffs over lab coat sleeves) don2->don3 doff1 1. Remove Outer Gloves (if double-gloved) doff2 2. Remove Lab Coat (turn inside out) doff1->doff2 doff3 3. Remove Goggles / Face Shield (handle by strap) doff2->doff3 doff4 4. Remove Inner Gloves (without touching outer surface) doff3->doff4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency Protocol: Managing Exposure

In the event of accidental exposure, immediate and correct action is vital.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling process.

  • Solid Chemical Waste: All unused this compound and materials heavily contaminated with it (e.g., silica gel from chromatography) must be disposed of in a designated hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be collected in a sealed bag and placed in the appropriate solid waste stream as per your institution's guidelines. Do not dispose of this waste in common trash receptacles.[5]

  • Sharps: Any needles or sharp implements used in the process must be disposed of in a designated sharps container.

By integrating these principles of hazard awareness, correct PPE selection, and procedural diligence, you can confidently and safely utilize this compound in your critical research and development endeavors.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
  • Safety D
  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. [Link]
  • Safety Data Sheet - Advanced Biotech. Advanced Biotech. [Link]
  • Methyl pyrazine-2-carboxylate - SAFETY D
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Safe handling of hazardous drugs. PubMed Central. [Link]
  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.